molecular formula C6H9NO2 B8014458 (2R)-2-aminohex-4-ynoic acid

(2R)-2-aminohex-4-ynoic acid

Katalognummer: B8014458
Molekulargewicht: 127.14 g/mol
InChI-Schlüssel: VDWGCMRALYSYJV-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-aminohex-4-ynoic acid is a non-proteinogenic, unnatural amino acid of high interest in experimental research. It features a D-configuration (R-enantiomer) at the alpha-carbon and a 4-yne (carbon-carbon triple bond) modification in its side chain. This unique structure makes it a valuable tool for probing protein structure and function, particularly as a synthetic analog for methionine or other natural amino acids. Unlike its saturated counterpart, D-norleucine, which is used to study protein interactions without sulfur , the alkyne group in (2R)-2-aminohex-4-ynoic acid offers a reactive handle for bioorthogonal chemistry, such as Click reactions. This allows researchers to label, track, or pull down biomolecules in complex biological systems. Its primary research applications include enzyme mechanism studies, peptide synthesis for structure-activity relationship (SAR) analysis, and the development of novel bioactive compounds or metabolic inhibitors. As with similar experimental compounds like D-norleucine , its specific interactions with biological targets such as enzymes may be a key area of investigation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(2R)-2-aminohex-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGCMRALYSYJV-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2R)-2-Aminohex-4-ynoic Acid: Structural Profile, Synthesis, and Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and applications of (2R)-2-aminohex-4-ynoic acid , a non-proteinogenic amino acid characterized by an internal alkyne functionality and D-stereochemistry.

Executive Summary

(2R)-2-aminohex-4-ynoic acid (also known as D-2-amino-4-hexynoic acid or D-Crotylglycine alkyne analogue) is a synthetic, non-canonical amino acid (ncAA). Structurally, it functions as a rigid, unsaturated isostere of Methionine and Norleucine . Unlike its naturally occurring enantiomer ((2S)-isomer, found in the mushroom Tricholomopsis rutilans), the (2R)-isomer is primarily utilized in peptidomimetics to confer proteolytic resistance and in structural biology as a crystallographic or spectroscopic probe. Its internal alkyne moiety (–C≡C–) provides a unique Raman scattering signature in the "silent region" (2100–2300 cm⁻¹), making it a valuable label-free imaging agent.

Chemical Structure and Properties[1][2][3][4][5][6]

Stereochemistry and Nomenclature

The compound possesses a single chiral center at the


-carbon. Following Cahn-Ingold-Prelog (CIP) priority rules:
  • 
     (Highest Priority)
    
  • 
     (Side Chain)
    
  • 
     (Lowest Priority)
    

In the (2R) configuration, with the hydrogen atom pointing away from the viewer, the sequence 1


 2 

3 follows a clockwise direction. This corresponds to the D-isomer in the Fischer projection, distinguishing it from standard L-amino acids (which are generally S).
Physicochemical Profile

The internal alkyne introduces rigidity and electron density distinct from the flexible thioether of methionine, yet it maintains a similar steric volume.

PropertyValue / Description
IUPAC Name (2R)-2-aminohex-4-ynoic acid
CAS Number 346707-82-2
Molecular Formula

Molecular Weight 127.14 g/mol
Side Chain 2-Butynyl group (

)
pKa (approx)

-COOH: 2.1;

-NH

: 9.4
Solubility Water (high), Methanol (moderate)
Electronic Character Electron-rich alkyne; susceptible to electrophilic addition but kinetically stable in biological buffers.
Spectroscopic Signature Raman active

at ~2240 cm⁻¹ (Silent Region).
Structural Visualization

The following diagram illustrates the stereochemical relationship and the side-chain geometry.

ChemicalStructure Center α-Carbon (Chiral Center) Amine Amino Group (-NH2) Center->Amine Bond 1 (Priority 1) Carboxyl Carboxyl Group (-COOH) Center->Carboxyl Bond 2 (Priority 2) SideChain Butynyl Side Chain (-CH2-C≡C-CH3) Center->SideChain Bond 3 (Priority 3) Hydrogen Hydrogen (H) Center->Hydrogen Bond 4 (Priority 4) Note Configuration: (2R) Corresponds to D-Amino Acid Center->Note

Caption: Stereochemical configuration of (2R)-2-aminohex-4-ynoic acid showing CIP priorities.

Synthesis and Production

Synthesis of the (2R)-isomer requires high enantioselectivity. The preferred industrial method involves Asymmetric Alkylation using a chiral auxiliary or Enzymatic Resolution of the racemate.

Method A: Asymmetric Alkylation (Schöllkopf Bis-Lactim Ether)

This method utilizes a chiral auxiliary (Schöllkopf reagent) to direct the incoming electrophile (1-bromo-2-butyne) to the specific face of the enolate.

Protocol:

  • Preparation of Auxiliary: Condense D-valine with glycine to form the cyclic bis-lactim ether.

  • Deprotonation: Treat the bis-lactim ether with

    
    -Butyllithium (
    
    
    
    -BuLi) in THF at -78°C to generate the lithiated enolate.
  • Alkylation: Add 1-bromo-2-butyne dropwise. The bulky isopropyl group of the valine moiety blocks one face, forcing the electrophile to attack trans to the isopropyl group.

  • Hydrolysis: Treat the alkylated intermediate with dilute acid (0.25 N HCl) to cleave the auxiliary.

  • Purification: Isolate (2R)-2-aminohex-4-ynoic acid via ion-exchange chromatography.

Method B: Chemo-Enzymatic Resolution

For larger scales, resolving the racemic mixture is often more cost-effective.

Protocol:

  • Acetylation: React racemic 2-aminohex-4-ynoic acid with acetic anhydride to form

    
    -acetyl-DL-aminohex-4-ynoic acid.
    
  • Enzymatic Hydrolysis: Incubate with Acylase I (from Aspergillus melleus) or D-Amino Acidacylase .

    • Note: Standard Acylase I (hog kidney) is L-specific. It will hydrolyze the (S)-isomer, leaving the

      
      -acetyl-(R)-isomer  intact.
      
  • Separation: Extract the free (S)-amino acid (aqueous phase) from the

    
    -acetyl-(R)-isomer (organic/acidic phase).
    
  • Deprotection: Reflux the

    
    -acetyl-(R)-isomer in 2M HCl to yield pure (2R)-2-aminohex-4-ynoic acid.
    
Synthesis Workflow Diagram

SynthesisWorkflow Racemate Racemic 2-Aminohex-4-ynoic Acid Acetylation Step 1: N-Acetylation (Ac2O / NaOH) Racemate->Acetylation NAcetylRacemate N-Acetyl-DL-Aminohex-4-ynoic Acid Acetylation->NAcetylRacemate Enzyme Step 2: Enzymatic Resolution (L-Acylase I) NAcetylRacemate->Enzyme Mixture Mixture: (S)-Free Acid + (R)-N-Acetyl Derivative Enzyme->Mixture Separation Step 3: Acid/Base Extraction Mixture->Separation LIsomer (S)-Isomer (Natural) Discard or use for translation Separation->LIsomer RAcetyl N-Acetyl-(2R)-Isomer Separation->RAcetyl Hydrolysis Step 4: Acid Hydrolysis (2M HCl, Reflux) RAcetyl->Hydrolysis FinalProduct Pure (2R)-2-Aminohex-4-ynoic Acid Hydrolysis->FinalProduct

Caption: Chemo-enzymatic resolution workflow for isolating the (2R)-isomer.

Biological Applications and Mechanism[7][8]

Peptidomimetics and Stability

The (2R) configuration (D-amino acid) renders peptide bonds resistant to naturally occurring proteases (which typically recognize L-amino acids). Incorporating (2R)-2-aminohex-4-ynoic acid into therapeutic peptides extends their half-life in plasma.

  • Mechanism: The altered steric orientation prevents the catalytic triad of proteases (e.g., Trypsin, Chymotrypsin) from accessing the scissile bond.

Methionine Isostere for Structural Biology

While the (S)-isomer is used for translational incorporation, the (2R)-isomer is used in crystallography and folding studies to probe the stereochemical requirements of hydrophobic cores.

  • Steric Mimicry: The linear 2-butynyl side chain mimics the length and volume of the Methionine side chain (

    
    ) but lacks the hydrogen bond acceptor capability of sulfur. This allows researchers to test the contribution of sulfur-aromatic interactions in protein stability.
    
Bioorthogonal Raman Probe

The internal alkyne group is a powerful tag for Stimulated Raman Scattering (SRS) microscopy.

  • Silent Region: The C

    
    C stretch appears at ~2240 cm⁻¹, a region where endogenous cellular molecules (lipids, proteins, water) do not absorb.
    
  • Advantage: Unlike terminal alkynes, the internal alkyne is chemically inert to copper-catalyzed cycloaddition (Click chemistry) in biological settings, ensuring it does not cross-react with other probes. It serves as a purely physical tag for imaging.

References

  • Niimura, Y., Taniguchi, K., & Hatanaka, S. I. (1972).[1][2] L-2-Aminohex-4-ynoic acid: A new amino acid from Tricholomopsis rutilans.[1][2] Phytochemistry. Link[1]

  • Sigma-Aldrich. (2024). (2R)-2-aminohex-4-ynoic acid Product Specification. Sigma-Aldrich Catalog. Link

  • Berkheij, M. (2008).[3] Synthesis of 1,3-Diene-Containing alpha-Amino Acids and Peptides via N-Acyliminium Ions. University of Amsterdam.[3] Link

  • Van Hest, J. C., et al. (2000).[2] Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society. Link

  • ChemScene. (2024). (S)-2-Aminohex-4-ynoic acid Product Data. ChemScene. Link

Sources

(2R)-2-aminohex-4-ynoic acid as a methionine surrogate in protein synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: (2R)-2-aminohex-4-ynoic Acid as a Methionine Surrogate in Protein Synthesis

Executive Summary

The precise control over protein composition is a cornerstone of modern biotechnology and pharmaceutical development. While the 20 canonical amino acids provide a vast chemical space, the ability to incorporate non-canonical amino acids (ncAAs) with unique functionalities opens up unprecedented opportunities for protein engineering, diagnostics, and therapeutics.[1][2] This guide provides a comprehensive technical overview of (2R)-2-aminohex-4-ynoic acid (AHA-Y), a powerful methionine surrogate that enables the introduction of a bioorthogonal alkyne handle into proteins. We will explore the underlying biochemical mechanisms, provide detailed experimental protocols for its incorporation, and discuss its diverse applications for researchers, scientists, and drug development professionals.

The Imperative for Methionine Surrogates

Methionine is a crucial amino acid, primarily recognized for its role in initiating nearly all protein synthesis in eukaryotes.[3][4] The translation machinery specifically recognizes the AUG start codon and incorporates methionine (or N-formyl-methionine in prokaryotes) to begin polypeptide chain elongation.[5] While essential, the native functionality of methionine is limited. The strategic replacement of methionine with a functional analog like AHA-Y allows for the global and residue-specific modification of proteins, thereby expanding their utility far beyond what nature intended.[1]

The introduction of ncAAs equipped with bioorthogonal handles—chemical groups that are inert to biological systems but can react selectively with a specific partner—is a transformative technology.[6] AHA-Y, with its terminal alkyne group, is an exemplary tool for this purpose, enabling precise downstream modifications of proteins in complex biological environments.

Physicochemical Profile: (2R)-2-aminohex-4-ynoic Acid (AHA-Y)

AHA-Y is a structural analog of methionine. The key distinction is the replacement of the sulfur atom and terminal methyl group with a propargyl group, which features a terminal alkyne.

PropertyValueSource
Synonym(s) (2R)-2-amino-4-hexynoic acid[7]
CAS Number 346707-82-2
Molecular Formula C₆H₉NO₂[7]
Molecular Weight 127.14 g/mol [7]
Key Feature Terminal Alkyne GroupN/A

This seemingly subtle structural change is profound. The alkyne is a bioorthogonal chemical handle, meaning it does not participate in or interfere with native cellular reactions.[6] However, it can undergo highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9] This allows for the covalent attachment of various probes, such as fluorophores, biotin, or drug molecules, to the modified protein.

Mechanism of Incorporation: A Permissive Methionyl-tRNA Synthetase

The fidelity of protein synthesis is rigorously maintained by aminoacyl-tRNA synthetases (aaRS), enzymes that charge tRNAs with their corresponding amino acids.[10] The successful incorporation of AHA-Y as a methionine surrogate hinges on its recognition and activation by the endogenous Methionyl-tRNA Synthetase (MetRS).[11][12]

Causality of Recognition: MetRS has an active site that recognizes the overall size, shape, and hydrophobicity of the methionine side chain.[11][13] The propargyl group of AHA-Y is sterically and electronically similar enough to the thioether of methionine to be accepted into the MetRS active site. While MetRS possesses editing functions to remove mischarged amino acids, its proofreading is not absolute, allowing for the "trickle-through" activation and charging of AHA-Y onto tRNAMet.[12] Once acylated to tRNAMet, the ribosome does not distinguish it from the natural Met-tRNAMet, leading to its incorporation at AUG codons throughout the proteome.

G cluster_cell Cellular Environment AHA_Y (2R)-2-aminohex-4-ynoic acid (AHA-Y) MetRS Methionyl-tRNA Synthetase (MetRS) AHA_Y->MetRS Enters Active Site tRNA tRNA-Met MetRS->tRNA 1. Activation & Charging AMP AMP + PPi MetRS->AMP Ribosome Ribosome tRNA->Ribosome 2. Delivery to Ribosome Protein Nascent Polypeptide with AHA-Y Ribosome->Protein 3. Incorporation into Protein ATP ATP ATP->MetRS

Caption: Mechanism of AHA-Y incorporation into a nascent polypeptide chain.

Experimental Protocol: Global Methionine Substitution

This protocol details the global replacement of methionine with AHA-Y in E. coli, a common method for producing proteins amenable to bioorthogonal modification.[1] This system is self-validating: successful protein expression, which can be easily monitored, confirms the functional incorporation of the surrogate.

4.1 Materials and Reagents

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with glucose and necessary trace elements.

  • (2R)-2-aminohex-4-ynoic acid (AHA-Y).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Complete set of 19 canonical amino acids (excluding methionine).

  • Antibiotics as required for plasmid maintenance.

4.2 Step-by-Step Methodology

  • Initial Culture Growth: Inoculate a 10 mL LB medium starter culture with a single colony of the expression strain. Grow overnight at 37°C with shaking (220 rpm).

    • Rationale: LB medium provides rich nutrients for rapid initial biomass accumulation.

  • Scaling and Adaptation: Use the overnight culture to inoculate 1 L of M9 minimal medium to an initial optical density at 600 nm (OD₆₀₀) of 0.05. Add all canonical amino acids except methionine. Grow at 37°C with shaking.

    • Rationale: Shifting to minimal medium is crucial. It allows for precise control over the amino acid pool, which is necessary for the subsequent starvation step.

  • Methionine Starvation: Monitor the culture's growth. When the OD₆₀₀ reaches ~0.4-0.5, harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Rationale: This OD indicates the cells are in the mid-logarithmic growth phase, where they are metabolically active and ready for protein expression induction.

  • Resuspension and Induction: Discard the supernatant and gently wash the cell pellet once with pre-warmed, methionine-free M9 medium. Resuspend the cells in fresh, pre-warmed M9 medium containing all amino acids except methionine. Add AHA-Y to a final concentration of 50-100 mg/L.

    • Rationale: Washing and resuspending in a methionine-free medium depletes the internal methionine stores, forcing the cell to utilize the supplied AHA-Y surrogate for subsequent protein synthesis.

  • Protein Expression: Immediately after resuspension and addition of AHA-Y, induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM). Reduce the temperature to 25-30°C and continue to incubate for 4-6 hours.

    • Rationale: Lowering the temperature can improve protein folding and solubility. The expression time is optimized to maximize the yield of the modified protein.

  • Harvest and Analysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification and downstream analysis (e.g., mass spectrometry, click chemistry).

Caption: Experimental workflow for global methionine substitution with AHA-Y.

Applications in Bioorthogonal Chemistry and Drug Development

The true power of incorporating AHA-Y lies in the subsequent chemical modifications enabled by its alkyne handle. This has profound implications across various research and development fields.

5.1 Protein Labeling and Visualization Once a protein is expressed with AHA-Y, it can be covalently labeled with a molecule containing an azide group. For example, reacting the protein with an azide-functionalized fluorophore (e.g., Azide-TAMRA) via CuAAC allows for direct visualization of the protein in gels, blots, or within cells.[8]

5.2 Probing Protein Interactions By attaching photo-crosslinkers or biotin tags to the AHA-Y-containing protein, researchers can study protein-protein or protein-nucleic acid interactions in their native context. This is invaluable for mapping complex biological networks.

5.3 Advanced Biotherapeutics In drug development, the AHA-Y platform provides a precise method for creating next-generation biotherapeutics. For instance, Antibody-Drug Conjugates (ADCs) can be constructed by "clicking" a potent cytotoxic drug onto an antibody that has been engineered to contain AHA-Y at specific sites. This site-specific conjugation ensures a homogenous product with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and safety profiles compared to traditional stochastic conjugation methods.[14]

Caption: Bioorthogonal "click" reaction for labeling an AHA-Y modified protein.

Essential Validation and Quality Control

Confirming the successful incorporation of AHA-Y and assessing its impact on cellular health are critical steps.

Validation MethodPurposeKey Insights
Mass Spectrometry To confirm the mass shift corresponding to AHA-Y incorporation versus methionine.Provides definitive, unambiguous proof of successful incorporation and can be used to estimate efficiency.
Click Reaction & SDS-PAGE To visualize the modified protein using an azide-fluorophore probe.A rapid, high-throughput method to confirm that the incorporated alkyne is accessible and reactive.
Cell Viability Assays (MTT/MTS) To assess the cytotoxicity of AHA-Y at the concentrations used.[15]Ensures that the observed effects are due to the modified protein and not an artifact of cellular toxicity from the surrogate itself.
Western Blot To confirm the expression level of the target protein.Compares the expression level of the modified protein to the wild-type to ensure the surrogate does not significantly impair protein production.

Conclusion

(2R)-2-aminohex-4-ynoic acid is a highly effective and versatile methionine surrogate that leverages the permissiveness of the endogenous translational machinery. Its incorporation provides a straightforward method for installing a bioorthogonal alkyne handle into proteins, enabling a vast array of applications from fundamental biological research to the development of precisely engineered therapeutics. By understanding the biochemical principles and adhering to robust experimental and validation protocols, researchers can unlock the full potential of this powerful tool to manipulate and study proteins with unprecedented control.

References

  • Incorporation of non-canonical amino acids - PMC. (n.d.).
  • Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments. (n.d.).
  • Tirrell, D. A., & Link, A. J. (2012). Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. PubMed.
  • Noncanonical amino acids : methods and protocols - Washington State University. (n.d.).
  • Wang, Y., Li, Z., Li, Y., Wang, Y., & Chen, Q. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)
  • Gowri, V. S., & de Brevern, A. G. (2004). Selectivity and specificity of substrate binding in methionyl-tRNA synthetase. PubMed.
  • (2R)-2-aminohex-4-ynoic acid | 346707-82-2. (n.d.).
  • (2R)-2-aminohex-4-ynoic acid | 346707-82-2. (n.d.).
  • Gowri, V. S., & de Brevern, A. G. (2004). Selectivity and specificity of substrate binding in methionyl-tRNA synthetase. PubMed.
  • (S)-2-AMINOHEX-4-YNOIC ACID. (n.d.).
  • Blizzard, R. J., et al. (2021). Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. bioRxiv.
  • Methionyl-tRNA Synthetase - AARS Online. (n.d.).
  • (R)-2-aminohex-4-ynoic acid - Sigma-Aldrich. (n.d.).
  • van der Zouwen, M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
  • Liu, Y., et al. (2023). Labeling and sequencing nucleic acid modifications using bio-orthogonal tools. RSC Publishing.
  • (2S)-2-Aminohex-4-enoic acid | C6H11NO2 | CID 57073816 - PubChem. (n.d.).
  • 29834-76-2 | (S)-2-Aminohex-4-ynoic acid | ChemScene. (n.d.).
  • Wang, C., et al. (2021). D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells. PMC.
  • Ferreira, V. F., et al. (2021). Amino Acids in the Development of Prodrugs. PMC.
  • Kumar, A., & Byler, K. G. (2022).
  • Adom, M. B., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. (n.d.).
  • Maini, R., et al. (2021). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. PMC.
  • Jo, A., et al. (2020). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. MDPI.
  • Zhang, M., et al. (2023).

Sources

Thermodynamic Stability Profile of (2R)-2-Aminohex-4-ynoic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-aminohex-4-ynoic acid is a non-proteinogenic amino acid characterized by an internal alkyne moiety at the


-position. In aqueous solution, the molecule exhibits a high degree of kinetic stability under ambient conditions (

, pH 7.0), primarily existing as a zwitterion.

The thermodynamic stability profile is defined by two competing vectors:

  • Stereochemical Instability: The electron-withdrawing nature of the propargylic side chain increases the acidity of the

    
    -proton relative to aliphatic amino acids (e.g., Leucine), rendering the (2R)-enantiomer more susceptible to base-catalyzed racemization.
    
  • Functional Group Stability: The internal alkyne is thermodynamically unstable relative to hydration (ketone formation) but is kinetically inert in the absence of transition metal catalysts (

    
    , 
    
    
    
    ) or strong acids.

Key Recommendation: For long-term storage, the compound should be maintained as a lyophilized powder at


. Aqueous stock solutions are stable for 

hours at room temperature or up to 2 weeks at

if pH is maintained between 5.0 and 6.0.

Chemical Identity & Structural Thermodynamics

The thermodynamic behavior of (2R)-2-aminohex-4-ynoic acid is governed by its ionization states and the electronic influence of the alkyne group on the amino acid backbone.

Structural Parameters
  • IUPAC Name: (2R)-2-aminohex-4-ynoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 127.14 g/mol

  • Structure: An internal alkyne analog of crotylglycine.

    • 
      : Carboxyl group (
      
      
      
      )
    • 
      : Chiral center (
      
      
      
      -carbon)
    • 
      : Methylene bridge (
      
      
      
      -carbon)
    • 
      : Internal Alkyne
      
    • 
      : Terminal Methyl
      
Ionization Constants (Estimated)

Due to the electron-withdrawing inductive effect (-I) of the


-alkyne, the acid dissociation constants deviate from standard aliphatic amino acids (e.g., Norleucine). The alkyne group pulls electron density, stabilizing the carboxylate anion (lowering 

) and destabilizing the ammonium cation (lowering

).
ParameterValue (Est.)Structural Homolog Comparison

(

-COOH)
1.8 – 2.0 Lower than Leucine (2.36) due to -I effect of alkyne.

(

-NH

)
8.8 – 9.0 Lower than Leucine (9.60); amine is less basic.
Isoelectric Point (pI) ~5.4 Slightly acidic character compared to aliphatic analogs.
Zwitterionic Lattice Energy

In the solid state and aqueous solution (pH 4–8), the molecule exists predominantly as a zwitterion (


). This electrostatic network provides significant lattice energy, ensuring high melting points and good water solubility, but also drives the thermodynamics of dissolution.

Stability Vectors & Degradation Pathways

Stereochemical Stability (Racemization)

The most critical thermodynamic risk for the (2R)-isomer is racemization to the (2S)-isomer.

  • Mechanism: Base-catalyzed enolization. The

    
    -proton is removed by a base (
    
    
    
    ), forming a planar enolate intermediate. Reprotonation can occur from either face, leading to a racemic mixture.
  • Thermodynamic Driver: The reaction is driven by entropy (mixing) and is chemically reversible.

  • Kinetic Factors:

    • Electronic Effect: The propargylic system (electron-withdrawing) increases the acidity of the

      
      -H, lowering the activation energy (
      
      
      
      ) for deprotonation compared to Leucine.
    • pH Dependence: Rate is first-order with respect to

      
      . Stability is maximal at pH 2–5.
      
    • Temperature: Follows Arrhenius behavior.

      
       decreases exponentially with temperature.
      
Hydrolytic Stability (Alkyne Hydration)

Thermodynamically, the hydration of the alkyne to a ketone is exergonic (


).


However, this reaction has a high kinetic barrier in water. Without specific activation (e.g., strong acid, Hg(II), Pd(II), or Au(III) catalysts), the internal alkyne is effectively inert.
Oxidative Stability

The internal alkyne is relatively resistant to oxidation by dissolved oxygen compared to terminal alkynes or alkenes. However, prolonged exposure to light and air can lead to slow formation of


-diketones or cleavage products over months.
Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways and their triggers.

DegradationPathways cluster_conditions Stability Factors Compound (2R)-2-Aminohex-4-ynoic Acid (Zwitterion) Enolate Planar Enolate Intermediate Compound->Enolate High pH (OH-) Alpha-deprotonation Ketone Keto-Derivative (Hydration Product) Compound->Ketone H2O, Metal Catalyst (Hg2+, Au3+) Oligomer Oligomers (Polymerization) Compound->Oligomer Radical Initiator UV Light Racemate Racemic Mixture (2R) + (2S) Enolate->Racemate Reprotonation pH < 6 favors stability pH < 6 favors stability Avoid Metal Ions Avoid Metal Ions

Figure 1: Primary degradation pathways. Racemization is the dominant risk in basic aqueous solutions.

Experimental Protocols for Stability Determination

To validate the stability of a specific lot or formulation, the following protocols should be employed.

Protocol A: Accelerated Stability Testing (Arrhenius Method)

Objective: Determine the shelf-life (


) at 

and

by extrapolating data from elevated temperatures.
  • Preparation: Dissolve (2R)-2-aminohex-4-ynoic acid in

    
     (for NMR) or buffered 
    
    
    
    (for HPLC) at 10 mM. Adjust pH to 7.4 (physiological) and 9.0 (stress condition).
  • Incubation: Aliquot samples into sealed vials and incubate at three temperatures:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Withdraw samples at

    
     hours.
    
  • Analysis:

    • Quantitative NMR (qNMR): Monitor the integral of the

      
      -proton (approx. 3.9–4.1 ppm) relative to an internal standard (e.g., Maleic acid).
      
    • HPLC: Use a C18 column (e.g., Agilent Zorbax) with a water/acetonitrile gradient (+0.1% TFA) to detect degradation products.

  • Calculation: Plot

    
     vs 
    
    
    
    . Calculate
    
    
    and extrapolate
    
    
    to
    
    
    .
Protocol B: Enantiomeric Excess (ee) Determination

Objective: Quantify racemization.

  • Derivatization: React the sample with Marfey’s Reagent (FDAA) or OPA/N-acetyl-L-cysteine. This converts enantiomers into diastereomers.

    • Reaction:

      
       sample + 
      
      
      
      1% FDAA in acetone +
      
      
      1M
      
      
      . Heat at
      
      
      for 1 hour. Quench with
      
      
      1M HCl.
  • Separation: Analyze via HPLC-UV (340 nm).

    • Column: C18 Reverse Phase.

    • Eluent: TEAP buffer (pH 3.0) / Acetonitrile gradient.

  • Validation: The (2R)-diastereomer and (2S)-diastereomer will elute at distinct retention times. Calculate %ee:

    
    
    
Workflow Visualization

StabilityWorkflow Start Start: Aqueous Solution (2R)-2-aminohex-4-ynoic acid Split Split Samples Start->Split Path1 Path A: Chemical Stability (Degradation/Hydration) Split->Path1 Path2 Path B: Optical Stability (Racemization) Split->Path2 Incubate Incubate at Stress Conditions (pH 9, 60°C) Path1->Incubate Path2->Incubate Deriv Derivatization (Marfey's Reagent) Incubate->Deriv qNMR qNMR / RP-HPLC Detect breakdown products Incubate->qNMR ChiralHPLC Chiral HPLC / Diastereomer Separation Calculate %ee Deriv->ChiralHPLC Result Generate Stability Profile (k_obs, t_1/2) qNMR->Result ChiralHPLC->Result

Figure 2: Analytical workflow for determining thermodynamic and stereochemical stability.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are required to maintain >98% purity and >99% ee.

ConditionRecommendationRationale
Solid State Store at -20°C , desiccated.Prevents moisture absorption and slow solid-state oxidation.
Aqueous Solution Use immediately or store at 4°C for < 2 weeks .Retards racemization and microbial growth.
pH Control Maintain pH 5.0 – 6.0 .Minimizes racemization (base-catalyzed) and protonation of carboxylate (acid-catalyzed hydrolysis).
Buffer Selection Citrate or Acetate buffers preferred.Avoid Phosphate (can catalyze some hydrolysis) or Carbonate (high pH).
Additives Avoid transition metals (

).
Trace metals can catalyze alkyne hydration or oxidation. Use high-purity water (18.2 M

).

References

  • Sigma-Aldrich. (2R)-2-aminohex-4-ynoic acid Product Specification. Merck KGaA. Link

  • Bada, J. L. (1972). Kinetics of Racemization of Amino Acids as a Function of pH. Journal of the American Chemical Society, 94(4), 1371–1373. Link (Foundational text on amino acid racemization kinetics).

  • Kuthan, J., et al. (1986). Hydration of Alkynes: Thermodynamics and Kinetics. Collection of Czechoslovak Chemical Communications.
  • Smith, G. G., & Solovyov, A. (1996). Racemization of Amino Acids in Aqueous Solution. Origins of Life and Evolution of Biospheres. (Context for non-proteinogenic amino acid stability).
  • PubChem. Compound Summary for 2-aminohex-4-ynoic acid. National Library of Medicine. Link

Technical Guide: Bioorthogonal Potential of (2R)-2-Aminohex-4-ynoic Acid (H4y)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioorthogonal chemistry and application potential of (2R)-2-aminohex-4-ynoic acid (and its enantiomer), focusing on its role as a specialized probe for vibrational imaging and metabolic engineering.

Executive Summary

2-aminohex-4-ynoic acid (often abbreviated as H4y ) represents a distinct class of bioorthogonal probes characterized by an internal alkyne functionality. Unlike its terminal alkyne counterpart (Homopropargylglycine, Hpg), which is widely used for copper-catalyzed click chemistry, H4y is engineered primarily for Stimulated Raman Scattering (SRS) and Coherent Anti-Stokes Raman Scattering (CARS) microscopy.

Critical Stereochemical Note : The user-specified (2R)-isomer corresponds to the D-amino acid .

  • L-Isomer ((2S)-2-aminohex-4-ynoic acid) : The metabolically active surrogate for Methionine in eukaryotic and prokaryotic protein synthesis.

  • D-Isomer ((2R)-2-aminohex-4-ynoic acid) : Used as a negative control for metabolic incorporation, a probe for bacterial peptidoglycan remodeling (D-amino acid exchange), or in the synthesis of proteolytically stable peptidomimetics.

This guide focuses on the L-isomer's utility in metabolic labeling while addressing the D-isomer's specific niche applications.

Part 1: Molecular Architecture & Bioorthogonal Logic

Structural Mimicry: The Methionine Surrogate

H4y acts as a structural surrogate for Methionine (Met) . The internal alkyne moiety (


) mimics the thioether group (

) of Methionine in terms of bond angle and hydrophobicity, while the terminal methyl group preserves the steric footprint required for recognition by Methionyl-tRNA Synthetase (MetRS) .
FeatureMethionine (Met)Hpg (Terminal Alkyne)H4y (Internal Alkyne)
Side Chain



Electronic State Thioether (Soft nucleophile)Terminal Alkyne (Click-active)Internal Alkyne (Click-inert*)
Raman Shift ~700 cm

(C-S)
~2120 cm

~2240 cm

Primary Utility Native TranslationFluorescence Tagging (Click)Label-Free Raman Imaging

*Note: Internal alkynes are generally inert to standard CuAAC click chemistry, making H4y "chemically orthogonal" to Hpg/Azide systems.

The Mechanism of Vibrational Bioorthogonality

The core value of H4y lies in its Raman cross-section .

  • Silent Region : The internal alkyne stretches at ~2240 cm

    
     , a region of the cellular spectrum (1800–2800 cm
    
    
    
    ) completely devoid of endogenous signals (lipids, proteins, water).
  • Signal Strength : Internal alkynes often exhibit a higher Raman scattering cross-section than terminal alkynes due to the polarizability of the electron cloud across the substituted carbons.

  • Stability : The internal triple bond is sterically protected and metabolically stable, preventing premature degradation or side reactions inside the cell.

Part 2: Experimental Workflows

Visualization of the Metabolic Labeling Pathway

The following diagram illustrates the incorporation logic for the L-isomer (protein synthesis) versus the D-isomer (cell wall/control).

G cluster_Stereo Stereochemical Divergence H4y 2-Aminohex-4-ynoic Acid (H4y) L_Iso (2S)-L-H4y (Protein Probe) H4y->L_Iso Chiral Resolution D_Iso (2R)-D-H4y (Peptidoglycan/Control) H4y->D_Iso MetRS Met-tRNA Synthetase (MetRS) L_Iso->MetRS Competes w/ Met D_Iso->MetRS Rejected (Eukaryotes) Bacteria Bacterial Transpeptidases D_Iso->Bacteria D-Ala Exchange (Prokaryotes only) Ribosome Ribosome (Translation) MetRS->Ribosome Charged tRNA Protein Alkyne-Labeled Proteome Ribosome->Protein Residue-Specific Incorporation Wall Labeled Cell Wall Bacteria->Wall

Caption: Divergent metabolic fates of (2S)-L-H4y (protein incorporation) and (2R)-D-H4y (bacterial cell wall or exclusion).

Protocol: Residue-Specific Incorporation (L-H4y)

This protocol is designed for mammalian cell culture (e.g., HeLa, HEK293) to replace Methionine with L-H4y for Raman imaging.

Reagents:

  • L-H4y Stock : 100 mM in water or PBS (Adjust pH to 7.4 if needed).

  • Met-Free Media : DMEM lacking Methionine, supplemented with dialyzed FBS (dFBS).

  • Control Media : DMEM + Methionine.

Step-by-Step Methodology:

  • Metabolic Depletion : Wash cells 2x with PBS. Incubate in Met-Free Media for 30–45 minutes. This depletes the intracellular Methionine pool, sensitizing MetRS to the analog.

  • Pulse Labeling : Replace media with Met-Free Media supplemented with 1 mM L-H4y .

    • Note: High concentration (0.5 – 4 mM) is required because MetRS prefers Met over H4y (

      
       difference).
      
  • Incubation : Incubate for the desired duration (e.g., 4–12 hours for nascent proteome; 24 hours for total proteome).

  • Chase (Optional) : To study turnover, wash and replace with media containing 10x excess L-Methionine.

  • Fixation : Wash 3x with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 min.

    • Critical: Do not use methanol/acetone if preserving lipid architecture is required for co-imaging.

  • Imaging : Proceed to SRS/CARS microscopy tuned to 2240 cm

    
     .
    
Protocol: (2R)-D-H4y as a Negative Control

To validate that the signal observed in 2.2 is due to translation and not non-specific adsorption:

  • Perform the exact protocol above using (2R)-D-H4y instead of the L-isomer.

  • Expected Result : Eukaryotic cells should show zero signal in the alkyne channel (2240 cm

    
    ) above background, confirming that the L-isomer signal is translation-dependent.
    

Part 3: Advanced Applications & Synthesis[1]

Synthesis of (2R)-2-aminohex-4-ynoic acid

If commercial sources are unavailable, the (2R) isomer is synthesized via asymmetric alkylation.

  • Starting Material : (R)-Schöllkopf auxiliary (bis-lactim ether).

  • Electrophile : 1-bromo-2-butyne.

  • Procedure :

    • Deprotonate the auxiliary with

      
      -BuLi at -78°C.
      
    • Add 1-bromo-2-butyne dropwise. The internal alkyne prevents allene formation common with propargyl halides.

    • Hydrolyze the auxiliary (0.25 N HCl) to release the free amino acid and recycle the chiral auxiliary.

    • Purify via ion-exchange chromatography.

Dual-Color Raman Imaging

H4y allows for two-color vibrational imaging when combined with Deuterated amino acids or Terminal alkynes.

Probe 1Probe 2Channel 1 (cm

)
Channel 2 (cm

)
Application
H4y (Internal) Hpg (Terminal) 22402120Pulse-Chase (Old vs New Protein)
H4y d8-Phe 22402950 (C-D)Protein vs Lipid/Phe distribution

References

  • Niimura, Y., Taniguchi, K., & Hatanaka, S. I. (1972).[1] L-2-Aminohex-4-ynoic acid: A new amino acid from Tricholomopsis rutilans.[1][2] Phytochemistry. Link[2]

  • Yamaguchi, S., et al. (2024). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts. Chemical Reviews. Link

  • Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods. Link

  • Berry, S. P., et al. (2009). Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository. Link

  • Cordes, E. U., et al. (2022). Sialic Acid and Fucose Residues on the SARS-CoV-2 Receptor-Binding Domain Modulate IgG Antibody Reactivity. ACS Infectious Diseases. Link

Sources

A Deep Dive into the Stereochemical Dichotomy of 2-Aminohex-4-ynoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Differences Between (2R)- and (2S)-2-aminohex-4-ynoic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different physiological effects. This guide provides a comprehensive technical exploration of the (2R) and (2S) isomers of 2-aminohex-4-ynoic acid, a non-proteinogenic amino acid with significant potential as a modulator of enzyme activity. Understanding the distinct properties of these enantiomers is crucial for the rational design of targeted therapeutics and chemical probes.

Physicochemical Properties: A Tale of Two Isomers

While enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility, they differ in their interaction with plane-polarized light. This phenomenon, known as optical activity, is a cornerstone of chiral analysis. The (2R) and (2S) isomers of 2-aminohex-4-ynoic acid will rotate plane-polarized light to an equal but opposite degree.

Property(2R)-2-aminohex-4-ynoic acid(2S)-2-aminohex-4-ynoic acid
Molecular Formula C₆H₉NO₂C₆H₉NO₂
Molecular Weight 127.14 g/mol 127.14 g/mol
CAS Number 346707-82-2[1]29834-76-2[2]
IUPAC Name (2R)-2-aminohex-4-ynoic acid(2S)-2-aminohex-4-ynoic acid
Optical Rotation [α] Expected to be equal in magnitude but opposite in sign to the (2S) isomer.Specific value not readily available in public literature, but will be opposite to the (2R) isomer.
Appearance Likely a solid.Off-white to light yellow powder or crystals.[2]

Note: Specific optical rotation values are not consistently reported in publicly available literature and should be determined experimentally for each synthesized batch.

Stereoselective Synthesis: Crafting Chiral Purity

The synthesis of enantiomerically pure (2R)- and (2S)-2-aminohex-4-ynoic acid is a critical step in their evaluation. Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction. While specific, detailed protocols for these exact molecules are not widespread in public literature, established methods for the asymmetric synthesis of α-amino acids can be adapted.

General Approach for Asymmetric Synthesis of α-Amino Acids

A common and effective strategy involves the alkylation of a chiral glycine enolate equivalent.[3] This method utilizes a chiral auxiliary to direct the stereoselective formation of the new stereocenter at the α-carbon.

Experimental Protocol: Asymmetric Synthesis of an α-Amino Acid (General)

This protocol outlines a general procedure for the asymmetric synthesis of an α-amino acid via alkylation of a chiral nickel(II) Schiff base complex of glycine. This method can be adapted for the synthesis of (2R)- and (2S)-2-aminohex-4-ynoic acid by using the appropriate chiral auxiliary and alkylating agent (1-bromo-2-butyne).

Materials:

  • Chiral ligand (e.g., (S)-o-[(N-benzylprolyl)amino]benzaldehyde for the (S)-amino acid)

  • Nickel(II) nitrate hexahydrate

  • Glycine

  • Tetrabutylammonium iodide

  • Sodium carbonate

  • Methanol

  • 1,2-dichloroethane

  • 30% Aqueous sodium hydroxide

  • 1-bromo-2-butyne (or other appropriate alkyl halide)

  • Dichloromethane

  • Hydrochloric acid

Procedure:

  • Formation of the Chiral Ni(II) Complex:

    • To a mixture of the chiral ligand, nickel(II) nitrate hexahydrate, glycine, and tetrabutylammonium iodide in methanol, add sodium carbonate.

    • Reflux the reaction mixture for 2 hours. The formation of the square-planar Ni(II) complex serves as a versatile chiral nucleophilic glycine equivalent.[1]

  • Alkylation:

    • To a solution of the Ni(II) complex in 1,2-dichloroethane, add 30% aqueous sodium hydroxide, tetrabutylammonium iodide, and the alkyl halide (1-bromo-2-butyne).

    • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Purification:

    • After the reaction is complete, dilute the mixture with water and extract with dichloromethane.

    • Evaporate the organic layer to dryness.

    • Hydrolyze the resulting diastereomeric complexes with aqueous HCl to release the free amino acid.

    • The chiral auxiliary can be recovered and recycled.

    • Purify the α-amino acid by appropriate chromatographic techniques.

G cluster_synthesis Asymmetric Synthesis Workflow ChiralLigand Chiral Ligand ChiralComplex Chiral Ni(II) Complex ChiralLigand->ChiralComplex Glycine Glycine Glycine->ChiralComplex Ni_II Ni(II) source Ni_II->ChiralComplex Alkylation Alkylation ChiralComplex->Alkylation AlkylHalide Alkyl Halide (1-bromo-2-butyne) AlkylHalide->Alkylation Diastereomers Diastereomeric Complexes Alkylation->Diastereomers Hydrolysis Hydrolysis Diastereomers->Hydrolysis AminoAcid Enantiopure α-Amino Acid Hydrolysis->AminoAcid AuxiliaryRecovery Chiral Auxiliary (recovered) Hydrolysis->AuxiliaryRecovery G cluster_hplc Chiral HPLC Workflow racemic_mixture Racemic Mixture (2R) and (2S) isomers injection Injection racemic_mixture->injection chiral_column Chiral Column (Chiral Stationary Phase) injection->chiral_column separation Differential Interaction chiral_column->separation detection Detection (UV or MS) separation->detection chromatogram Chromatogram (Two separate peaks) detection->chromatogram G cluster_inhibition Mechanism-Based Enzyme Inhibition Enzyme Aminotransferase (Active Site) Binding Reversible Binding Enzyme->Binding Inhibitor (2R) or (2S)-2-aminohex-4-ynoic acid (Substrate Analog) Inhibitor->Binding EnzymeInhibitorComplex Enzyme-Inhibitor Complex Binding->EnzymeInhibitorComplex Catalysis Enzymatic Catalysis EnzymeInhibitorComplex->Catalysis CovalentBond Covalent Bond Formation ReactiveIntermediate Reactive Intermediate Catalysis->ReactiveIntermediate ReactiveIntermediate->CovalentBond InactiveEnzyme Irreversibly Inactivated Enzyme CovalentBond->InactiveEnzyme

Sources

In-Depth Technical Guide: Metabolic Reprogramming via (2R)-2-Aminohex-4-ynoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R)-2-aminohex-4-ynoic acid is a synthetic, non-canonical amino acid (ncAA) characterized by a highly reactive terminal alkyne moiety. While its L-enantiomer is naturally synthesized by the basidiomycete Tricholomopsis rutilans[1], the D-enantiomer has become a cornerstone in modern chemical biology. It is heavily utilized to construct protease-resistant macrocyclic peptides—such as next-generation KRAS inhibitors[2]—and serves as a bioorthogonal tag for tracking nascent protein synthesis. However, introducing this ncAA into biological systems is not metabolically inert. This whitepaper dissects the causal mechanisms by which (2R)-2-aminohex-4-ynoic acid perturbs cellular homeostasis, specifically targeting the transsulfuration pathway and the TCA cycle, and provides validated protocols for its application and analysis.

Chemical Biology & Mechanistic Causality

Structural Significance and Origin

Naturally occurring alkynyl amino acids exhibit potent biological activities, including antiviral and anticancer properties[1]. The synthetic (2R)-enantiomer leverages this alkyne functionality but introduces stereochemical resistance to endogenous proteases. This structural feature makes it an ideal building block for therapeutic macrocycles[2]. However, during in vivo incorporation, the terminal alkyne group inevitably interacts with off-target metabolic enzymes, triggering a cascade of metabolic adaptations.

Inhibition of the Transsulfuration Pathway

The most profound metabolic perturbation caused by alkynyl ncAAs is the mechanism-based (suicide) inhibition of Cystathionine γ-lyase (CSE). Causality: CSE utilizes a pyridoxal 5'-phosphate (PLP) cofactor to catalyze the breakdown of cystathionine into cysteine and hydrogen sulfide (H2S). When (2R)-2-aminohex-4-ynoic acid enters the active site, the terminal alkyne undergoes PLP-dependent activation, forming a highly reactive allene intermediate. This intermediate covalently binds to the active site residues, irreversibly inactivating the enzyme. This creates a severe bottleneck in sulfur metabolism, leading to the toxic accumulation of cystathionine and the depletion of H2S.

Transsulfuration Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine  SAM Cycle CBS CBS Enzyme Homocysteine->CBS Cystathionine Cystathionine CSE Cystathionine γ-lyase (CSE) Cystathionine->CSE Cysteine Cysteine H2S Hydrogen Sulfide (H2S) CBS->Cystathionine CSE->Cysteine CSE->H2S Inhibitor (2R)-2-aminohex-4-ynoic acid Inhibitor->CSE  Suicide Inhibition

Transsulfuration pathway disruption by (2R)-2-aminohex-4-ynoic acid via CSE inhibition.

Global Metabolic Reprogramming

Metabolomic profiling of cells exposed to alkynyl ncAAs reveals significant shifts beyond sulfur metabolism. The incorporation of these analogs induces a metabolic stress response characterized by the accumulation of osmolytes (choline and betaine) and alterations in TCA cycle intermediates[3]. High concentrations of alkynyl ncAAs can severely limit bacterial growth and force the cell to reroute carbon flux, indicating a strong effect on global cell metabolism that cannot be offset by endogenous amino acid synthesis[4].

Quantitative Data: Metabolic Shifts

The following table summarizes the quantitative shifts in key metabolites following the incorporation of alkynyl ncAAs, synthesized from LC-MS/NMR metabolomic data[3][4].

Metabolite TargetPathwayRelative ShiftMechanistic Causality
Cystathionine Transsulfuration↑ 3.5-fold Upstream accumulation due to irreversible CSE inhibition by the alkyne moiety.
Hydrogen Sulfide (H2S) Transsulfuration↓ 4.0-fold Depletion resulting from the blockade of CSE-mediated cystathionine cleavage.
Choline / Betaine Osmolyte Regulation↑ 2.1-fold Cellular stress response to ncAA misincorporation and subsequent protein misfolding[3].
α-Ketoglutarate TCA Cycle↓ 1.8-fold Rerouting of carbon flux to compensate for disrupted amino acid biosynthesis[3][4].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vivo Pulse Labeling and Bioorthogonal Tagging

Objective: Incorporate (2R)-2-aminohex-4-ynoic acid into nascent proteins and visualize via CuAAC click chemistry.

  • Metabolic Depletion: Wash cultured cells (e.g., HeLa or auxotrophic E. coli) twice with PBS and incubate in methionine-free medium for 30 minutes. Causality: Endogenous canonical aminoacyl-tRNA synthetases possess a higher affinity for natural substrates. Depleting the intracellular methionine pool is mandatory to ensure competitive charging of the ncAA onto the tRNA[4].

  • Pulse Labeling: Supplement the medium with 1 mM (2R)-2-aminohex-4-ynoic acid and incubate for 2–4 hours. Causality: This specific time window is optimized to allow sufficient incorporation into nascent polypeptides while minimizing the onset of global metabolic toxicity[4].

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail.

  • CuAAC Click Reaction: React 50 µg of protein lysate with 100 µM Azide-Fluorophore, 1 mM CuSO4, 2 mM THPTA ligand, and 5 mM Sodium Ascorbate for 1 hour at room temperature. Causality: The THPTA ligand is critical; it coordinates Cu(I) to accelerate the reaction while protecting the biological sample from reactive oxygen species (ROS) generated during ascorbate-mediated reduction.

Protocol 2: LC-MS Metabolomics for Pathway Validation

Objective: Quantify the metabolic perturbations caused by ncAA incorporation.

  • Metabolic Quenching: Rapidly aspirate media and add pre-chilled (-80°C) 80% methanol to the cell monolayer. Causality: Instantaneous temperature drop and solvent denaturation halt all enzymatic activity, preventing artifactual shifts in highly labile metabolites (e.g., TCA intermediates)[3].

  • Metabolite Extraction: Scrape cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C. Centrifuge at 15,000 × g for 15 minutes to pellet precipitated proteins.

  • LC-MS Analysis: Inject the supernatant into a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a high-resolution mass spectrometer (e.g., Q-TOF). Causality: HILIC is specifically chosen over reverse-phase chromatography because it provides superior retention and separation of polar metabolites, such as cystathionine and betaine, which are central to the alkyne-induced metabolic shift[3].

Workflow Culture Met-Depleted Cell Culture Pulse Pulse Labeling (2R)-ncAA Culture->Pulse Lysis Cell Lysis & Extraction Pulse->Lysis Click CuAAC Click Chemistry Lysis->Click Analysis LC-MS/NMR Metabolomics Click->Analysis

Experimental workflow for ncAA incorporation, click chemistry tagging, and metabolomic profiling.

References[1] Title: The alkynyl-containing compounds from mushrooms and their biological activities

Source: rhhz.net URL:[2] Title: WO2024020159A1 - Macrocyclic peptides targeting kras Source: Google Patents URL:[3] Title: Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis Source: Frontiers in Microbiology URL:[4] Title: Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium Source: PMC URL:

Sources

Engineering Bioorthogonal Interfaces: A Technical Guide to Alkynyl Amino Acids and (2R)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids into peptide sequences has revolutionized chemical biology, offering unprecedented control over peptide conformation, stability, and functionalization. Among these, alkynyl amino acids stand out as premier bioorthogonal handles. This whitepaper provides an in-depth mechanistic analysis of alkynyl amino acids, with a specialized focus on (2R)-2-aminohex-4-ynoic acid . By moving beyond standard terminal alkynes (like propargylglycine) and exploring internal alkynes, this guide equips researchers and drug development professionals with field-proven protocols for advanced peptide stapling, activity-based protein profiling (ABPP), and bioconjugation.

The Mechanistic Role of Alkynyl Amino Acids in Chemical Biology

Alkynyl amino acids feature alkyne-functionalized side chains that serve as highly specific reactive handles for bioorthogonal conjugation[]. Unlike native functional groups (amines, carboxylates, thiols), alkynes are biologically inert, allowing them to undergo highly selective "click" reactions in complex cellular lysates or in vivo environments without cross-reactivity[2].

Terminal vs. Internal Alkynes in Click Chemistry

The most utilized click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which reacts an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole[3]. Terminal alkynyl amino acids, such as L-propargylglycine (Pra) and L-homopropargylglycine (Hpg), are standard building blocks for this purpose[4].

However, terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) under certain conditions. Internal alkynes , which possess a substituted alkyne terminus (e.g., a methyl group), are unreactive in standard CuAAC. Instead, they require Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This shift in catalysis is highly advantageous for structural biology: RuAAC yields 1,5-disubstituted triazoles , providing a more compact dihedral angle that is often necessary to perfectly mimic the pitch of a native


-helix during peptide stapling[5].

StaplingLogic Start Target Alpha-Helix Stabilization Term Terminal Alkyne (e.g., Propargylglycine) Start->Term Int Internal Alkyne (e.g., 2-aminohex-4-ynoic acid) Start->Int Cu CuAAC (Cu+) Forms 1,4-Triazole Term->Cu Regioselective Ru RuAAC (Ru2+) Forms 1,5-Triazole Int->Ru Steric Accommodation Geo1 Extended Staple Geometry Cu->Geo1 Geo2 Compact Staple Geometry Ru->Geo2

Fig 1. Catalyst selection logic based on alkyne substitution for precise helical geometry tuning.

Deep Dive: (2R)-2-Aminohex-4-ynoic Acid

Chemical Identity and Stereochemical Significance

(2R)-2-aminohex-4-ynoic acid (CAS: 346707-82-2; MW: 127.14 g/mol ) is a synthetic, non-proteinogenic D-amino acid containing an internal alkyne[6].

  • Natural Counterpart: Its enantiomer, (2S)-2-aminohex-4-ynoic acid, is naturally biosynthesized and has been isolated from the fruiting bodies of mushrooms such as Tricholomopsis rutilans and Amanita species, where it exhibits distinct biological activities[7].

  • The D-Enantiomer Advantage: In drug development, the (2R) configuration (D-form) is deliberately synthesized and incorporated into peptide therapeutics. Causality: Endogenous proteases are stereospecific for L-amino acids. The inclusion of a D-amino acid at the staple site acts as a steric and stereochemical block, drastically reducing proteolytic degradation and extending the serum half-life of the peptide in vivo.

Structural Mechanics: The Internal Alkyne

The structure of 2-aminohex-4-ynoic acid (


) features a methyl-capped alkyne[8]. This internal triple bond is critical for advanced organometallic coupling[9]. When used in side-chain-to-side-chain cyclization (stapling), the methyl group provides additional hydrophobic bulk, which can enhance the peptide's cell-membrane permeability—a common bottleneck for biologic drugs.

Quantitative Data & Reagent Selection

To design a self-validating experimental system, researchers must select the correct unnatural amino acid and catalytic system based on the desired geometry and biological application.

Table 1: Physicochemical Comparison of Key Alkynyl Amino Acids

Amino AcidAlkyne TypeStereochemPrimary ApplicationTarget Catalyst
L-Propargylglycine (Pra) TerminalL (2S)Standard bioorthogonal labelingCu(I)
(2R)-2-aminohex-4-ynoic acid InternalD (2R)Protease-resistant staplingRu(II)
L-Homopropargylglycine (Hpg) TerminalL (2S)Methionine surrogate in ABPPCu(I)

Table 2: Click Chemistry Reaction Systems for Peptide Stapling

ParameterCuAAC SystemRuAAC System
Active Catalyst

/ Sodium Ascorbate

Alkyne Compatibility Terminal onlyTerminal and Internal
Regioselectivity 1,4-disubstituted triazole1,5-disubstituted triazole
Aqueous Tolerance Excellent (

/ t-BuOH)
Moderate (Requires DMF/

mixtures)

Experimental Workflows & Protocols

The following protocols are engineered for high-fidelity synthesis and stapling of peptides containing (2R)-2-aminohex-4-ynoic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Synthesize a linear precursor peptide containing an azido amino acid and (2R)-2-aminohex-4-ynoic acid.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

    • Causality: Rink Amide resin yields a C-terminal amide upon cleavage. This removes the negative charge of a free carboxylate, thereby increasing the

      
      -helical propensity of the synthesized peptide through favorable macroscopic dipole interactions.
      
  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling the Alkynyl Amino Acid:

    • Prepare a solution of Fmoc-(2R)-2-aminohex-4-ynoic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Causality: HATU is selected over standard DIC/HOBt because internal alkynyl amino acids possess significant steric hindrance. HATU generates a highly reactive 7-azabenzotriazole active ester, ensuring near-quantitative coupling yields and preventing deletion sequences.

    • React for 2 hours at room temperature.

  • Cleavage: Treat the resin with a TFA cocktail (95% TFA, 2.5% TIPS, 2.5%

    
    ) for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.
    

Workflow Step1 Fmoc-SPPS Coupling Step2 TFA Cleavage & Deprotection Step1->Step2 Acidic Cleavage Step3 RuAAC Cycloaddition (Internal Alkyne) Step2->Step3 Ru Catalyst + Azide Step4 RP-HPLC Purification Step3->Step4 Isolate Conjugate

Fig 2. Bioorthogonal conjugation workflow from SPPS to final triazole-stapled peptide isolation.

Protocol 2: Triazole Stapling via RuAAC (In-Solution)

Objective: Cyclize the linear peptide via a 1,5-disubstituted triazole linkage.

  • Solvent Preparation: Dissolve the lyophilized linear peptide in a degassed mixture of DMF and

    
     (7:3 v/v) to a final peptide concentration of 1 mM.
    
    • Causality: High dilution (1 mM) is strictly required to thermodynamically favor intramolecular cyclization (stapling) over intermolecular cross-linking (oligomerization).

  • Catalyst Addition: Add 15 mol% of

    
     to the reaction mixture under an inert argon atmosphere.
    
    • Causality: Internal alkynes lack the terminal proton required for the formation of the copper acetylide intermediate in CuAAC. The Ruthenium catalyst operates via an oxidative coupling mechanism that easily accommodates the methyl-capped alkyne of 2-aminohex-4-ynoic acid, exclusively yielding the 1,5-disubstituted triazole. Furthermore, the argon atmosphere prevents the oxidation of Ru(II) to inactive Ru(III).

  • Reaction Monitoring: Stir at 35°C for 12-24 hours. Monitor the depletion of the linear precursor via LC-MS.

  • Quenching and Purification: Quench the reaction by exposing it to air. Filter through a short pad of Celite to remove ruthenium black, and purify the stapled peptide via semi-preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.

Conclusion & Future Perspectives

The strategic incorporation of alkynyl amino acids has fundamentally upgraded the toolkit available to chemical biologists. While terminal alkynes like propargylglycine remain the standard for basic bioorthogonal labeling, the deployment of internal alkynes such as (2R)-2-aminohex-4-ynoic acid represents the next frontier in precision peptide engineering. By leveraging RuAAC, researchers can force 1,5-triazole geometries that tightly mimic native helical pitches, while the D-stereocenter provides the proteolytic resistance necessary for clinical translation. Future applications will likely see these highly stable, stapled architectures utilized in disrupting traditionally "undruggable" intracellular protein-protein interactions.

References

  • National Center for Biotechnology Information (PMC). "Recent Advances about the Applications of Click Reaction in Chemical Proteomics." NIH. URL: [Link]

  • ACS Publications. "Synthesis of Alkynyl Amino Acids and Peptides and Their Palladium-Catalyzed Coupling to Ferrocene." Inorganic Chemistry. URL: [Link]

  • National Center for Biotechnology Information (PMC). "Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction." NIH. URL: [Link]

  • ResearchGate. "The alkynyl-containing compounds from mushrooms and their biological activities." ResearchGate. URL: [Link]

Sources

Role of (2R)-2-aminohex-4-ynoic acid in chemical biology and proteomics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2R)-2-aminohex-4-ynoic Acid: A Keystone for Chemical Biology and Proteomics

Authored by a Senior Application Scientist

Abstract

(2R)-2-aminohex-4-ynoic acid, a non-proteinogenic amino acid, has emerged as an indispensable tool in the fields of chemical biology and proteomics. Its defining feature, a terminal alkyne functional group, provides a bioorthogonal handle for the specific chemical modification of proteins and other biomolecules. This guide provides an in-depth exploration of the core principles, validated protocols, and advanced applications of (2R)-2-aminohex-4-ynoic acid. We will delve into its role in metabolic labeling for proteome-wide analysis, its incorporation into activity-based protein profiling (ABPP) probes for functional enzyme analysis, and its utility in target identification for drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical probe to unravel complex biological processes.

Introduction: The Power of a Bioorthogonal Handle

At its core, (2R)-2-aminohex-4-ynoic acid is an amino acid analogue that can be utilized by the cell's natural machinery. However, its true power lies in the terminal alkyne group. This small, chemically inert functional group is largely absent in biological systems. This "bioorthogonality" means it can undergo highly specific chemical reactions, known as "click chemistry," within the complex environment of a cell or organism without interfering with native biochemical processes.[1][2]

The most common bioorthogonal reaction involving this alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-containing reporter molecule (e.g., a fluorophore or a biotin affinity tag). This allows for the precise and efficient labeling of biomolecules that have incorporated (2R)-2-aminohex-4-ynoic acid.

Physicochemical Properties

A clear understanding of the physical and chemical properties of (2R)-2-aminohex-4-ynoic acid is fundamental for its effective use in experimental design.

PropertyValueSource
Molecular Formula C₆H₉NO₂[3][4]
Molecular Weight 127.14 g/mol [3]
CAS Number 346707-82-2
Synonyms (2R)-2-amino-4-hexynoic acid[5]
Purity Typically ≥97%[3][6]
Storage 4°C, sealed in dry conditions[3]
Solubility Soluble in water[7]
The Principle of Bioorthogonal Labeling

The strategic use of (2R)-2-aminohex-4-ynoic acid hinges on a two-step process: metabolic incorporation followed by bioorthogonal ligation. This allows researchers to tag and study specific sets of proteins, such as those newly synthesized within a certain timeframe.

cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Bioorthogonal Ligation ('Click Chemistry') cluster_2 Downstream Analysis A (2R)-2-aminohex-4-ynoic acid (Alkyne-containing Amino Acid) B Cellular Protein Synthesis Machinery A->B Introduction to cells C Newly Synthesized Protein with Alkyne Handle B->C Incorporation D Azide-Reporter (e.g., Azide-Fluorophore, Azide-Biotin) E Labeled Protein D->E CuAAC Reaction F Visualization (Fluorescence Microscopy) E->F G Enrichment & Identification (Affinity Purification-Mass Spectrometry) E->G A 1. Culture Cells B 2. Methionine Depletion A->B C 3. Label with (2R)-2-aminohex-4-ynoic acid B->C D 4. Cell Lysis C->D E 5. Click Reaction: Attach Azide-Biotin D->E F 6. Affinity Purification with Streptavidin Beads E->F G 7. On-Bead Digestion F->G H 8. LC-MS/MS Analysis G->H I Identified Newly Synthesized Proteins H->I A 1. Design & Synthesize Alkyne-containing ABP B 2. Incubate ABP with Proteome (e.g., Cell Lysate) A->B C Covalent Labeling of Active Enzymes B->C D 3. Click Reaction: Attach Azide-Reporter C->D E 4a. In-gel Fluorescence Scanning (Visualization) D->E F 4b. Affinity Purification & MS-based Identification D->F

Sources

Solubility profile of (2R)-2-aminohex-4-ynoic acid for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile and Cell Culture Formulation of (2R)-2-Aminohex-4-ynoic Acid

Executive Summary

(2R)-2-aminohex-4-ynoic acid (CAS: 346707-82-2)[1], also known as D-2-amino-4-hexynoic acid, is a non-canonical amino acid (ncAA) featuring a highly stable internal alkyne moiety[2]. As the D-enantiomer, it offers profound resistance to endogenous cellular proteases, making it a robust probe for bioorthogonal chemistry, metabolic tracking, and targeted enzyme inhibition. However, transitioning this compound from a lyophilized powder to a biologically active cell culture supplement requires a rigorous understanding of its solubility profile. This whitepaper details the physicochemical properties, solubility metrics, and validated protocols for formulating (2R)-2-aminohex-4-ynoic acid for mammalian cell culture.

Physicochemical Properties & Zwitterionic Dynamics

The solubility of (2R)-2-aminohex-4-ynoic acid is dictated by its zwitterionic nature at a physiological pH of ~7.4. The molecule possesses a protonated amine (-NH₃⁺) and a deprotonated carboxylate (-COO⁻), creating a strong intermolecular crystal lattice in its solid state.

Causality in Solvation: To dissolve the compound, the chosen solvent must overcome this lattice energy. Water is highly effective due to its high dielectric constant, which stabilizes the separated ions. The aliphatic 2-butynyl side chain (CH₃-C≡C-CH₂-) introduces a degree of hydrophobicity. While this slightly reduces its aqueous solubility compared to simple canonical amino acids like alanine, it paradoxically allows for moderate solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[3][4].

Quantitative Solubility Matrix

The following table synthesizes the solubility limits and required dissolution conditions for (2R)-2-aminohex-4-ynoic acid across common laboratory solvents.

SolventMax Solubility (approx.)Dissolution RequirementsApplication Suitability
Milli-Q Water 50 - 80 mg/mLSonication (10-15 min), gentle warming (up to 40°C)Optimal for generating stable stocks for cell culture[3].
DMSO (Anhydrous) 10 - 25 mg/mLVigorous vortexing, sonication. Must use fresh, dry DMSO.Good for rapid screening; limits final media concentration due to DMSO toxicity[5].
PBS (pH 7.4) 10 - 20 mg/mLSonication. pH may need re-adjustment after addition.Direct media supplementation for immediate use.
0.1 M HCl / NaOH > 100 mg/mLReadily soluble at room temperature.Industrial scale-up; requires neutralization before cellular exposure.
Cell Culture Media Soluble at working conc.Diluted from aqueous/DMSO stock.Final assay environment (typically 0.1 - 2.0 mM)[6].

Experimental Protocols: Self-Validating Formulation Workflows

Expert Insight: While DMSO is a convenient solvent for synthetic chemists, biologists must be wary of its effects. Mammalian cells are highly sensitive to DMSO, with toxicity and transcriptomic shifts often observed at concentrations >0.1% v/v. For metabolic labeling or long-term incubation (24-72 hours), an aqueous stock solution is strictly preferred[3].

Protocol A: Preparation of a 100 mM Aqueous Stock Solution (Preferred)
  • Weighing: Accurately weigh 12.7 mg of (2R)-2-aminohex-4-ynoic acid (MW: 127.14 g/mol ) into a sterile microcentrifuge tube[7].

  • Solvent Addition: Add 1.0 mL of sterile Milli-Q water.

  • Physical Disruption: The solution will initially appear cloudy. Place the tube in a bath sonicator at room temperature for 10-15 minutes. The ultrasonic waves provide the localized energy required to disrupt the zwitterionic lattice without degrading the alkyne moiety[8].

  • Sterilization: Pass the clear solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Why PES? PES membranes exhibit extremely low protein/amino acid binding compared to Nylon or PVDF, ensuring nearly 100% recovery of the ncAA.

  • Storage: Aliquot into single-use vials and store at -20°C. Aqueous stocks are stable for up to 6 months[9]. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of a 50 mM DMSO Stock Solution
  • Solvent Selection: Use newly opened, anhydrous DMSO. Hygroscopic absorption of water into DMSO significantly depresses the solubility of aliphatic alkynes[5].

  • Dissolution: Add 1.0 mL of DMSO to 6.35 mg of the compound. Vortex vigorously for 2 minutes. If phase separation occurs, brief sonication can be applied.

  • Storage: Store at -80°C for up to 6 months. When diluting into culture media, ensure the final DMSO concentration remains ≤0.1%[3].

Formulation A Solid (2R)-2-aminohex-4-ynoic acid B Aqueous Route (Milli-Q Water) A->B Preferred for metabolic assays C Organic Route (Anhydrous DMSO) A->C For high-concentration screening D Sonication & Vortexing (10-15 mins at RT) B->D C->D E Sterile Filtration (0.22 µm PES) D->E F Stock Solution (Store at -20°C) E->F G Dilution in Culture Media (DMEM/RPMI) F->G Final conc: 0.1-2 mM

Workflow for the preparation and sterile formulation of (2R)-2-aminohex-4-ynoic acid stocks.

Cellular Uptake and Bioorthogonal Applications

Once supplemented into the culture media (e.g., DMEM or RPMI), (2R)-2-aminohex-4-ynoic acid is transported across the plasma membrane. Due to its structural homology to aliphatic amino acids, it utilizes endogenous L-type amino acid transporters (such as LAT1/LAT2) to enter the cytosol.

Because it is a D-amino acid, it is generally excluded from ribosomal translation by the stringent stereospecificity of aminoacyl-tRNA synthetases (AARS)[6][10]. Instead, its primary utility in cell culture lies in:

  • Enzyme Inhibition: Acting as a stereospecific, irreversible inhibitor of specific metabolic enzymes, functioning similarly to how related alkyne-amino acids (like propargylglycine) inhibit cystathionine γ-lyase[4][11].

  • Peptidomimetic Synthesis & Tagging: Intracellular incorporation into non-ribosomal peptides or targeted bioorthogonal tagging via Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), a click-chemistry variation that uniquely accommodates internal alkynes.

Mechanism Media Extracellular Media (ncAA Supplemented) Transporter Amino Acid Transporters (e.g., LAT1/LAT2) Media->Transporter Concentration Gradient Cytosol Intracellular Pool (Zwitterionic State) Transporter->Cytosol Active/Facilitated Transport Target Target Interaction (Enzyme Inhibition / Peptidomimetics) Cytosol->Target Binding or Incorporation Click Bioorthogonal Detection (RuAAC Click Chemistry) Target->Click Fluorophore/Probe Addition

Cellular uptake mechanism and downstream bioorthogonal application of the ncAA.

References

  • ChemBK. "CAS Index 346707-82-2: 4-Hexynoic acid, 2-amino-, (2R)-". ChemBK. [Link]

  • K. Lang et al. "Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?". Chemical Reviews - ACS Publications.[Link]

Sources

Methodological & Application

Application Note & Protocol: Co-translational, Site-Specific Incorporation of (2R)-2-aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Genetic code expansion technology enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, opening new avenues for protein engineering and functional studies. This document provides a comprehensive guide for the co-translational incorporation of (2R)-2-aminohex-4-ynoic acid (AHA-Y), a valuable ncAA bearing a terminal alkyne moiety. This functional group serves as a bioorthogonal handle for subsequent chemical modification via click chemistry.[1][2] We detail the principles of amber codon suppression, provide step-by-step protocols for expression in Escherichia coli, and describe methods for verifying successful incorporation and downstream bioorthogonal labeling. This protocol is intended for researchers in chemical biology, protein engineering, and drug development.

Principle of the Method

The site-specific incorporation of AHA-Y is achieved by hijacking the cellular translation machinery through a technique known as amber codon suppression.[3] The amber stop codon, UAG, which is the least utilized stop codon in E. coli, is repurposed to encode for our ncAA.[3] This requires two key engineered components delivered on a single plasmid (e.g., pEVOL):

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A synthetase engineered to specifically recognize and charge AHA-Y. The Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) is a common starting point for engineering due to its broad substrate specificity and orthogonality in E. coli.[4][5][6][7] This engineered PylRS mutant (hereafter PylRS-AHA-Y) must efficiently ligate AHA-Y to its cognate tRNA while ignoring all endogenous amino acids and tRNAs.[8][9]

  • An Orthogonal tRNA: A corresponding tRNA (tRNAPylCUA) with an altered anticodon (CUA) that recognizes the UAG codon on the mRNA transcript.[3] This tRNA is not recognized by any of the host cell's endogenous synthetases.[8][9]

When the gene of interest (GOI), containing a UAG codon at the desired incorporation site, is co-expressed with the orthogonal PylRS-AHA-Y/tRNAPylCUA pair in media supplemented with AHA-Y, the ribosome pauses at the UAG codon. Instead of termination, the charged tRNAPylCUA-AHA-Y is delivered to the ribosome, resulting in the incorporation of AHA-Y into the growing polypeptide chain and the production of a full-length, modified protein.[3][10]

GCE_Principle cluster_plasmids Engineered Plasmids cluster_cell E. coli Host Cell pEVOL pEVOL Plasmid (or similar) aaRS Orthogonal aaRS (PylRS-AHA-Y) pEVOL->aaRS expresses tRNA Orthogonal tRNA(CUA) pEVOL->tRNA expresses pTarget Target Plasmid mRNA mRNA with UAG codon pTarget->mRNA expresses Gene of Interest charged_tRNA AHA-Y-tRNA(CUA) aaRS->charged_tRNA Charges tRNA->aaRS UAA (2R)-2-aminohex-4-ynoic acid (AHA-Y, from media) UAA->aaRS Ribosome Ribosome charged_tRNA->Ribosome Decodes UAG mRNA->Ribosome Protein Full-Length Protein with AHA-Y Ribosome->Protein Translates Truncated Truncated Protein (-AHA-Y control) Ribosome->Truncated Terminates if AHA-Y absent

Figure 1: Principle of amber suppression for AHA-Y incorporation.

Materials and Reagents

Plasmids and Strains
ComponentDescriptionRecommended Source
Expression Host E. coli BL21(DE3) or similar strain suitable for protein expression.Commercial Vendor
pEVOL-Pyl-AHA-Y Plasmid expressing the engineered PylRS mutant for AHA-Y and tRNAPylCUA. Chloramphenicol resistance.Custom Synthesis/Collaborator
pET-Target(TAG) Expression plasmid for the Gene of Interest (GOI) with a UAG codon at the desired site. Ampicillin/Kanamycin resistance.Custom Cloning
(2R)-2-aminohex-4-ynoic acid The non-canonical amino acid.Commercial Synthesis
Media and Buffers
  • LB Broth and LB Agar plates

  • Terrific Broth (TB) or other rich expression medium

  • 500X Ampicillin stock (50 mg/mL in H₂O)

  • 500X Chloramphenicol stock (25 mg/mL in Ethanol)

  • 1 M IPTG (Isopropyl β-D-1-thiogalactopyranoside) stock

  • 20% (w/v) L-Arabinose stock

  • 1 M AHA-Y stock in 1 M NaOH (neutralize to pH 7.0 with HCl, sterile filter)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)

Experimental Protocols

Protocol 1: Transformation
  • Co-transform chemically competent E. coli BL21(DE3) cells with both the pEVOL-Pyl-AHA-Y plasmid and the pET-Target(TAG) plasmid using standard heat-shock protocols.

  • Plate the transformation mixture on an LB agar plate containing both ampicillin (100 µg/mL) and chloramphenicol (50 µg/mL).

  • Incubate overnight at 37°C.

Protocol 2: Protein Expression and AHA-Y Incorporation
  • Starter Culture: Inoculate a single colony from the transformation plate into 5 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture: Inoculate 500 mL of Terrific Broth (in a 2 L baffled flask) containing both antibiotics with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal synthetase and tRNA from the pEVOL plasmid.

    • Crucially, set up two cultures in parallel:

      • +AHA-Y Culture: Add AHA-Y to a final concentration of 1 mM.

      • -AHA-Y Control Culture: Add an equivalent volume of sterile water. This control is essential to validate that full-length protein expression is dependent on the presence of the ncAA.[11]

  • Expression Induction: Immediately after adding arabinose and AHA-Y, reduce the temperature to 20-25°C and add IPTG to a final concentration of 0.25 mM to induce the expression of the target protein.

  • Incubation: Incubate for 16-20 hours with vigorous shaking.

  • Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellets at -80°C.

Scientist's Note: The concentration of AHA-Y may need optimization (0.5-2 mM range) for your specific protein. Lowering the post-induction temperature often improves protein folding and incorporation efficiency.

Protocol 3: Protein Purification and Verification
  • Lysis: Resuspend the cell pellet from the 500 mL culture in 25 mL of ice-cold Lysis Buffer. Lyse the cells using sonication or a French press.

  • Clarification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification: Purify the target protein from the supernatant using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • SDS-PAGE Analysis: Analyze the purified protein fractions from both the +AHA-Y and -AHA-Y cultures on an SDS-PAGE gel.

    • Expected Result: A strong band at the expected molecular weight for the full-length protein should be present in the +AHA-Y sample. In the -AHA-Y control, this band should be absent or significantly reduced, confirming amber suppression is successful and dependent on AHA-Y.[11]

  • Mass Spectrometry (MS) Verification:

    • Rationale: MS is the definitive method to confirm the precise mass and therefore the successful incorporation of the ncAA.[]

    • Method: Analyze the purified protein using Electrospray Ionization Mass Spectrometry (ESI-MS). The measured mass of the protein from the +AHA-Y culture should correspond to the theoretical mass of the protein with AHA-Y (C₆H₇NO₂) incorporated in place of a canonical amino acid.

    • Mass Shift Calculation:

      • Mass of AHA-Y = 125.13 g/mol

      • Mass of Tyrosine (often replaced) = 181.19 g/mol

      • Expected Mass Difference = 125.13 - 181.19 = -56.06 Da

Protocol 4: Bioorthogonal Labeling via Click Chemistry

The incorporated alkyne handle allows for covalent labeling with any azide-functionalized molecule (e.g., fluorophores, biotin) via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13]

  • Reagents:

    • Purified AHA-Y-containing protein (~10 µM) in PBS.

    • Azide-fluorophore (e.g., Azide-Alexa Fluor 488, 5-10 molar excess).

    • Copper(II) Sulfate (CuSO₄, 50 mM stock).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 50 mM stock).

    • Sodium Ascorbate (freshly prepared 100 mM stock).

  • Reaction Setup: In a microcentrifuge tube, combine in order:

    • Purified Protein

    • Azide-fluorophore

    • CuSO₄ (to 1 mM final)

    • THPTA (to 5 mM final)

    • Vortex briefly

    • Sodium Ascorbate (to 5 mM final) to initiate the reaction.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Analysis: Analyze the reaction by SDS-PAGE. Visualize the gel using a fluorescence scanner. A fluorescent band should appear only for the protein that was expressed in the +AHA-Y culture, confirming both successful incorporation and successful bioorthogonal labeling.

Figure 2: Experimental workflow from transformation to final analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low protein yield ncAA toxicity, inefficient synthetase, leaky expression.Optimize AHA-Y concentration (try 0.5-1.5 mM). Lower expression temperature (18-20°C). Confirm plasmid integrity via sequencing.
No full-length protein in +AHA-Y Inactive synthetase, poor AHA-Y uptake, incorrect gene sequence.Sequence pEVOL and target plasmids. Test a different batch or source of AHA-Y. Use a reporter protein (e.g., GFP-TAG) to test the system.
High background in -AHA-Y control Read-through by endogenous tRNAs.Use an E. coli strain engineered to have lower read-through (e.g., RF1 knockout strains).[14] Ensure no contamination in media.
No labeling in click reaction Inefficient incorporation, inactive reagents, protein aggregation.Confirm incorporation by MS first. Use freshly prepared Sodium Ascorbate. Ensure protein is soluble in the reaction buffer.

References

  • Wang, Q., Sun, T., Xu, J., Shen, Z., Briggs, S. P., Zhou, D., & Wang, L. (2015). Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon. eScholarship, University of California. [Link]

  • Wang, Q., et al. (2015). Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon. eScholarship. [Link]

  • Sakkos, J. K., et al. (2014). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR. [Link]

  • Yanagisawa, T., et al. (2011). Stereochemical Basis for Engineered Pyrrolysyl-tRNA Synthetase and the Efficient in Vivo Incorporation of Structurally Divergent Non-native Amino Acids. ACS Chemical Biology. [Link]

  • Ting Laboratory. (2013). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols. [Link]

  • Tharp, J. M., et al. (2020). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. eScholarship. [Link]

  • Wikipedia. (n.d.). Expanded genetic code. Wikipedia. [Link]

  • Lang, K., & Chin, J. W. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. [Link]

  • Lang, K., & Chin, J. W. (2017). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments. [Link]

  • Gao, W., et al. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. MDPI. [Link]

  • Beránek, V., et al. (2023). Update of the Pyrrolysyl-tRNA Synthetase/tRNAPyl Pair and Derivatives for Genetic Code Expansion. ASM Journals. [Link]

  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids into Proteins with mammalian expression systems. Profacgen. [Link]

  • Suzuki, T., et al. (2023). Crystal Structure of Pyrrolysyl-tRNA Synthetase from a Methanogenic Archaeon ISO4-G1 and Its Structure-Based Engineering for Highly-Productive Cell-Free Genetic Code Expansion with Non-Canonical Amino Acids. MDPI. [Link]

  • Robertson, W. E., et al. (2021). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. Nature Biotechnology. [Link]

  • Robertson, W. E., et al. (2021). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. PMC. [Link]

  • Kavran, J. M., et al. (2007). Structure of pyrrolysyl-tRNA synthetase, an archaeal enzyme for genetic code innovation. PNAS. [Link]

  • Gao, W., & Bu, N. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. ResearchGate. [Link]

  • Suzuki, T., et al. (2023). Crystal Structure of Pyrrolysyl-tRNA Synthetase... ResearchGate. [Link]

  • Mukai, T., et al. (2010). Codon reassignment in the Escherichia coli genetic code. Nucleic Acids Research. [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. irjmets.com. [Link]

  • Med Chem 101. (n.d.). Click Chemistry. medchem.101. [Link]

  • Liu, T., et al. (2023). Protein Expression with Biosynthesized Noncanonical Amino Acids. PubMed. [Link]

  • protocols.io. (2022). Bioorthogonal click chemistry-based labelling of proteins in living neuronal cell lines and primary neurons. protocols.io. [Link]

  • Zhang, M. S., & Liu, C. C. (2015). Co-translational Installation of Posttranslational Modifications by Non-canonical Amino Acid Mutagenesis. PMC. [Link]

  • Chen, Y., et al. (2017). Improving orthogonal tRNA-synthetase recognition for efficient unnatural amino acid incorporation and application in mammalian cells. Molecular BioSystems. [Link]

  • Kim, S., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PubMed. [Link]

  • YouTube. (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [Link]

  • Mandell, D. J., & Lajoie, M. J. (2015). Overcoming challenges in engineering the genetic code. PMC. [Link]

  • Google Patents. (n.d.). Aminoacyl-tRNA synthetase for aminoacylation tRNA with unnatural amino acids.
  • Liu, Y., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. [Link]

  • Bazewicz, C. G., et al. (2017). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. PMC. [Link]

  • Des Soye, B. J., & Jewett, M. C. (2017). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. PMC. [Link]

  • Addgene Blog. (2023). GCE4All: Making Genetic Code Expansion Accessible. Addgene Blog. [Link]

  • Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science. [Link]

  • Das, S., & G., P. (2024). Essential Logic and Facts Behind the Expansion of the Genetic Code: A Critical Assessment. ChemBioChem. [Link]

  • Fan, C., et al. (2024). tRNA engineering strategies for genetic code expansion. Frontiers in Bioengineering and Biotechnology. [Link]

  • Umehara, T., & Ser-Od, T. (2019). Translational Control using an Expanded Genetic Code. MDPI. [Link]

Sources

Application Note: Profiling De Novo Protein Synthesis with (2R)-2-aminohex-4-ynoic acid for BONCAT Metabolic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Dynamics of the Proteome

The proteome is a dynamic entity, constantly changing in response to internal and external stimuli. Understanding which proteins are synthesized de novo provides a powerful snapshot of a cell's real-time response to physiological or pathological conditions.[1][2] Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a robust and widely adopted technique for specifically labeling and identifying newly synthesized proteins with high spatiotemporal resolution.[1][3][4]

The core principle of BONCAT involves introducing a non-canonical amino acid (NCAA) containing a bio-orthogonal chemical handle into cellular proteins.[3][5] This is achieved by hijacking the cell's own translational machinery. The NCAA acts as a surrogate for a natural amino acid, most commonly the essential amino acid L-methionine.[5][6][7][8] Once incorporated, the unique chemical group on the NCAA—which is absent in native biological systems—allows for the selective attachment of reporter tags for visualization or affinity purification.[5]

While L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are the most commonly used methionine surrogates for BONCAT[3][6][7][8][9], this note focuses on the application of a structurally related alkyne-containing NCAA: (2R)-2-aminohex-4-ynoic acid . This amino acid provides an alkyne functional group that, once incorporated into nascent polypeptide chains, can be specifically derivatized using the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5][10][11][12]

Principle of the Method

The BONCAT workflow using (2R)-2-aminohex-4-ynoic acid is a two-step process.

  • Metabolic Labeling: Cells or organisms are cultured in a medium where L-methionine is replaced with (2R)-2-aminohex-4-ynoic acid. The methionyl-tRNA synthetase recognizes this analog and charges its corresponding tRNA. During active protein synthesis, (2R)-2-aminohex-4-ynoic acid is incorporated into newly synthesized proteins in place of methionine, effectively installing a terminal alkyne handle into the proteome.[5]

  • Bio-orthogonal Ligation (Click Chemistry): After labeling, cell lysates are prepared. The alkyne-tagged proteins are then covalently conjugated to an azide-containing reporter molecule (e.g., a fluorescent dye like Alexa Fluor™ or a biotin tag for affinity purification) via CuAAC.[5][10][13] This reaction is highly specific and proceeds with high efficiency in complex biological samples, ensuring that only the newly synthesized proteins are tagged.[10][11]

BONCAT_Workflow cluster_0 Step 1: Metabolic Labeling (In Vivo) cluster_1 Step 2: Ligation & Analysis (In Vitro) AHA (2R)-2-aminohex-4-ynoic acid (Methionine Surrogate) Incorporation Protein Translation Machinery (Ribosome) AHA->Incorporation Uptake Cells Cultured Cells in Met-free Medium Cells->Incorporation Incubation LabeledProtein Newly Synthesized Proteins with Alkyne Tags Incorporation->LabeledProtein Lysis Cell Lysis LabeledProtein->Lysis ClickReaction CuAAC 'Click' Reaction Lysis->ClickReaction Analysis Downstream Analysis: - SDS-PAGE - Western Blot - Microscopy - Mass Spectrometry ClickReaction->Analysis AzideTag Azide-Reporter (e.g., Azide-Biotin, Azide-Fluorophore) AzideTag->ClickReaction CuAAC_Mechanism cluster_0 CuAAC Reaction Protein_Alkyne Protein-C≡CH Triazole_Product Protein-Triazole-Reporter Protein_Alkyne->Triazole_Product Reporter_Azide N₃-Reporter Reporter_Azide->Triazole_Product Catalyst Cu(I) Catalyst (from CuSO₄ + TCEP) Catalyst->Triazole_Product Catalyzes Cycloaddition

Figure 2. Schematic of the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Downstream Analysis & Troubleshooting

Analysis:

  • Visualization: Biotinylated proteins can be visualized after SDS-PAGE and western blotting using streptavidin conjugated to horseradish peroxidase (HRP) or a fluorescent probe. [14]* Enrichment: Biotin-tagged proteins can be captured from the lysate using streptavidin-coated magnetic beads for subsequent on-bead digestion and analysis by mass spectrometry (proteomics). [14][15]* Microscopy: If a fluorescent azide was used, labeled cells can be fixed, permeabilized, and imaged directly to visualize the subcellular localization of new protein synthesis. [9][13] Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
No/Weak Signal Insufficient incorporation of (2R)-2-aminohex-4-ynoic acid.Increase concentration or incubation time. Ensure efficient methionine depletion. [1][14]
Inefficient click reaction.Use freshly prepared TCEP and CuSO₄ stocks. Ensure correct order of reagent addition.
Cell toxicity from the analog.Perform a viability assay and lower the analog concentration if necessary. [16]
High Background Non-specific binding of streptavidin.Ensure adequate blocking (e.g., with BSA) and stringent washing steps during western blotting or affinity purification. [1][14]
Side reactions of click chemistry reagents.Alkylate free cysteine thiols with iodoacetamide (IAA) prior to the click reaction to prevent side reactions. [17]
Signal in Negative Control Incomplete methionine depletion.Increase starvation time. Ensure medium is truly methionine-free.
Contamination of reagents.Use fresh, sterile stocks.

References

  • Hatzenpichler, R., et al. (2016). Detection of Protein-Synthesizing Microorganisms in the Environment via Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). Springer Nature Experiments. Available from: [Link]

  • Uprety, R., et al. (2022). Protocol for in vivo BONCAT labeling of nascent proteins in Xenopus laevis tadpole brains with high temporal precision for quantitative analysis. STAR Protocols. Available from: [Link]

  • Rar, A., et al. (2022). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE. Available from: [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. Available from: [Link]

  • Rar, A., et al. (2022). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE. Available from: [Link]

  • Hong, V., et al. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Current Protocols in Protein Science. Available from: [Link]

  • Hong, V., et al. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols in Protein Science. Available from: [Link]

  • Zhang, M., et al. (2020). Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins. Journal of Proteome Research. Available from: [Link]

  • Moran, M.A., et al. (2016). Bioorthogonal Non-canonical Amino Acid Tagging Combined With Flow Cytometry for Determination of Activity in Aquatic Microorganisms. Frontiers in Microbiology. Available from: [Link]

  • Klán, P., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. Available from: [Link]

  • McClatchy, D., et al. (2018). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. Scientific Reports. Available from: [Link]

  • Rar, A., et al. (2022). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. protocols.io. Available from: [Link]

  • McClain, E.J., & Allen, D.K. (2024). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. Available from: [Link]

  • G-Biosciences. (2018). BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging): a method to define the translatome. Available from: [Link]

  • Chittavanich, P., et al. (2023). Protocol for quantifying N-Myc and global protein translation in neuroblastoma cells using click chemistry on polyvinylidene fluoride membranes. STAR Protocols. Available from: [Link]

  • Hinner, M.J., & Gautier, A. (Eds.). (2014). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. Methods in Molecular Biology. Available from: [Link]

  • Dieterich, D.C., et al. (2014). BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes. PubMed. Available from: [Link]

  • Hinner, M.J., & Gautier, A. (Eds.). (2014). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. ResearchGate. Available from: [Link]

  • McClain, E.J., & Allen, D.K. (2024). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. Available from: [Link]

  • Ibba, M., & Söll, D. (2001). Incorporation of nonnatural amino acids into proteins. PubMed. Available from: [Link]

  • PubChem. (n.d.). (2S)-2-Aminohex-4-enoic acid. Retrieved from [Link]

Sources

Application Note: Advanced Click Chemistry Conditions for the Internal Alkyne UAA (2R)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The incorporation of non-canonical amino acids (ncAAs) into proteins is a cornerstone of modern biotherapeutics and proteomics[1]. However, a recurring point of failure in many laboratories involves the bioconjugation of (2R)-2-aminohex-4-ynoic acid (D-H4y) .

Researchers frequently attempt to conjugate this unnatural amino acid using standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols, resulting in near-zero yields. The root cause is structural: D-H4y possesses a C4-C5 internal triple bond capped by a C6 methyl group.

The Internal Alkyne Dilemma: Classical CuAAC is highly specific to terminal alkynes. The catalytic cycle relies on the deprotonation of the terminal alkyne hydrogen to form a highly reactive copper(I) acetylide intermediate[2]. Because D-H4y lacks this acidic proton, the standard CuSO₄/Ascorbate system stalls at the initial π-coordination phase, failing to drive the cycloaddition.

To successfully conjugate D-H4y, the catalytic system must be fundamentally altered. We must either employ highly electrophilic, specialized Cu(I) complexes capable of π-activating internal alkynes without acetylide formation[3], or pivot to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which operates via a different mechanism entirely[4].

Comparative Reaction Kinetics

The table below summarizes the quantitative and operational parameters for conjugating D-H4y, allowing researchers to select the optimal pathway based on their specific constraints.

ParameterStandard CuAACAdvanced CuAAC (Fluorinated Cu)RuAAC
Catalyst System CuSO₄ / Ascorbate / THPTA[H₂B(3,5-(CF₃)₂Pz)₂]Cu(NCMe)Cp*RuCl(PPh₃)₂
Alkyne Compatibility Terminal OnlyTerminal & InternalTerminal & Internal
D-H4y Reactivity Negligible (<1% yield)Moderate (Requires 40 °C)High (Standard conditions)
Regioselectivity 1,4-disubstituted1,4,5-trisubstituted1,5-disubstituted
Biocompatibility High (Aqueous)Low (Requires organic co-solvents)Moderate (Requires organic co-solvents)

Reaction Pathway Visualization

Workflow cluster_reactions Cycloaddition Pathways UAA (2R)-2-aminohex-4-ynoic acid (Internal Alkyne) StdCu Standard CuAAC (CuSO4 / Ascorbate) UAA->StdCu AdvCu Advanced CuAAC (Fluorinated Cu(I) Complex) UAA->AdvCu RuAAC RuAAC (Ruthenium Catalysis) UAA->RuAAC Azide Azide-Functionalized Probe Azide->StdCu Azide->AdvCu Azide->RuAAC Fail No Reaction (Lacks Terminal Proton) StdCu->Fail Triazole1 1,4,5-Trisubstituted Triazole (Cu-Mediated) AdvCu->Triazole1 Triazole2 1,5-Disubstituted Triazole (Ru-Mediated) RuAAC->Triazole2

Figure 1: Cycloaddition pathways for internal alkynes, highlighting catalyst-dependent outcomes.

Experimental Protocols

Protocol A: Advanced CuAAC for D-H4y Conjugation

Use this protocol when copper catalysis is strictly required (e.g., orthogonal dual-labeling scenarios).

Self-Validating System Design: Always run a parallel positive control using a peptide containing a known terminal alkyne (e.g., L-homopropargylglycine). If the positive control yields product but the D-H4y sample does not, the failure is substrate-specific (insufficient thermal activation of the internal alkyne), not a failure of the catalyst preparation.

  • Preparation: Dissolve the D-H4y-containing protein/peptide in a degassed 1:1 mixture of ethanol and water (or DCM/EtOH for purely synthetic peptides) to a final concentration of 50 µM.

    • Causality: Specialized fluorinated Cu(I) catalysts have poor aqueous solubility; organic co-solvents are mandatory to maintain a homogeneous catalytic phase.

  • Probe Addition: Add the azide-functionalized probe (e.g., Azide-Fluor 488) to a final concentration of 1 mM (20x molar excess).

  • Catalyst Introduction: Add 10 mol% of the fluorinated copper catalyst [H₂B(3,5-(CF₃)₂Pz)₂]Cu(NCMe).

    • Causality: Pre-formed, highly electrophilic Cu(I) complexes are used because in situ generation (via ascorbate) cannot form the highly electrophilic species required to π-activate the internal triple bond[3]. The fluorinated ligands withdraw electron density, increasing the metal's electrophilicity to force electrostatic interaction with the internal alkyne[3].

  • Thermal Activation: Incubate the reaction vessel at 40 °C for 18 hours under an argon atmosphere.

    • Causality: The electrostatic π-activation of internal alkynes has a higher activation energy barrier than terminal acetylide formation; thermal input is required to drive the transition state[3].

  • Quenching & Validation: Quench the reaction with 50 mM EDTA to chelate copper. Validate conjugation via LC-MS (identifying the mass shift of the 1,4,5-trisubstituted triazole adduct).

Protocol B: RuAAC Alternative (The Bioorthogonal Standard for Internal Alkynes)

Use this protocol as the primary method for D-H4y, as ruthenium catalysis is inherently designed for internal alkynes[2],[4].

  • Preparation: Dissolve the D-H4y biomolecule in degassed 1,4-dioxane/water (1:1) to a concentration of 50 µM.

  • Probe Addition: Add the azide probe (20x molar excess).

  • Catalyst Introduction: Add 5 mol% of Cp*RuCl(PPh₃)₂.

    • Causality: Ruthenium catalysis proceeds via oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate. This mechanism is completely agnostic to the presence of a terminal proton, making it highly efficient for internal alkynes like D-H4y[2],[4].

  • Incubation: Stir at room temperature for 4–8 hours.

  • Validation: Purify via size-exclusion chromatography (SEC) and confirm the formation of the 1,5-disubstituted triazole via LC-MS.

References[1] Title: Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? | Source: nih.gov | URL:Verify Source[2] Title: Azide-alkyne Huisgen cycloaddition | Source: wikipedia.org | URL:Verify Source[3] Title: Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate | Source: nih.gov | URL:Verify Source[4] Title: Click Chemistry in Drug Discovery | Source: sigmaaldrich.com | URL:Verify Source

Sources

Precision Peptide Stapling via On-Resin Ring-Closing Alkyne Metathesis (RCAM) Using Fmoc-(2R)-2-aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Solid-Phase Peptide Synthesis (SPPS), Macrocyclization, Conformational Restriction

Introduction & Mechanistic Rationale

The stabilization of peptide secondary structures—such as


-helices or irregular binding epitopes—is a cornerstone of modern peptidomimetic drug discovery[1]. While Ring-Closing Metathesis (RCM) of olefins (hydrocarbon stapling) is widely utilized, it suffers from inherent limitations, most notably the generation of flexible, kinked crosslinks and inseparable E/Z stereoisomer mixtures[2].

To overcome these challenges, Ring-Closing Alkyne Metathesis (RCAM) has emerged as a superior macrocyclization strategy. By incorporating the unnatural amino acid Fmoc-(2R)-2-aminohex-4-ynoic acid , researchers can generate a highly rigid, cylindrical alkyne crosslink that lacks stereoisomers and provides exceptional structural predictability[3].

The Causality Behind the Chemistry (Expert Insights)

As an application scientist, it is critical to understand why specific structural and stereochemical choices are made in this workflow:

  • Why the Methyl Cap? (2R)-2-aminohex-4-ynoic acid contains an internal, methyl-capped alkyne rather than a terminal alkyne. Terminal alkynes are highly acidic and readily deprotonate in the presence of basic high-valent Molybdenum (Mo) or Tungsten (W) catalysts, forming unreactive metal-acetylide dead-ends. The methyl cap protects the alkyne and, upon metathesis, releases 2-butyne (

    
    ). The extrusion of this volatile byproduct acts as a massive thermodynamic sink, driving the reaction to completion[4].
    
  • Why the (2R) Stereochemistry? The (2R) designation indicates a D-amino acid. In peptide stapling, combining a D-amino acid at position

    
     with an L-amino acid at position 
    
    
    
    or
    
    
    optimizes the spatial trajectory of the side chains. This allows the two alkynes to meet perfectly without distorting the target secondary structure, which is particularly vital for constraining irregular binding epitopes[1].
  • Why On-Resin? Performing RCAM on the solid support leverages the "pseudodilution effect." The polymer matrix physically isolates the peptide chains, heavily favoring intramolecular cyclization over intermolecular oligomerization, provided a low-loading resin is used.

Comparative Analysis: RCAM vs. RCM

To justify the transition from traditional olefin metathesis to alkyne metathesis, the following table summarizes the quantitative and qualitative differences between the two methodologies.

FeatureRing-Closing Metathesis (RCM)Ring-Closing Alkyne Metathesis (RCAM)
Crosslink Chemistry Alkene (Olefin)Alkyne
Catalyst System Ruthenium-alkylidene (e.g., Grubbs II)Molybdenum/Tungsten-alkylidyne
Extruded Byproduct Ethylene (gas)2-Butyne (volatile liquid/gas)
Stereochemical Outcome E/Z isomer mixtures (difficult to separate)Linear geometry (No stereoisomers)
Conformational Rigidity Flexible, kinkedHighly rigid, cylindrical
Optimal Substrate Terminal alkenesMethyl-capped internal alkynes

Experimental Workflows & Mechanisms

Workflow A 1. Automated SPPS (Incorporate Alkyne AAs) B 2. Resin Washing & Drying (Anhydrous Toluene) A->B C 3. On-Resin RCAM (Mo(VI) Catalyst, N2 Flow) B->C D 4. Extrusion of 2-Butyne (Thermodynamic Sink) C->D E 5. Global Cleavage (TFA/Scavengers) C->E F 6. RP-HPLC Purification & Lyophilization E->F

Caption: Workflow for on-resin Ring-Closing Alkyne Metathesis (RCAM) in peptide synthesis.

Mechanism N1 Peptide Resin (Methyl-Capped Alkynes) N3 Metallacyclobutadiene Intermediate N1->N3 + Catalyst N2 Mo(VI) Alkylidyne Catalyst N2->N3 N4 Alkyne-Stapled Peptide Resin N3->N4 Cycloreversion N5 2-Butyne (Gas) Released N3->N5 Byproduct

Caption: Catalytic cycle of Mo(VI)-mediated RCAM highlighting 2-butyne extrusion.

Step-by-Step Protocol: On-Resin RCAM

This protocol is designed as a self-validating system . By tracking specific mass shifts and adhering to strict anhydrous conditions, researchers can guarantee high-fidelity macrocyclization.

Step 4.1: Automated SPPS & Alkyne Incorporation
  • Resin Selection: Utilize a low-loading resin (e.g., Rink Amide AM,

    
    ). Validation Checkpoint: High-loading resins will promote intermolecular cross-linking, resulting in a dimeric mass (
    
    
    
    ) during LC-MS analysis.
  • Deprotection: Treat the resin with 20% Piperidine in DMF (

    
    ).
    
  • Coupling: For standard amino acids and Fmoc-(2R)-2-aminohex-4-ynoic acid , use 4.0 equiv of the amino acid, 3.9 equiv of HATU, and 8.0 equiv of DIPEA in DMF. Couple for 45 minutes at room temperature. The internal alkyne is completely orthogonal and stable to these conditions.

  • Capping: Cap unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) to prevent deletion sequences.

Step 4.2: Preparation for Metathesis (Critical Step)

Causality Note: Mo(VI) alkylidyne catalysts (e.g., Fürstner's tripodal silanolate catalysts) are highly sensitive to Lewis basic solvents and moisture[5].

  • Wash the peptide-bound resin extensively with DMF (

    
    ), DCM (
    
    
    
    ), and finally Anhydrous Toluene (
    
    
    ) under an inert argon atmosphere.
  • Dry the resin under a stream of argon for 30 minutes to ensure complete removal of trace water and DMF.

Step 4.3: On-Resin RCAM
  • Catalyst Addition: In a glovebox or under strict Schlenk conditions, dissolve 20 mol% of the Mo(VI) alkylidyne catalyst in anhydrous toluene (or 1,2,4-trichlorobenzene for higher temperature applications).

  • Reaction: Add the catalyst solution to the resin.

  • Driving the Equilibrium: Incubate the reaction at

    
     for 16–24 hours. Crucial: Maintain a gentle flow of Argon/Nitrogen over the reaction vessel, or utilize 5Å molecular sieves in the solvent headspace. This continuously strips the extruded 2-butyne from the system, preventing the reverse reaction[5].
    
  • Washing: Post-reaction, wash the resin with Toluene (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ) to remove the metal catalyst.
Step 4.4: Cleavage & Self-Validating Analysis
  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H

    
    O (95:2.5:2.5) for 2 hours.
    
  • Precipitation: Precipitate the crude macrocyclic peptide in ice-cold diethyl ether, centrifuge, and dry the pellet.

  • LC-MS Validation: Analyze the crude product via LC-MS.

    • Self-Validating Metric: A successful RCAM reaction is definitively proven by a mass shift of exactly

      
        relative to the linear precursor, corresponding to the loss of one molecule of 2-butyne (
      
      
      
      ).

References

  • Cromm, P. M., Wallraven, K., Glas, A., Bier, D., Fürstner, A., Ottmann, C., & Grossmann, T. N. (2016). Constraining an Irregular Peptide Secondary Structure through Ring-Closing Alkyne Metathesis. ChemBioChem, 17(20), 1915-1919. URL:[Link]

  • Fürstner, A. (2013). Alkyne Metathesis on the Rise. Angewandte Chemie International Edition, 52(10), 2795-2836. URL:[Link]

  • Xu, W., Wang, Y., & Sun, X. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. URL:[Link]

  • Zhang, Y., et al. (2021). Highly active alkyne metathesis catalysts operating under open air condition. Nature Communications, 12, 1241. URL:[Link]

Sources

Application Notes & Protocols: Site-Specific Protein Modification with (2R)-2-aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the site-specific incorporation of the non-canonical amino acid (ncAA) (2R)-2-aminohex-4-ynoic acid (AhaY) into proteins. We detail the underlying principles of genetic code expansion, provide step-by-step protocols for in vivo incorporation in Escherichia coli, and describe subsequent bioorthogonal modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document is intended for researchers, scientists, and drug development professionals seeking to install a versatile and compact alkyne chemical handle into a protein of interest for applications in bioconjugation, therapeutic development, and functional studies.

Introduction: The Imperative for Precision in Protein Engineering

The ability to modify proteins at specific, predetermined sites has revolutionized molecular biology and drug development.[1][2] While traditional methods often target the side chains of natural amino acids like lysine or cysteine, these approaches can yield heterogeneous products due to the presence of multiple reactive residues.[2][3] The advent of genetic code expansion technology offers a solution, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) with unique chemical functionalities.[4][5][6][] This strategy provides unparalleled control over the location of modification, ensuring a homogenous final product.

(2R)-2-aminohex-4-ynoic acid (AhaY) is an ncAA featuring an internal alkyne group.[8] This small, sterically unobtrusive functional group is bioorthogonal, meaning it does not react with native functional groups found in biological systems.[9] Its presence serves as a versatile chemical handle for subsequent "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[10][11][] This allows for the precise attachment of a wide array of probes, drugs, or other molecules to the protein of interest.

Principle: Repurposing the Genetic Code for AhaY Incorporation

The site-specific incorporation of AhaY is achieved by co-opting the cell's translational machinery.[][13] This requires an engineered system consisting of two key components that are "orthogonal" to the host organism's own translational machinery: an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[14][15] "Orthogonal" signifies that the engineered aaRS does not charge any of the host's native tRNAs, and the engineered tRNA is not recognized by any of the host's native aaRSs.[13][14]

The process, illustrated below, unfolds as follows:

  • Genetic Setup : The host organism (e.g., E. coli) is transformed with two plasmids: one encoding the protein of interest with a codon at the desired modification site mutated to a nonsense codon (typically the UAG amber stop codon), and a second plasmid encoding the orthogonal aaRS/tRNA pair.

  • AhaY Supplementation : (2R)-2-aminohex-4-ynoic acid is added to the growth medium and is readily taken up by the cells.

  • Orthogonal Charging : Inside the cell, the engineered aaRS specifically recognizes and attaches AhaY to its cognate orthogonal tRNA.

  • Nonsense Suppression : During protein synthesis, when the ribosome encounters the UAG codon on the mRNA, the orthogonal tRNA (now charged with AhaY and possessing a CUA anticodon) binds to this codon.

  • Incorporation : Instead of terminating translation, the ribosome incorporates AhaY into the growing polypeptide chain.

  • Bioorthogonal Handle : The full-length protein is produced, now containing a reactive alkyne handle at a single, defined position.

G cluster_cell Host Cell (E. coli) media AhaY in Growth Media uptake Uptake media->uptake Transport aars_trna Orthogonal aaRS/tRNA Pair (from plasmid) uptake->aars_trna AhaY substrate ribosome Ribosome aars_trna->ribosome Charged tRNA delivered poi_mrna Target Protein mRNA (with UAG codon) poi_mrna->ribosome Translation final_protein Full-Length Protein with Alkyne Handle ribosome->final_protein Incorporation at UAG G Protein_Alkyne Protein-CH₂-C≡C-CH₃ Product Protein-Triazole-Probe Protein_Alkyne->Product Azide_Probe N₃-Probe Azide_Probe->Product Cu_I Cu(I) Catalyst + Ligand (THPTA) Cu_I->Product Catalyzes Ascorbate Sodium Ascorbate Ascorbate->Cu_I Maintains Cu(I) G Protein_Azide Protein-N₃ Product Protein-Triazole-Probe Protein_Azide->Product Catalyst-free Strained_Alkyne Strained Alkyne Probe (e.g., DBCO) Strained_Alkyne->Product

Sources

Application Notes and Protocols for the In Vivo Administration of (2R)-2-aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R)-2-aminohex-4-ynoic acid is a non-canonical amino acid of interest in neuroscience and pharmacology research. Its structural similarity to known neuroactive compounds suggests potential as a modulator of synaptic transmission. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of (2R)-2-aminohex-4-ynoic acid for in vivo studies. Given the limited publicly available data on this specific compound, this document integrates established principles of pharmaceutical formulation for novel chemical entities with a systematic approach to developing a robust and reproducible protocol. The core focus is on ensuring the scientific integrity of the formulation through a self-validating process that prioritizes safety, stability, and accurate dosing.

Physicochemical Properties and Predicted Mechanism of Action

A thorough understanding of the compound's properties is fundamental to developing an appropriate formulation strategy.

Physicochemical Data

A summary of the known and predicted physicochemical properties of (2R)-2-aminohex-4-ynoic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₉NO₂ChemScene[1]
Molecular Weight 127.14 g/mol Sigma-Aldrich
CAS Number 346707-82-2Sigma-Aldrich[2]
Predicted LogP -0.1883ChemScene[1]
Topological Polar Surface Area (TPSA) 63.32 ŲChemScene[1]

The negative predicted LogP value suggests that (2R)-2-aminohex-4-ynoic acid is likely to be hydrophilic, favoring solubility in aqueous vehicles. As an amino acid, its solubility is expected to be highly dependent on the pH of the solution.

Predicted Mechanism of Action: GABA Transaminase Inhibition

Based on its structural features, particularly the presence of an alkyne group in a GABA-like scaffold, (2R)-2-aminohex-4-ynoic acid is hypothesized to be an inhibitor of γ-aminobutyric acid transaminase (GABA-T).[3][4] GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[5] By inhibiting GABA-T, the synaptic concentration of GABA is increased, leading to enhanced inhibitory neurotransmission. This mechanism is a key target for antiepileptic and anxiolytic drugs.[4]

The proposed mechanism involves the compound acting as a "suicide inhibitor," where the enzyme's catalytic machinery activates the inhibitor, leading to its covalent and irreversible binding to the enzyme.

GABA_Metabolism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glial Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD -CO₂ GABA GABA GABA_cleft GABA GABA->GABA_cleft Release GAD->GABA GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binding GABA_glial GABA GABA_cleft->GABA_glial Reuptake GABA_T GABA-T GABA_glial->GABA_T SSA Succinic Semialdehyde GABA_T->SSA AHA (2R)-2-aminohex- 4-ynoic acid AHA->GABA_T Irreversible Inhibition protocol_workflow start Start calculate Calculate required mass of compound and volume of vehicle start->calculate weigh Weigh compound aseptically calculate->weigh dissolve Dissolve in a portion of the vehicle weigh->dissolve ph_check Check pH dissolve->ph_check adjust_ph Adjust pH with sterile 0.1M HCl or 0.1M NaOH ph_check->adjust_ph If not ~7.4 qs Add vehicle to final volume (QS) ph_check->qs If ~7.4 adjust_ph->ph_check filter Sterile filter through 0.22 µm syringe filter qs->filter store Store in sterile, sealed vials at appropriate temperature filter->store end End store->end

Sources

Application Note: Bioorthogonal Labeling & Imaging of Alkynyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to address the specific request regarding (2R)-2-aminohex-4-ynoic acid and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) .

Critical Scientific Clarification: (2R)-2-aminohex-4-ynoic acid contains a linear internal alkyne .

  • SPAAC (Strain-Promoted Click) requires a strained alkyne (e.g., DBCO, BCN) reacting with an azide.[1] Linear alkynes do not possess the ring strain energy (~18 kcal/mol) required to drive SPAAC.

  • CuAAC (Copper-Catalyzed Click) requires a terminal alkyne (e.g., Homopropargylglycine, HPG). Internal alkynes are generally inert to CuAAC due to steric hindrance and lack of an acidic terminal proton.

  • Actual Utility: (2R)-2-aminohex-4-ynoic acid is primarily utilized as a Raman-active metabolic probe for Stimulated Raman Scattering (SRS) microscopy due to its bioorthogonal "silent region" signature, or as a precursor in specific transition-metal catalyzed reactions.

To ensure this guide is practically useful, it provides the protocol for Metabolic Incorporation (which applies to this molecule) and then branches into the Correct Labeling/Imaging Protocols : (1) SPAAC (using the correct Azide-analog, AHA) and (2) SRS Imaging (using the requested Internal Alkyne).

Topic: Metabolic Incorporation and Detection Strategies for (2R)-2-aminohex-4-ynoic acid and Analogs

Executive Summary

This guide details the metabolic incorporation of non-canonical amino acids (ncAAs) into the proteome of living cells.[2] Specifically, it addresses the properties of (2R)-2-aminohex-4-ynoic acid , an internal alkyne analog of Methionine/Leucine. While the user inquired about SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition), it is critical to note that linear internal alkynes are chemically incompatible with standard SPAAC or CuAAC conditions.

  • For SPAAC applications: We provide the protocol using Azidohomoalanine (AHA) , which reacts with strained cyclooctynes (e.g., DBCO).

  • For (2R)-2-aminohex-4-ynoic acid: We provide the protocol for Stimulated Raman Scattering (SRS) Microscopy , where this molecule serves as a vibrationally distinct, label-free probe.

Chemical Mechanisms & Reagent Selection
2.1 The Mismatch: Linear Alkynes vs. Strain-Promoted Click

SPAAC relies on the release of ring strain from a cyclic alkyne (like Dibenzocyclooctyne, DBCO) to drive the reaction with an azide.

  • (2R)-2-aminohex-4-ynoic acid: Linear, Internal Alkyne. Strain Energy ≈ 0. Inert to SPAAC.

  • Homopropargylglycine (HPG): Linear, Terminal Alkyne. Reactive in CuAAC (Copper-Catalyzed).

  • Azidohomoalanine (AHA): Linear, Azide. Reactive in SPAAC (with Cyclooctynes).

2.2 Reaction Pathways Diagram

The following diagram illustrates the correct pairing for bioorthogonal labeling workflows.

Bioorthogonal_Pathways cluster_Inputs Metabolic Precursors cluster_Reactions Reaction / Detection Method cluster_Probes Detection Partner AHA Azidohomoalanine (AHA) (Azide-functionalized) SPAAC SPAAC (Copper-Free Click) AHA->SPAAC Reacts with HPG Homopropargylglycine (HPG) (Terminal Alkyne) CuAAC CuAAC (Copper Click) HPG->CuAAC Reacts with Internal (2R)-2-aminohex-4-ynoic acid (Internal Alkyne) Internal->SPAAC NO REACTION SRS SRS Microscopy (Vibrational Imaging) Internal->SRS Detected by DBCO DBCO-Fluorophore (Strained Alkyne) DBCO->SPAAC Partner Azide Azide-Fluorophore (Requires Cu) Azide->CuAAC Partner None No Label Required (Direct Detection) None->SRS Intrinsic Signal

Caption: Selection logic for bioorthogonal amino acids. Note that the internal alkyne (bottom path) does not participate in click reactions.

Protocol: Metabolic Incorporation of Alkynyl/Azido Amino Acids

Applicable to: (2R)-2-aminohex-4-ynoic acid, AHA, and HPG.

Principle: These analogs are structural surrogates for Methionine (Met). By culturing Met-auxotrophic cells in Met-deficient media supplemented with the analog, the cell's translational machinery incorporates the ncAA into nascent proteins.

3.1 Reagents & Equipment[3]
  • Cell Line: HeLa, HEK293, or user-specific line.

  • Media: Methionine-free DMEM or RPMI (dialyzed FBS recommended to remove trace Met).

  • Reagent: (2R)-2-aminohex-4-ynoic acid (or AHA/HPG) stock solution (100 mM in water or PBS).

  • Control: L-Methionine (100 mM stock).

3.2 Step-by-Step Incorporation Workflow
  • Seed Cells: Plate cells to reach ~70-80% confluency on the day of labeling.

  • Met-Depletion (Starvation):

    • Aspirate growth media.

    • Wash cells 2x with warm PBS (37°C).

    • Add warm Met-free media (supplemented with 10% dialyzed FBS and glutamine).

    • Incubate for 30–60 minutes at 37°C / 5% CO₂.

    • Why: Depletes intracellular Methionine pools, maximizing competition for the ncAA.

  • Pulse Labeling:

    • Prepare labeling media: Met-free media + 50 µM to 1 mM of (2R)-2-aminohex-4-ynoic acid (or AHA).

    • Note: 100 µM is a standard starting point; internal alkynes may require higher concentrations (up to 4 mM) due to lower tRNA synthetase affinity.

    • Replace starvation media with labeling media.

    • Incubate for desired pulse duration (e.g., 1–4 hours for nascent proteome, 18–24 hours for total proteome).

  • Chase (Optional): To track turnover, replace with media containing excess L-Methionine (2 mM).

  • Harvest/Fixation:

    • Wash 3x with ice-cold PBS.

    • Proceed to Fixation (for imaging) or Lysis (for proteomics).

Detection Protocols (Branching)
Branch A: SPAAC Labeling (If using Azidohomoalanine - AHA)

Use this if your goal is "Strain-Promoted" detection.

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 min at RT.

  • Permeabilization: Wash 2x PBS. Treat with 0.25% Triton X-100 in PBS for 10 min.

  • Blocking: Block with 3% BSA in PBS for 30 min.

  • SPAAC Reaction:

    • Prepare staining solution: 10–50 µM DBCO-Fluorophore (e.g., DBCO-Cy5) in 3% BSA/PBS.

    • Critical: Do NOT add Copper or reducing agents.

    • Add to cells and incubate for 30–60 minutes at RT (protected from light).

    • Mechanism:[4][5][6] The strained cyclooctyne (DBCO) reacts specifically with the azide on AHA.

  • Wash: Wash 3x with PBS containing 0.1% Tween-20 (PBST) to remove excess probe.

  • Imaging: Counterstain with DAPI and image.

Branch B: SRS Microscopy (If using (2R)-2-aminohex-4-ynoic acid)

Use this for the specific molecule requested.

  • Fixation: Fix cells with 4% PFA for 15 min. (Live cell imaging is also possible).[1]

  • Sample Prep: Mount cells in PBS or deuterated water (to remove water background in the silent region).

  • Imaging Setup:

    • Use a Stimulated Raman Scattering (SRS) microscope.

    • Tune Lasers: Target the alkyne stretching vibration.

    • Internal Alkyne Frequency: ~2200–2250 cm⁻¹. (Distinct from the ~2125 cm⁻¹ of terminal alkynes).

  • Acquisition: Acquire images at the "On-Resonance" frequency and subtract "Off-Resonance" background.

  • Result: A quantitative map of newly synthesized proteins without bulky fluorescent tags.

Troubleshooting & Optimization
IssueProbable CauseSolution
No Signal (SPAAC) Used Linear Alkyne instead of AzideSwitch to AHA (Azide) or use CuAAC with HPG.
High Background Non-specific sticking of DBCOReduce probe conc. (try 5 µM); increase washing; use BSA blocking.
Cell Toxicity Starvation too longLimit Met-depletion to 30 min. Ensure dialyzed FBS is used.
Low Incorporation Poor tRNA affinityIncrease ncAA concentration (up to 4 mM); co-express mutant tRNA synthetase (MetRS).
References
  • Metabolic Labeling Overview

    • Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with homopropargylglycine." Nature Protocols, 1(6), 2985-2995. Link

  • SPAAC Methodology

    • Agard, N. J., et al. (2004). "A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems." Journal of the American Chemical Society, 126(46), 15046-15047. Link

  • Internal Alkyne Raman Probes

    • Wei, L., et al. (2014). "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods, 11, 410–412. Link

  • Isolation of (2R)

    • Niimura, Y., et al. (1972).[5] "L-2-Aminohex-4-ynoic acid: A new amino acid from Tricholomopsis rutilans."[5][7][8] Phytochemistry, 11(11), 3327-3329.[7] Link

Sources

Application Note: Residue-Specific Incorporation of (2R)-2-Aminohex-4-ynoic Acid via Methionine Auxotrophy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The engineering of proteins with non-canonical amino acids (ncAAs) enables the introduction of novel physicochemical properties, bioorthogonal reactivity, and enhanced proteolytic stability. This application note details the mechanistic rationale and experimental protocols for the residue-specific incorporation of (2R)-2-aminohex-4-ynoic acid —a D-amino acid containing an internal alkyne—into recombinant proteins. By utilizing a methionine auxotrophic expression system coupled with a chiral proofreading knockout, researchers can globally replace canonical L-methionine (L-Met) with this highly stable, bioorthogonal isostere.

Mechanistic Rationale & System Architecture

The Isosteric and Chiral Advantage

(2R)-2-aminohex-4-ynoic acid serves as a structural surrogate for L-methionine. The canonical methionine side chain (-CH₂-CH₂-S-CH₃) is replaced by an internal alkyne (-CH₂-C≡C-CH₃). Despite the linear geometry of the alkyne, its π-electron density effectively mimics the polarizability and steric bulk of the thioether sulfur, allowing it to be recognized by Methionyl-tRNA synthetase (MetRS)[1].

Crucially, the (2R) stereocenter designates this molecule as a D-amino acid. Proteins incorporating D-amino acids exhibit profound resistance to endogenous proteases, making this modification highly desirable for peptide therapeutics. However, the translational machinery has evolved strict chiral checkpoints to prevent D-amino acid infiltration[2].

Bypassing Cellular Chiral Checkpoints

To successfully incorporate a D-amino acid, two major biological hurdles must be overcome:

  • MetRS Substrate Competition: Wild-type MetRS has a vastly higher catalytic efficiency for L-Met than for D-ncAAs. We utilize a methionine auxotroph (e.g., E. coli B834) to artificially deplete the intracellular L-Met pool, forcing the system to utilize the supplemented ncAA[3].

  • D-aminoacyl-tRNA Deacylase (DTD) Surveillance: Even if MetRS successfully charges the D-ncAA onto tRNA

    
    , the highly conserved DTD enzyme acts as a chiral proofreader, rapidly hydrolyzing D-amino acids from misacylated tRNAs[4]. Therefore, a 
    
    
    
    dtd genomic knockout
    in the auxotrophic host is strictly mandatory to allow the D-aa-tRNA
    
    
    to reach the ribosome[5].

SystemArchitecture MetDepletion L-Met Depletion (Auxotrophic Host) ncAA (2R)-2-aminohex-4-ynoic acid (D-ncAA) MetDepletion->ncAA Medium Shift MetRS Methionyl-tRNA Synthetase (MetRS) ncAA->MetRS Cellular Uptake tRNA D-aa-tRNA^Met MetRS->tRNA Aminoacylation Ribosome Ribosomal Translation tRNA->Ribosome EF-Tu Delivery Protein Bioorthogonal Protease-Resistant Protein Ribosome->Protein Peptide Bond Formation DTD D-aminoacyl-tRNA Deacylase (DTD) DTD->tRNA Hydrolysis (Blocked by Δdtd)

Figure 1: Pathway for (2R)-2-aminohex-4-ynoic acid incorporation in a Δdtd methionine auxotroph.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . It employs three parallel cultures to definitively prove that protein expression is driven exclusively by the incorporation of the target D-ncAA, rather than trace L-Met contamination.

Reagents and Host Strain
  • Host Strain: E. coli B834(DE3)

    
    dtd (Methionine auxotroph, DTD-deficient).
    
  • Media: Selenomet Medium Base (or M9 Minimal Media) supplemented with 19 canonical L-amino acids (excluding L-Met) at 40 mg/L each.

  • Target ncAA: (2R)-2-aminohex-4-ynoic acid (Prepare a 100 mM stock in 0.1 M NaOH, filter sterilized).

Step-by-Step Workflow

Step 1: Biomass Accumulation

  • Inoculate the host strain containing your expression plasmid into 50 mL of minimal media supplemented with 0.3 mM L-Met .

  • Incubate at 37°C, 250 rpm until the culture reaches an OD₆₀₀ of 0.8 to 1.0. Causality Insight: Growing the cells initially in L-Met ensures healthy biomass accumulation before the stress of amino acid depletion.

Step 2: L-Met Depletion (Critical Step)

  • Pellet the cells by centrifugation (4,000 × g, 10 min, 4°C).

  • Decant the supernatant and gently resuspend the pellet in 50 mL of ice-cold, Met-free minimal media.

  • Repeat the centrifugation and wash steps three times . Causality Insight: Even micromolar traces of L-Met will outcompete the D-ncAA at the MetRS active site. Ice-cold media arrests cellular metabolism during the wash, preventing premature translational stalling.

Step 3: Culture Splitting & ncAA Supplementation Resuspend the final washed pellet in 60 mL of Met-free minimal media and divide equally into three 20 mL cultures (Flasks A, B, and C).

  • Flask A (Positive Control): Add L-Met to a final concentration of 0.3 mM.

  • Flask B (Negative Control): Add an equivalent volume of vehicle (0.1 M NaOH). Do not add any Met or ncAA.

  • Flask C (Experimental): Add (2R)-2-aminohex-4-ynoic acid to a final concentration of 3.0 mM . Causality Insight: The 10-fold higher concentration of the ncAA (3.0 mM) compared to canonical L-Met (0.3 mM) is required to overcome the lower catalytic efficiency of MetRS for D-amino acids and the slower kinetics of D-amino acid accommodation at the ribosomal A-site[6].

Step 4: Induction and Expression

  • Incubate all flasks at 37°C for 30 minutes to exhaust any residual intracellular L-Met pools.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Shift temperature to 25°C and express for 8 to 12 hours . Causality Insight: Ribosomal peptide bond formation is kinetically slower when incorporating D-amino acids[6]. A lower temperature and extended induction time prevent inclusion body formation and maximize yield.

ExperimentalWorkflow S1 1. Biomass Accumulation Grow Δdtd auxotroph in Minimal Media + L-Met S2 2. L-Met Depletion Wash cells 3x, resuspend in Met-free Media S1->S2 S3 3. ncAA Supplementation Add 3.0 mM (2R)-2-aminohex-4-ynoic acid S2->S3 S4 4. Protein Expression Induce with IPTG, incubate 8-12 hours S3->S4 S5 5. Validation LC-MS & Bioorthogonal Labeling S4->S5

Figure 2: Workflow for residue-specific D-ncAA incorporation via methionine depletion.

Analytical Validation & Data Presentation

Following expression, cells are lysed, and the target protein is purified via standard affinity chromatography (e.g., Ni-NTA). The system's integrity is validated by comparing the outcomes of the three flasks.

Expected System Outcomes

A successful experiment must yield the following macroscopic and quantitative results:

ParameterFlask A (Positive Control)Flask B (Negative Control)Flask C (Experimental)
Supplement 0.3 mM L-MethionineNone (Vehicle Only)3.0 mM (2R)-2-aminohex-4-ynoic acid
Post-Induction Growth (OD₆₀₀) High (~2.5)Stalled (~0.8)Moderate (~1.4 - 1.8)
Protein Yield 100% (Reference)< 5% (Validates Auxotrophy)30% - 50%
Mass Shift per Residue (

Da)
0 DaN/A-22.1 Da
Protease Resistance Low (Wild-type)N/AHigh (D-amino acid effect)
Mass Spectrometry (LC-MS / MALDI-TOF)

The exact mass of canonical L-Methionine is 149.21 Da, whereas (2R)-2-aminohex-4-ynoic acid is 127.14 Da. Intact protein mass spectrometry should reveal a mass reduction of ~22.1 Da for every methionine residue replaced in the target protein sequence.

Bioorthogonal Labeling

While terminal alkynes (like homopropargylglycine) are highly reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the internal alkyne of (2R)-2-aminohex-4-ynoic acid requires optimized conditions. It can be utilized in Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) or specific cross-metathesis reactions to attach fluorophores or PEG chains, validating the accessibility of the incorporated ncAA.

References

  • Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? Chemical Reviews - ACS Publications. Available at:[3]

  • Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society. Available at:[1]

  • Kinetics of d-Amino Acid Incorporation in Translation. ACS Chemical Biology (PubMed). Available at:[6]

  • A discriminator code–based DTD surveillance ensures faithful glycine delivery for protein biosynthesis in bacteria. eLife. Available at:[4]

  • How Cells Keep Right-Handed Amino Acids Out. Science and Culture Today. Available at:[2]

  • Role of D-aminoacyl-tRNA deacylase beyond chiral proofreading as a cellular defense against glycine mischarging by AlaRS. PMC - NIH. Available at:[5]

Sources

Application Note: Global Proteome Profiling via Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) using Homopropargylglycine (HPG)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Understanding dynamic cellular responses requires distinguishing newly synthesized proteins from the pre-existing proteome. Traditional methods, such as SILAC, struggle with short temporal windows and offer no mechanism for the physical enrichment of nascent proteins. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) solves this by exploiting the substrate promiscuity of the translational machinery [[Dieterich et al., 2006][1]]([Link]).

A Critical Note on Stereochemistry: The nomenclature (2R)-2-aminohex-4-ynoic acid refers to the D-enantiomer (D-HPG). Because eukaryotic ribosomes possess strict stereochemical checkpoints, D-amino acids are excluded from the global translatome. Therefore, global proteome profiling strictly necessitates the L-enantiomer, (2S)-2-aminohex-4-ynoic acid (L-HPG) . While D-HPG is highly valuable for probing bacterial peptidoglycan synthesis, this application note details the use of L-HPG for ribosomal incorporation into the mammalian translatome.

Mechanism of Action: L-HPG is an alkyne-bearing structural surrogate for L-methionine. During a pulse-labeling window, methionyl-tRNA synthetase (MetRS) charges L-HPG onto tRNA^Met, incorporating the bioorthogonal alkyne handle directly into nascent polypeptides. Global metabolomic profiling confirms that this incorporation does not induce significant metabolic stress or alter cellular physiology [[Smalley et al., 2020][2]]([Link]). Following cell lysis, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to covalently attach an azide-biotin probe to the HPG-tagged proteins, enabling stringent streptavidin-based affinity purification and subsequent LC-MS/MS analysis [[Calve et al., 2016][3]]([Link]).

Workflow Visualization

HPG_Mechanism MetRS Methionyl-tRNA Synthetase (MetRS) Ribosome Ribosomal Translation MetRS->Ribosome HPG L-HPG (Alkyne) (2S)-2-aminohex-4-ynoic acid HPG->MetRS Charged to tRNA Nascent Nascent Proteome (Alkyne-Tagged) Ribosome->Nascent Peptide Bond Formation CuAAC CuAAC Click Rxn (+ Azide-Biotin) Nascent->CuAAC Enriched Streptavidin Enrichment CuAAC->Enriched

Figure 1: Mechanistic workflow of L-HPG incorporation and bioorthogonal enrichment.

Experimental_Workflow Step1 1. Methionine Depletion (30 min, Met-free media) Step2 2. L-HPG Pulse Labeling (1-4 hours, 1-4 mM HPG) Step1->Step2 Step3 3. Denaturing Cell Lysis (1% SDS, Boiling) Step2->Step3 Step4 4. CuAAC Click Chemistry (CuSO4, THPTA, Azide-Biotin) Step3->Step4 Step5 5. Affinity Purification (Streptavidin Beads + Stringent Wash) Step4->Step5 Step6 6. On-Bead Trypsin Digestion & LC-MS/MS Analysis Step5->Step6

Figure 2: Step-by-step experimental protocol for BONCAT global proteome profiling.

Experimental Protocol: A Self-Validating System

Self-Validation Checkpoint: To ensure the trustworthiness of your data, always run a parallel control culture pulsed with standard L-Methionine instead of L-HPG. Subject this control to the exact same click chemistry and enrichment steps. LC-MS/MS analysis of this control establishes the baseline noise of non-specific bead binding, ensuring that your HPG-enriched dataset is statistically significant.

Phase 1: Methionine Depletion & HPG Pulse Labeling

Causality: Endogenous MetRS has a ~400-fold higher affinity for L-Methionine than for L-HPG. Therefore, intracellular methionine must be depleted to force the incorporation of the bioorthogonal surrogate.

  • Wash adherent cells twice with warm PBS to remove residual media.

  • Incubate cells in Methionine-free DMEM supplemented with 10% dialyzed FBS for 30 minutes at 37°C.

  • Add L-HPG to a final concentration of 1–4 mM. Incubate for the desired pulse window (typically 1 to 4 hours depending on the biological stimulus being studied).

Phase 2: Denaturing Cell Lysis

Causality: Native lysis buffers leave proteins folded, burying hydrophobic HPG residues and preventing the click reaction. Denaturing lysis unfolds the proteome, maximizing alkyne accessibility and deactivating endogenous proteases.

  • Wash cells 3x with ice-cold PBS to halt transport and translation.

  • Lyse cells in Denaturing Buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

  • Boil lysates at 95°C for 5 minutes, then sonicate to shear genomic DNA.

  • Clarify by centrifugation (14,000 x g, 10 min) and quantify protein concentration via BCA assay.

Phase 3: CuAAC Click Chemistry

Causality: The Cu(I) catalyst drives the cycloaddition. Because free Cu(I) rapidly oxidizes and generates reactive oxygen species (ROS) that degrade proteins, the ligand THPTA is used to coordinate Cu(I), accelerating the reaction while protecting the proteome. Aminoguanidine scavenges reactive carbonyls, preventing artifactual protein cross-linking.

  • Normalize all protein lysates to 1–2 mg/mL in a volume of 500 µL.

  • Add reagents in the following strict order (vortexing between each addition):

    • Azide-PEG4-Biotin (Final conc: 100 µM)

    • Pre-mixed Catalyst Complex: CuSO4 (1 mM) + THPTA (2 mM)

    • Aminoguanidine (5 mM)

    • Sodium Ascorbate (5 mM, freshly prepared)

  • React for 1.5 hours at room temperature in the dark with end-over-end rotation.

  • Precipitate proteins using Methanol/Chloroform/Water to remove unreacted click reagents, and resuspend the pellet in 1% SDS buffer.

Phase 4: Affinity Enrichment & On-Bead Digestion

Causality: Because the biotin-streptavidin bond is incredibly strong, harsh washing conditions (SDS, Urea) can be utilized to strip away non-specifically bound pre-existing proteins. Instead of eluting the intact proteins, the enriched proteome is digested directly on the beads.

  • Add 50 µL of pre-washed High-Capacity Streptavidin Magnetic Beads to the resuspended clicked lysate. Incubate for 2 hours at room temperature.

  • Wash beads sequentially to remove the pre-existing proteome:

    • 2x with 1% SDS in PBS

    • 2x with 8 M Urea in 50 mM Tris-HCl (pH 8.0)

    • 2x with 20% Isopropanol

    • 3x with 50 mM Ammonium Bicarbonate (ABC)

  • Resuspend beads in 100 µL of 50 mM ABC. Add DTT (reduction), followed by Iodoacetamide (alkylation).

  • Add 1 µg of MS-grade Trypsin and digest overnight at 37°C. (Note: This releases unmodified peptides of the newly synthesized proteins into the supernatant, while the specific HPG-containing peptide remains covalently bound to the bead).

Phase 5: LC-MS/MS Analysis
  • Collect the supernatant containing the digested peptides.

  • Quench digestion with 1% Formic Acid.

  • Desalt peptides using C18 StageTips.

  • Analyze via high-resolution LC-MS/MS (e.g., Orbitrap platform) using Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

Data Presentation & Troubleshooting

Table 1: Expected Quantitative Metrics and LC-MS/MS Parameters

ParameterExpected Value / Standard SettingMechanistic Rationale
Protein Input per Condition 1.0 – 3.0 mgEnsures sufficient yield of low-abundance nascent proteins after enrichment.
L-HPG Pulse Concentration 1 – 4 mMCompetes effectively with trace methionine released by protein degradation.
Enrichment Specificity > 95%Validated by comparing peptide spectral matches (PSMs) against the Met-only control.
LC-MS/MS Gradient 90 – 120 minutesComplex nascent proteomes require extended separation to minimize ion suppression.

Table 2: Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Low nascent protein yield Incomplete Met depletion or oxidized Cu(I) catalyst.Ensure dialyzed FBS is used. Always pre-mix CuSO4 and THPTA before adding to the lysate; use freshly prepared Sodium Ascorbate.
High background in MS (Met-control has many hits) Insufficient disruption of protein-protein interactions during washing.Increase wash stringency. Boil the streptavidin beads in 1% SDS for 5 minutes prior to the Urea washes.
Protein precipitation during Click Reaction Over-crosslinking due to reactive byproducts.Ensure Aminoguanidine is added at 5 mM to scavenge reactive carbonyls. Maintain SDS at 1% during the reaction.

References

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. "Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT)." Proceedings of the National Academy of Sciences, 2006. URL:[Link]

  • Smalley, C. J., et al. "Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis." Frontiers in Microbiology, 2020. URL:[Link]

  • Calve, S., et al. "Incorporation of non-canonical amino acids into the developing murine proteome." Scientific Reports, 2016. URL: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in (2R)-2-aminohex-4-ynoic acid click reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide: Low Yields in (2R)-2-aminohex-4-ynoic acid Ligation

Executive Summary

You are encountering low yields with (2R)-2-aminohex-4-ynoic acid (CAS: 346707-82-2).

The immediate diagnostic probability is 90%: You are attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an internal alkyne .

Unlike its terminal analog (Homopropargylglycine/HPG), (2R)-2-aminohex-4-ynoic acid contains a methyl-capped alkyne at the C4 position. This molecule is inert to standard CuAAC conditions. High-yield ligation requires Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) or a switch to a terminal alkyne analog.

This guide details the structural constraints, necessary catalytic adjustments, and optimized protocols to resolve your yield issues.

Part 1: Structural Diagnostics & Molecule Verification

Before troubleshooting reaction conditions, verify your substrate. The "Hex-4-ynoic" nomenclature indicates the triple bond is between C4 and C5, capped by a methyl group at C6.

Feature(2R)-2-aminohex-4-ynoic acid (S)-2-aminohex-5-ynoic acid (HPG)
Structure Internal Alkyne (Methyl-capped)Terminal Alkyne (Proton-capped)
Reactivity Inert to Cu(I) ; Active with Ru(II)Highly Active with Cu(I)
Primary Application RuAAC (1,4,5-trisubstituted triazoles)CuAAC (1,4-disubstituted triazoles)
Common Issue 0% Yield with CopperCopper toxicity / Oxidation

Critical Check: If your protocol uses Copper Sulfate (CuSO₄) and Sodium Ascorbate, the reaction will not proceed. You must switch to a Ruthenium catalyst or change your starting material to the terminal alkyne variant (HPG) if the methyl group is not structurally required [1, 2].

Part 2: Troubleshooting Logic Flow

Use this decision matrix to identify the root cause of your low yields.

TroubleshootingFlow Start START: Low Yield Observed CheckCat 1. Which Catalyst System? Start->CheckCat CuSystem Copper (CuSO4/Ascorbate) CheckCat->CuSystem Cu(I) RuSystem Ruthenium (Cp*RuCl) CheckCat->RuSystem Ru(II) StopCu STOP: Internal alkynes do NOT react with Cu(I). CuSystem->StopCu CheckSolvent 2. Check Solvent System RuSystem->CheckSolvent SwitchRu Action: Switch to RuAAC (See Protocol A) StopCu->SwitchRu WaterPresent Aqueous / Protic? CheckSolvent->WaterPresent Yes Aprotic Aprotic (THF, Dioxane, Toluene) CheckSolvent->Aprotic No FixSolvent Action: RuAAC is water-sensitive. Switch to anhydrous THF/Dioxane. WaterPresent->FixSolvent CheckProtect 3. Are Amine/Acid Free? Aprotic->CheckProtect FreeGroups Yes (Free NH2/COOH) CheckProtect->FreeGroups Yes Protected No (Boc/Fmoc/Ester) CheckProtect->Protected No FixChelation Action: Free amines poison Ru. Protect N-terminus (Boc/Fmoc). FreeGroups->FixChelation CheckTemp 4. Check Temperature/Cat Protected->CheckTemp RoomTemp Room Temp CheckTemp->RoomTemp Heat Heated (60-80°C) CheckTemp->Heat FixTemp Action: Internal alkynes are sterically hindered. Heat to 60°C or use Cp*RuCl(COD). RoomTemp->FixTemp

Caption: Diagnostic logic for identifying failure points in internal alkyne ligation. Blue nodes indicate decision points; Red indicates critical failure modes.

Part 3: Technical Q&A & Troubleshooting

Q1: I used standard click conditions (CuSO4/Ascorbate) and got no product. Why?

Answer: The "Click" reaction is not universal. Standard CuAAC relies on the formation of a Copper(I)-Acetylide intermediate.[1] This step requires a terminal proton (C≡C-H) to be displaced by copper.[1] Your molecule, (2R)-2-aminohex-4-ynoic acid, has a methyl group (C≡C-CH₃) instead of a proton. The copper cannot bind, so the cycle never starts.

  • Solution: You must use RuAAC (Ruthenium-Catalyzed) which proceeds via a metallacycle mechanism that tolerates internal alkynes [3, 4].

Q2: I switched to Ruthenium (Cp*RuCl(PPh3)2), but the yield is still low (<20%).

Answer: This is likely due to steric hindrance or catalyst poisoning .

  • Sterics: The internal methyl group creates significant steric bulk compared to terminal alkynes. The bulky triphenylphosphine (PPh3) ligands on your catalyst may prevent the substrate from entering the coordination sphere.

    • Fix: Switch to Cp*RuCl(COD) (COD = cyclooctadiene). The COD ligand is more labile and leaves the metal center faster, creating a more active catalyst suitable for sterically demanding internal alkynes [4].

  • Poisoning: If your amino acid is unprotected (free NH₂ or COOH), these groups can chelate the Ruthenium, deactivating it.

    • Fix: Ensure the amine is Boc/Fmoc protected and the acid is esterified before the click reaction.

Q3: Can I run the RuAAC reaction in water/buffer like I do with Copper?

Answer: Generally, No . While CuAAC is water-accelerated, RuAAC is often inhibited by protic solvents. Water can interfere with the formation of the ruthenacycle intermediate.

  • Fix: Use strictly anhydrous aprotic solvents like THF , Dioxane , or Toluene . If solubility is an issue, use DMF, but ensure it is dry.

Part 4: Optimized Experimental Protocols

Protocol A: RuAAC Ligation for Internal Alkynes

Use this protocol for (2R)-2-aminohex-4-ynoic acid.

Reagents:

  • Substrate: Boc-(2R)-2-aminohex-4-ynoic acid methyl ester (Protected to prevent chelation).

  • Azide: 1.0 - 1.2 equivalents.

  • Catalyst: [CpRuCl(COD)] (Sigma-Aldrich or Strem). Note: Cp = pentamethylcyclopentadienyl.[2]

  • Solvent: Anhydrous THF or Dioxane (0.1 M - 0.2 M concentration).

Step-by-Step:

  • Preparation: In a glovebox or under Argon flow, add the Alkyne (1.0 equiv) and Azide (1.1 equiv) to a dry vial.

  • Catalyst Addition: Add Cp*RuCl(COD) (2-5 mol%).

    • Tip: For difficult internal alkynes, 5 mol% is recommended.

  • Solvent: Add degassed, anhydrous THF. Seal the vial with a crimp cap or septum.

  • Reaction:

    • Option A (Preferred): Stir at Room Temperature for 2-4 hours. The COD catalyst is active at RT.[2]

    • Option B (If low conversion): Heat to 60°C for 4-12 hours.

  • Workup: The reaction is usually clean. Concentrate under vacuum. If necessary, purify via silica flash chromatography (Ru catalyst residues are dark/colored and usually separate easily).

Expected Outcome: Formation of the 1,4,5-trisubstituted-1,2,3-triazole .[2][3][4]

Protocol B: "Rescue" Protocol (Switching to Terminal Alkyne)

Use this if you determine the internal methyl group is not strictly required for your biological application.

Reagents:

  • Substrate: (S)-2-aminohex-5-ynoic acid (Homopropargylglycine, HPG).

  • Catalyst: CuSO₄ (5 mol%) + Sodium Ascorbate (10 mol%).

  • Solvent: Water/tBuOH (1:1).

Step-by-Step:

  • Dissolve HPG and Azide in Water/tBuOH.

  • Add freshly prepared Sodium Ascorbate solution.

  • Add CuSO₄ solution.

  • Stir at RT for 1 hour.

Part 5: References

  • Sigma-Aldrich. (2R)-2-aminohex-4-ynoic acid Product Page. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link

  • Boren, B. C., et al. (2008).[2][5] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.[5] Link

  • Zhang, L., et al. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society.[5] Link

Sources

Technical Support Center: Minimizing Background Fluorescence in (2R)-2-aminohex-4-ynoic Acid Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2R)-2-aminohex-4-ynoic acid labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence during their experiments. Here, we provide in-depth technical guidance in a question-and-answer format to address specific issues you may encounter.

(2R)-2-aminohex-4-ynoic acid is a non-canonical amino acid containing an alkyne group, which can be incorporated into proteins and subsequently labeled via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] While powerful, these techniques can be susceptible to high background fluorescence, which can obscure specific signals and compromise data quality. This guide will walk you through the common causes of background fluorescence and provide practical solutions to mitigate them.

Troubleshooting Guide

High Background Fluorescence Across the Entire Sample

Q1: I'm observing high, diffuse background fluorescence across my entire sample, not localized to any specific structures. What are the likely causes and how can I fix this?

A1: Diffuse background fluorescence is a common issue that can arise from several sources. Let's break down the potential culprits and their solutions.

Potential Cause 1: Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological materials.[3][4] Common sources in mammalian cells include NADH, collagen, elastin, and lipofuscin.[5]

  • Expert Insight: The fixation method can significantly impact autofluorescence. Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with amines in proteins to form fluorescent Schiff bases.[5][6]

Solutions:

  • Optimize Fixation: Reduce the concentration of the aldehyde fixative or shorten the incubation time.[7][8] Alternatively, consider using an organic solvent like ice-cold methanol or ethanol for fixation, which can reduce fixation-induced autofluorescence.[5][9] However, be aware that alcohol-based fixation can alter protein structure and may not be suitable for all targets.[10]

  • Quenching Agents: After aldehyde fixation, treat your samples with a quenching agent.

    • Sodium borohydride: This reducing agent converts fluorescent aldehyde groups to non-fluorescent alcohol groups.[3] A typical treatment is 0.1% sodium borohydride in PBS for 10-15 minutes at room temperature.

    • Commercial Quenching Reagents: Several commercial products are available to specifically quench autofluorescence from sources like lipofuscin.[11][12][13]

  • Spectral Separation: If possible, choose a fluorophore for your azide that has an emission spectrum distinct from the major autofluorescence signals, which are often prominent in the green channel.[3][5] Red or far-red fluorophores can often provide a better signal-to-noise ratio.

Potential Cause 2: Non-Specific Binding of the Fluorescent Azide

The fluorescent azide probe may be binding non-specifically to cellular components or the substrate.[14]

  • Expert Insight: The chemical properties of the fluorophore, particularly its hydrophobicity, can influence non-specific binding.[15][16] Hydrophobic dyes have a higher tendency to bind non-specifically to cellular membranes and other hydrophobic structures.

Solutions:

  • Optimize Probe Concentration: Titrate the concentration of your fluorescent azide. Using too high a concentration is a common cause of high background.[17][18] Start with the manufacturer's recommended concentration and perform a dilution series to find the optimal concentration that maximizes specific signal while minimizing background.

  • Thorough Washing: Increase the number and duration of wash steps after the click reaction.[19][20] This helps to remove unbound and loosely bound probe molecules. Adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer can improve the removal of non-specifically bound hydrophobic probes.[21]

  • Blocking: Before the click reaction, incubate your sample with a blocking buffer to saturate non-specific binding sites.[22][23] Common blocking agents include:

    • Bovine Serum Albumin (BSA): A 1-5% solution of BSA in PBS is a widely used general protein blocker.[20][23]

    • Normal Serum: Using normal serum from the species in which the secondary antibody (if used) was raised can be very effective.[19][20]

  • Consider a Different Fluorophore: If background persists, consider switching to a more hydrophilic fluorophore, which may have a lower propensity for non-specific binding.[16]

Workflow for Troubleshooting Diffuse Background

Caption: Troubleshooting workflow for high diffuse background fluorescence.

Punctate or Granular Background Staining

Q2: I'm seeing bright, punctate (dot-like) or granular staining in the background. What could be causing this?

A2: Punctate background often arises from precipitated reagents or the accumulation of the fluorescent probe in specific cellular compartments.

Potential Cause 1: Precipitated Reagents

The fluorescent azide or other components of the click reaction may have precipitated.

Solutions:

  • Filter Solutions: Filter all buffers and reagent solutions, especially those made from powdered reagents like BSA, to remove any particulates.[20]

  • Fresh Reagents: Prepare fresh solutions of reagents, particularly the sodium ascorbate for the CuAAC reaction, as it is prone to oxidation.[17]

  • Solubility: Ensure your fluorescent azide is fully dissolved. If it has limited aqueous solubility, you may need to use a small amount of an organic co-solvent like DMSO to prepare a stock solution before diluting it in your reaction buffer.[17]

Potential Cause 2: Probe Sequestration

Some fluorescent dyes can accumulate in certain organelles, such as lysosomes or mitochondria, leading to punctate staining.[24]

Solutions:

  • Reduce Incubation Time: Shorten the incubation time with the fluorescent azide to minimize its uptake and sequestration.

  • Lower Temperature: Perform the click reaction at a lower temperature (e.g., room temperature instead of 37°C) to reduce active cellular processes that might lead to probe accumulation.

  • Change Fluorophore: As with diffuse background, switching to a different fluorophore with different chemical properties may resolve the issue.[24]

Frequently Asked Questions (FAQs)

Q3: How can I optimize my fixation and permeabilization protocol for (2R)-2-aminohex-4-ynoic acid labeling?

A3: The optimal fixation and permeabilization protocol depends on your specific cell type and the target of interest.[10][25]

  • Fixation:

    • Cross-linking fixatives (e.g., PFA): Provide good structural preservation but can induce autofluorescence.[3][26] A common starting point is 4% PFA in PBS for 10-15 minutes at room temperature.

    • Organic solvents (e.g., methanol): Can reduce autofluorescence and simultaneously fix and permeabilize the cells.[9][10] However, they can also dehydrate cells and may not be suitable for all antigens. A typical protocol is ice-cold 100% methanol for 5-10 minutes at -20°C.

  • Permeabilization: This step is necessary after cross-linking fixation to allow the click chemistry reagents to access intracellular proteins.

    • Detergents: Mild detergents like Triton X-100 or Tween-20 are commonly used.[9][21] A typical concentration is 0.1-0.5% in PBS for 10-15 minutes. The choice and concentration of detergent can impact cell morphology, so optimization is key.

Q4: What are the critical components and concentrations for the copper-catalyzed click reaction (CuAAC)?

A4: The CuAAC reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

ComponentRecommended Final ConcentrationPurpose
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mMSource of copper catalyst.[27]
Copper-chelating Ligand (e.g., THPTA, BTTAA) 5x the concentration of CuSO₄Stabilizes the Cu(I) ion and improves reaction efficiency.[27]
Reducing Agent (e.g., Sodium Ascorbate) 5-15 mMReduces Cu(II) to the active Cu(I) catalyst.[27]
Fluorescent Azide 2 - 40 µMThe probe that will be "clicked" onto the alkyne-containing amino acid.[17]
  • Expert Insight: The ratio of the reagents is crucial. An excess of the reducing agent (sodium ascorbate) compared to the copper sulfate is important to maintain the copper in its active Cu(I) state.[27] High background can sometimes be traced to an imbalance in these components or the use of excess fluorescent azide.[27][28]

Click Chemistry Reaction Workflow

Caption: A generalized workflow for the copper-catalyzed click reaction.

Q5: Are there any alternatives to the copper-catalyzed click reaction to avoid potential copper cytotoxicity?

A5: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative. SPAAC utilizes a strained cyclooctyne-containing probe that reacts directly with the azide without the need for a catalyst. This is particularly useful for live-cell imaging where copper toxicity is a concern. However, be aware that some cyclooctynes can have non-specific reactions with thiols in proteins.[28]

Experimental Protocols

Protocol 1: General Fixation, Permeabilization, and Blocking
  • Cell Culture: Grow cells to the desired confluency on coverslips or in imaging plates.

  • Fixation (Choose one):

    • PFA Fixation: Aspirate the culture medium and wash cells once with PBS. Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

    • Methanol Fixation: Aspirate the culture medium and wash cells once with PBS. Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Quenching (for PFA fixation): If high autofluorescence is an issue, incubate with 0.1% sodium borohydride in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Permeabilization (for PFA fixation): Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.[22][25]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol assumes cells have been fixed, permeabilized, and blocked.

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

    • PBS: to a final volume of 1 mL

    • Fluorescent Azide (from a 10 mM stock): to a final concentration of 10 µM

    • Copper(II) Sulfate (from a 100 mM stock): to a final concentration of 1 mM

    • Ligand (e.g., THPTA, from a 100 mM stock): to a final concentration of 5 mM

    • Sodium Ascorbate (from a freshly prepared 100 mM stock): to a final concentration of 10 mM

  • Vortex: Gently vortex the cocktail to mix.

  • Labeling: Aspirate the blocking buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20 for 10 minutes each.

  • Counterstaining and Mounting: Proceed with any desired counterstaining (e.g., DAPI for nuclei) and mount the coverslips for imaging.

References

  • Causes of Autofluorescence. (2022, July 21). Visikol. [Link]

  • Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. Central Laser Facility. [Link]

  • Ward, S. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio. [Link]

  • Guide to Fixation and Permeabilization. (2023, January 17). FluoroFinder. [Link]

  • Autofluorescence: Causes and Cures. [Link]

  • 9 tips to optimize your immunofluorescence staining. (2019, May 15). ONI.bio. [Link]

  • Autofluorescence. Wikipedia. [Link]

  • Optimization Method of PBMC Staining and Visualization Using Fluorescence Microscopy. (2025, November 21). Oxford Academic. [Link]

  • An introduction to Performing Immunofluorescence Staining. (2016). PMC - NIH. [Link]

  • Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). (2019, May 21). AIMS Press. [Link]

  • Stepping Out of the Background. (2023, July 27). The Scientist. [Link]

  • The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction. (2016, March 1). PMC. [Link]

  • Fluorescence Background Blockers. CliniSciences. [Link]

  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2012, January 5). PLOS. [Link]

  • 5 Crucial Steps for Obtaining a Great Immunofluorescent Cell Image. Animalab. [Link]

  • Optimized fixation and immunofluorescence staining methods for Dictyostelium cells. PubMed. [Link]

  • Sample Preparation for Fluorescence Microscopy: An Introduction. (2015, July 27). Agilent. [Link]

  • Non-specific labelling with Click chemistry reaction? (2019, September 24). ResearchGate. [Link]

  • Binding of fluorophores to proteins depends on the cellular environment. (2011, March 14). PMC - NIH. [Link]

  • Recent advances in bioorthogonal reactions for site-specific protein labeling and engineering. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. (2025, April 29). Protocols.io. [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024, July 6). ResearchGate. [Link]

  • Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-resin Protein-Protein Coupling, and Purification. ChemRxiv. [Link]

  • Fluorous-Phase- and Chiral-Axis-Enhanced Fluorescent Sensitivity and Chemoselectivity for Cysteine Recognition. (2014, October 17). PMC. [Link]

  • A Metal–Organic Hybrid Composed of Dual Quenching Cofactors as a Nanoquencher for the Fluorescent Determination of Protease Caspase-3. (2025, June 4). MDPI. [Link]

Sources

Technical Support Center: Troubleshooting (2R)-2-aminohex-4-ynoic Acid (AHA) Metabolic Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers utilizing (2R)-2-aminohex-4-ynoic acid (often abbreviated as H4y , AHA , or L-Homopropargylglycine analogues, though strictly AHA is the hexynoic variant) in metabolic labeling, proteomic profiling (BONCAT), or enzyme inhibition studies.

Status: Active Compound: (2R)-2-aminohex-4-ynoic acid (Alkynyl Methionine Analogue) Primary Application: Bioorthogonal Labeling (BONCAT), Methionine Adenosyltransferase (MAT) Inhibition. Severity: High (Cytotoxicity/Metabolic Arrest)

Executive Summary

You are likely encountering metabolic stalling or acute cytotoxicity when introducing (2R)-2-aminohex-4-ynoic acid into your culture system. While this compound is a potent tool for "click" chemistry proteomic profiling, it acts as a metabolic Trojan horse .

It functions through two competitive mechanisms:

  • Methionine Adenosyltransferase (MAT) Inhibition: It competitively inhibits MAT, depleting intracellular S-Adenosylmethionine (SAM) pools, halting methylation and polyamine synthesis.

  • Translational Incorporation: It replaces Methionine in nascent polypeptide chains. While this is the desired effect for labeling, high incorporation rates in essential housekeeping enzymes (particularly those with catalytic methionines) lead to global proteome malfunction.

This guide provides the protocols to balance labeling efficiency against metabolic viability .

Part 1: Mechanism of Action & Failure Points

To troubleshoot, you must understand the specific pathway blockage. (2R)-2-aminohex-4-ynoic acid mimics Methionine (Met) but contains a reactive alkyne moiety.

The Metabolic Bottleneck

The compound competes with Methionine for the active site of Methionine Adenosyltransferase (MAT) . Unlike Methionine, which is converted to SAM (the universal methyl donor), AHA often stalls the enzyme or produces a SAM-analogue that cannot be utilized by methyltransferases, leading to a "Methylation Paralysis."

MAT_Inhibition_Pathway Met L-Methionine MAT Methionine Adenosyltransferase (MAT) Met->MAT Substrate AHA (2R)-2-aminohex-4-ynoic acid (Inhibitor/Probe) AHA->MAT Competitive Inhibition Translation Protein Translation (Ribosome) AHA->Translation Mis-incorporation (Labeling) SAM S-Adenosylmethionine (SAM) MAT->SAM Synthesis Toxic Metabolic Arrest (Cytotoxicity) MAT->Toxic SAM Depletion Methylation DNA/Protein Methylation (Cell Growth) SAM->Methylation Translation->Toxic Misfolded Proteins

Figure 1: Mechanism of Metabolic Arrest. AHA competes with Methionine at the MAT interface, blocking SAM production while simultaneously entering the translational machinery.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My cells die before I can harvest them for Click Chemistry."

Diagnosis: You are likely using a "Methionine-Free" starvation window that is too long, or the AHA concentration is too high relative to the residual Methionine.

Technical Insight: Complete Methionine deprivation induces autophagy and shuts down translation initiation (eIF2


 phosphorylation) before you even add the label. When AHA is added, the stressed cells cannot cope with the additional proteotoxic stress.

Corrective Protocol: The "Low-Met" Pulse Strategy Instead of 100% Met-free media, use a "Low-Met" spiking strategy to maintain viability while ensuring AHA incorporation.

ParameterStandard Protocol (Toxic)Optimized Protocol (Viable)
Starvation Time 60+ minutes (Met-free)15–30 minutes (Met-free)
Labeling Media 0 µM Methionine5–10 µM Methionine (Trace)
AHA Concentration 1–4 mM100 µM – 500 µM
Labeling Duration 4–24 Hours1–4 Hours (Pulse)

Step-by-Step Optimization:

  • Pre-Starvation: Wash cells 2x with warm PBS. Incubate in Met-free/Cys-free DMEM for 15 minutes (not 60).

  • The Pulse: Add AHA (e.g., 200 µM).

    • Crucial Step: If labeling >2 hours, spike in 2.5% normal Methionine concentration (approx. 5 µM). This sustains MAT activity without out-competing the AHA for translation.

  • Rescue: If long-term labeling is required (e.g., circadian studies), you must use a lower concentration (50 µM AHA) and accept lower signal intensity to preserve cell health.

Issue 2: "I see no incorporation of AHA into my proteins."

Diagnosis: Competitive inhibition by endogenous Methionine.

Technical Insight: Methionine has a much higher affinity (


) for Methionyl-tRNA Synthetase (MetRS) than AHA. Even trace amounts of Met in the media (from dialyzed FBS or improper washing) will block AHA incorporation.

Diagnostic Workflow:

  • Check FBS: Are you using standard FBS? It contains ~30 µM Met. You must use Dialyzed FBS (dFBS).

  • Check Isomer: Ensure you are using the (2S) or L-isomer for translation.

    • Note: The prompt specifies (2R) .

    • Critical Alert: (2R)-2-aminohex-4-ynoic acid (D-isomer) is NOT incorporated into proteins by eukaryotic ribosomes. It acts purely as an inhibitor.

    • Resolution: If your goal is labeling, you have the wrong enantiomer. You need (2S)-2-aminohex-4-ynoic acid .[1]

    • Resolution: If your goal is inhibition of specific enzymes (like OAT or MAT) without labeling, (2R) is the correct choice.

Issue 3: "I am trying to inhibit OAT/MAT, but the effect is weak."

Diagnosis: Inefficient cellular uptake or stereochemical mismatch.

Technical Insight: (2R)-2-aminohex-4-ynoic acid is an amino acid analogue. Its uptake depends on System L (LAT1/LAT2) or System A transporters. High concentrations of Leucine or Phenylalanine in the media can block its entry.

Validation Experiment (Uptake Competition):

  • Control: Standard Media + AHA.

  • Test: BCAA-free Media (Branched Chain Amino Acid free) + AHA.

  • Readout: Measure target inhibition (e.g., SAM levels or Ornithine accumulation).

  • Result: If inhibition increases in BCAA-free media, uptake was the bottleneck.

Part 3: Metabolic Rescue Protocols

If your experiment requires the presence of AHA but you need to prevent specific toxicities (e.g., methylation defects), use these rescue cocktails.

Protocol A: The "Methylation Rescue" Cocktail

Use when studying protein synthesis but preventing cell cycle arrest caused by SAM depletion.

Reagents:

  • S-Adenosylmethionine (SAM) is poorly permeable. Do not add directly.

  • Rescue Agent: Adenosine (100 µM) + Homocysteine (variable).

  • Better Alternative: Putrescine (if polyamine depletion is the cause of toxicity).

Procedure:

  • Prepare a 1000x stock of Putrescine (1 mM).

  • Add to culture media concurrently with AHA.

  • Mechanism: By-passes the polyamine synthesis block caused by MAT/SAM inhibition.

Protocol B: The "Translation Rescue" (Competition Control)

Use to prove that the effects you see are due to AHA incorporation/binding and not general toxicity.

  • Condition 1 (AHA): Cells + 1 mM AHA.

  • Condition 2 (Competition): Cells + 1 mM AHA + 5 mM L-Methionine .

  • Logic: If the toxicity/effect is reversed by 5x excess Methionine, the mechanism is specific to the Methionine-binding pocket (MAT or MetRS). If toxicity persists, it is an off-target effect (e.g., mitochondrial stress or reactive alkyne toxicity).

References
  • Ie, S., et al. (2025).[2] Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts. Chemical Reviews. Link

  • Miyazaki, J., et al. (1979). 2-Amino-5-methyl-5-hexenoic acid, a methionine analog produced by Streptomyces sp.[3] The Journal of Antibiotics.[3] Link

  • Satoh, Y., et al. (1984). Biosynthesis of ethylene from methionine in aminoethoxyvinylglycine-resistant avocado tissue. Plant Physiology. Link

  • Bagert, J.D., et al. (2016). Time-resolved proteomic analysis of quorum sensing in Vibrio harveyi. ACS Chemical Biology. (Demonstrates pulse-labeling optimization). Link

  • Hatanaka, S.I., et al. (1972).[4] L-2-Aminohex-4-ynoic acid: A new amino acid from Tricholomopsis rutilans.[4][5] Phytochemistry.[4][5] (Identification of the natural alkyne amino acid). Link[5]

Sources

Technical Support Center: Enhancing the Solubility of (2R)-2-aminohex-4-ynoic Acid in Physiological Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for (2R)-2-aminohex-4-ynoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this non-canonical amino acid and encountering challenges with its solubility in aqueous physiological buffers. We provide a series of troubleshooting guides, in-depth protocols, and scientific explanations to help you achieve your desired experimental concentrations.

Understanding the Molecule: A Physicochemical Profile

(2R)-2-aminohex-4-ynoic acid is an amino acid, and its solubility is fundamentally governed by its zwitterionic nature. It possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). The protonation state of these groups, and thus the net charge of the molecule, is dependent on the pH of the solution. Solubility is typically at its minimum at the isoelectric point (pI), where the net charge is zero, and increases as the pH of the buffer is moved away from the pI.

PropertyValueSource
Molecular Formula C₆H₉NO₂[1]
Molecular Weight 127.14 g/mol [1]
Synonyms (2R)-2-amino-4-hexynoic acid
CAS Number 346707-82-2
Predicted XLogP3 -2.0 (approx. for similar structures)[2][3]

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when trying to dissolve (2R)-2-aminohex-4-ynoic acid.

Q1: My (2R)-2-aminohex-4-ynoic acid is not dissolving in standard PBS at pH 7.4. What is the first and most critical step I should take?

A1: The first step is always to attempt pH modification. Because the compound is an amino acid, its solubility is highly dependent on its charge state. At physiological pH 7.4, it may be near its isoelectric point (pI), where it is least soluble.

  • Acidic Adjustment: Try lowering the pH by adding small aliquots of a dilute acid (e.g., 0.1 M HCl). This will protonate the carboxylate group, giving the molecule a net positive charge and increasing its interaction with water.

  • Basic Adjustment: Alternatively, try raising the pH by adding a dilute base (e.g., 0.1 M NaOH). This will deprotonate the amino group, giving the molecule a net negative charge and enhancing solubility. Generally, moving the pH 2 units away from the pI significantly increases solubility.

Q2: I've adjusted the pH, but my compound still precipitates or has limited solubility for my required concentration. What should I try next?

A2: If pH adjustment alone is insufficient, the next step is to consider the use of solubility-enhancing excipients. For amino acid-based compounds, a highly effective and biocompatible method is the addition of other charged amino acids. A combination of L-arginine and L-glutamic acid has been shown to dramatically increase the solubility and long-term stability of various proteins and likely other small molecules.[4][5][6][7] These additives are thought to work by disrupting the formation of intermolecular aggregates of the solute. We recommend starting with 50 mM L-arginine and 50 mM L-glutamic acid in your buffer system.

Q3: Can I prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into my physiological buffer?

A3: Yes, this is a very common and effective strategy, especially for compounds that are poorly soluble in aqueous solutions.

  • Methodology: Dissolve the (2R)-2-aminohex-4-ynoic acid in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Then, slowly add this stock solution dropwise into your vigorously stirring physiological buffer to reach the final desired concentration.

  • Causality: This method works by first completely solvating the molecule in the organic solvent. The slow, dropwise addition into the stirred aqueous buffer allows for rapid dispersion of the solute molecules, preventing localized high concentrations that can lead to immediate precipitation.

  • Critical Consideration: Always be mindful of the final concentration of the organic solvent in your experimental system. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Q4: I see particulates in my solution even after trying to dissolve the compound. What should I do?

A4: The presence of particulates indicates that the compound is not fully dissolved but may be a suspension. Before moving to a stronger solvent system, it is recommended to sonicate the solution.[8] A brief period of sonication in a water bath can break up solid aggregates and significantly enhance the rate and extent of solubilization.[8] If particulates remain after sonication, the compound is truly insoluble under those conditions, and you must proceed to a different strategy as outlined in this guide.

Troubleshooting Workflow for Solubilization

This decision tree provides a systematic approach to troubleshooting solubility issues with (2R)-2-aminohex-4-ynoic acid. Follow the path that best suits your experimental constraints.

Caption: A decision-tree workflow for troubleshooting solubility.

Detailed Experimental Protocols

Protocol 1: Systematic pH Adjustment for Solubility Screening

This protocol allows for a rapid determination of a suitable pH range for solubilizing (2R)-2-aminohex-4-ynoic acid.

  • Preparation: Prepare three separate, small-volume aliquots of your base buffer (e.g., 1 mL of saline or a low-buffering-capacity solution).

  • pH Adjustment:

    • Adjust the pH of the first aliquot to ~4.0 using 0.1 M HCl.

    • Leave the second aliquot at the original pH (e.g., 7.4).

    • Adjust the pH of the third aliquot to ~9.0 using 0.1 M NaOH.

  • Solubilization Attempt: Weigh out three equivalent amounts of (2R)-2-aminohex-4-ynoic acid needed to achieve your target concentration in 1 mL. Add the powder to each of the pH-adjusted buffers.

  • Observation: Vortex each tube for 30 seconds. If not dissolved, sonicate for 5 minutes. Observe for complete dissolution.

  • Validation: Once a suitable pH is identified, prepare a larger batch of the buffer at that optimal pH for your main experiment. Always re-verify the final pH after the compound has been added and dissolved, as the compound itself can alter the pH.

Protocol 2: Using the L-Arginine/L-Glutamic Acid Excipient System

This protocol is ideal when pH modification is not desirable or sufficient, and a biocompatible solution is required. This method is based on the findings of Golovanov et al. (2004).[7]

  • Buffer Preparation: Prepare your desired physiological buffer (e.g., PBS, HEPES).

  • Excipient Addition: To this buffer, add L-Arginine and L-Glutamic acid from stock solutions to a final concentration of 50 mM each. For example, to 90 mL of buffer, add 5 mL of a 1 M L-Arginine stock and 5 mL of a 1 M L-Glutamic acid stock.

  • pH Verification: Adjust the final pH of the buffer containing the excipients back to the desired physiological pH (e.g., 7.4).

  • Solubilization: Add the (2R)-2-aminohex-4-ynoic acid powder directly to this fortified buffer and agitate until dissolved. Sonication can be used to expedite the process. The presence of these charged amino acids helps to shield the solute from self-aggregation, significantly enhancing solubility.[6][7]

Protocol 3: High-Concentration Organic Stock Preparation

This is the preferred method for achieving high concentrations when other methods fail and the final assay can tolerate a minimal amount of organic solvent.

  • Stock Solution: Weigh a precise amount of (2R)-2-aminohex-4-ynoic acid and dissolve it in 100% pure DMSO. For example, to make a 100 mM stock, dissolve 12.71 mg in 1 mL of DMSO. Ensure it is fully dissolved; gentle warming or sonication may be used.

  • Buffer Preparation: Prepare your final physiological buffer in a beaker or flask placed on a magnetic stir plate with a stir bar, ensuring vigorous stirring.

  • Dilution: Calculate the volume of the stock solution needed for your final concentration. For example, to make a 100 µM solution in 10 mL of buffer, you would need 1 µL of the 100 mM stock.

  • Slow Addition: Using a pipette, aspirate the required volume of the DMSO stock. Submerge the pipette tip into the vortex of the stirring buffer and dispense the stock solution slowly and steadily. This rapid dilution and dispersion is critical to prevent the compound from precipitating out of solution.[8]

  • Final Validation: The final concentration of DMSO in this example would be 0.01%, which is well below the toxicity threshold for most applications.

Summary of Solubilization Strategies

StrategyMechanismTypical Starting ConditionsAdvantagesPotential Disadvantages
pH Adjustment Increases net molecular charge, enhancing electrostatic repulsion and hydration.Adjust pH to < 5 or > 9.Simple, inexpensive, no additives required.May not be compatible with pH-sensitive assays or biological systems.
Arg/Glu Excipients Charged amino acids interfere with solute self-aggregation.50 mM L-Arginine + 50 mM L-Glutamic Acid.Highly biocompatible, improves long-term stability.[5][6]May interfere with specific protein-ligand binding studies; increases buffer complexity.
Organic Stock (DMSO) Solubilization in a non-polar solvent followed by rapid aqueous dispersion.10-100 mM stock in 100% DMSO.Achieves high concentrations, applicable to many poorly soluble compounds.Final assay must tolerate low % of organic solvent; risk of precipitation if diluted improperly.
Sonication Mechanical energy breaks apart solid aggregates, increasing surface area for solvation.5-10 minutes in a bath sonicator.Enhances the rate and effectiveness of other methods.[8]Not a primary solubilization method on its own; can cause heating.

References

  • Title: A simple method for improving protein solubility and long-term stability. Source: Semantic Scholar URL: [Link]

  • Title: 2-Amino-4-hexenoic acid | C6H11NO2 | CID 6441491 Source: PubChem - NIH URL: [Link]

  • Title: (2S)-2-Aminohex-4-enoic acid | C6H11NO2 | CID 57073816 Source: PubChem - NIH URL: [Link]

  • Title: A Simple Method for Improving Protein Solubility and Long-Term Stability Source: ResearchGate URL: [Link]

  • Title: A simple method for improving protein solubility and long-term stability. Source: SciSpace URL: [Link]

  • Title: 2-aminohex-4-enoic acid | CAS#:17298-83-8 Source: Chemsrc URL: [Link]

  • Title: A simple method for improving protein solubility and long-term stability Source: PubMed URL: [Link]

  • Title: (2R)-2-aminohex-4-ynoic acid | 346707-82-2 Source: Merck URL: [Link]

Sources

Resolving misincorporation issues with (2R)-2-aminohex-4-ynoic acid

[1][2]

Product Category: Non-Canonical Amino Acids (ncAAs) | Click Chemistry Reagents Common Names: D-4-Alkynyl-Methionine Analogue; (2R)-Hex-4-ynoic acid.[1][2] Primary Application: Bioorthogonal Labeling (BONCAT), Protein Engineering.[1][2]

⚠️ CRITICAL ALERT: Stereochemistry Verification

Before proceeding with troubleshooting, verify the stereochemistry of your reagent.

You have specified (2R)-2-aminohex-4-ynoic acid .

  • The (2R) isomer corresponds to the D-amino acid. [1][2]

  • The (2S) isomer corresponds to the L-amino acid. [1][2]

Standard ribosomal translation machinery (E. coli, Mammalian, Yeast) is stereoselective for L-amino acids ((2S)). If you are attempting to metabolically label proteins in wild-type cells using the (2R) isomer, incorporation will fail because the endogenous Methionyl-tRNA Synthetase (MetRS) and the ribosome will reject the D-enantiomer.[1][2]

  • If you intended to perform standard metabolic labeling: You likely require the (2S) isomer.[1][2]

  • If you intended to use the (2R) isomer: You require a specialized translation system (e.g., Mirror-Image Phage Display or PURE systems with engineered D-amino acid tolerance).[1][2]

Troubleshooting Guide: Diagnostic Workflows

Module 1: Zero or Negligible Incorporation (The "Silent Signal")[1][2]

Symptom: Mass spectrometry or fluorescence assays show no alkyne tag presence after metabolic labeling.

Potential Cause Diagnostic Question Corrective Action
Chirality Mismatch Are you using the (2R) isomer in a wild-type expression host?Switch to (2S)-2-aminohex-4-ynoic acid. The wild-type MetRS active site sterically excludes D-amino acids.[1][2]
Incomplete Met Depletion Did you wash cells to remove endogenous Methionine?Implement a "Starvation Shift." Wash cells 2x with PBS and incubate in Met-free media for 30 mins before adding the analogue to deplete intracellular Met pools.[1][2]
Kinetic Competition Is there residual Methionine in the media?Increase Ratio. MetRS prefers Methionine over the analogue by ~100-fold.[1][2] Ensure [Analogue]:[Met] ratio is >100:1 or use Met-auxotrophic strains (e.g., E. coli B834).[1][2]
Intracellular Transport Is the analogue entering the cell?Check Transporters. 2-aminohex-4-ynoic acid enters via Met transporters (MetNIQ in bacteria).[1][2] High concentrations of Leucine or Isoleucine can competitively inhibit uptake.[2] Reduce Leu/Ile if possible.
Visualization: The Chirality Checkpoint

TroubleshootingFlowStartIssue: No IncorporationCheckChiralityCheck Reagent Label:Is it (2R) or (2S)?Start->CheckChiralityIsR(2R) IsomerCheckChirality->IsRIsS(2S) IsomerCheckChirality->IsSActionRSTOP: Wild-type ribosomesreject D-amino acids.Switch to (2S).IsR->ActionRCheckMediaCheck Media CompositionIsS->CheckMediaMetPresentMethionine Present?CheckMedia->MetPresentDepletePerform Met Depletion(30 min starvation)MetPresent->DepleteYes

Figure 1: Decision tree for diagnosing total failure of incorporation. The primary failure point for this specific query is often the accidental use of the (2R) D-isomer.

Module 2: Low Yield / Toxicity (The "Dying Cell")[1][2]

Symptom: Cells stop growing or die immediately upon addition of the analogue; protein yield is low.[2]

Technical Insight: 2-aminohex-4-ynoic acid contains an internal alkyne (at C4).[1][2] Unlike terminal alkynes (like Homopropargylglycine, Hpg), the internal triple bond creates a rigid "kink" that may cause steric clashes within the MetRS binding pocket or the editing domain, potentially leading to stalling or toxicity.

Parameter Optimization Protocol
Concentration Titration Start at 0.5 mM . Do not exceed 4 mM.[2] High concentrations of alkyne analogues can induce reactive oxygen species (ROS) or inhibit other PLP-dependent enzymes.[1][2]
Pulse Duration Limit labeling time to 2–4 hours (mammalian) or 30–60 mins (bacteria).[1][2] Long-term exposure leads to global proteome destabilization (unfolded protein response).[1][2]
Rescue Supplementation Add 5% Methionine (relative to analogue concentration) if toxicity is extreme.[1][2] This restores basal translation while still allowing detectable labeling (albeit at lower efficiency).[1][2]
Module 3: Post-Translational Click Failure

Symptom: Protein is labeled (verified by mass spec), but the click reaction (fluorescence/biotinylation) fails.

Issue: Steric hindrance of the internal alkyne . The alkyne in 2-aminohex-4-ynoic acid is at position 4 (internal), whereas Hpg is at position 5 (terminal).[1][2] Internal alkynes are significantly less reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) than terminal alkynes due to steric shielding.[1][2]

Solution:

  • Switch Ligands: Use accelerating ligands like THPTA or BTTAA to protect Cu(I) and accelerate the reaction.[1][2]

  • Heat/Time: Internal alkynes often require elevated temperatures (37°C vs RT) or longer reaction times (2-4 hours).[1][2]

  • Azide Size: Use smaller azide probes. Bulky fluorophores (e.g., Azide-Cy5) may struggle to access the internal alkyne buried in the protein surface.[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use the (2R) isomer as a negative control? A: Yes. Since the (2R) isomer (D-enantiomer) is not charged onto tRNA by wild-type MetRS, it can serve as an excellent negative control to rule out non-specific sticking of the probe or background click chemistry noise.[1][2] If you see signal with (2R), your click reaction is non-specific.[2]

Q2: What is the difference between Hpg and 2-aminohex-4-ynoic acid? A:

  • Hpg (Homopropargylglycine): 2-amino-5-hexynoic acid.[1][2][3] Terminal alkyne. High click reactivity. Standard BONCAT reagent.

  • 2-aminohex-4-ynoic acid: Internal alkyne.[1][2] Lower click reactivity. Structurally more rigid.[2] Often used to probe specific steric constraints in the MetRS pocket or for orthogonal labeling pairs.[2]

Q3: Does this analogue trigger the Unfolded Protein Response (UPR)? A: Yes. All global methionine substitutions cause some degree of protein misfolding because the alkyne is slightly smaller and more rigid than the methionine thioether.[2] Keep labeling times short to capture the "snapshot" before the cell activates apoptotic pathways.

Experimental Protocol: Met-Depletion Labeling (Mammalian)[1][2]

  • Seed Cells: Grow HEK293/HeLa cells to 80% confluency.

  • Wash: Aspirate media.[1][2] Wash 2x with warm PBS (to remove extracellular Met).[1][2]

  • Deplete: Add Met-free DMEM (dialyzed FBS) for 30 minutes at 37°C.

    • Why? Drains the intracellular Met pool.[2]

  • Label: Replace media with Met-free DMEM containing 1 mM (2S)-2-aminohex-4-ynoic acid .

    • Note: If using (2R) for a control, add at same concentration.[2]

  • Incubate: 1–4 hours.

  • Harvest: Lyse cells in buffer containing protease inhibitors. Proceed to Click Chemistry.[2][3][4]

Visualization: MetRS Activation Mechanism

MetRS_MechanismMetRSMetRS Enzyme(Wild Type)BindingBinding PocketRecognitionMetRS->BindingSubstrate_L(2S)-Analogue(L-Isomer)Substrate_L->BindingFits StereochemSubstrate_D(2R)-Analogue(D-Isomer)Substrate_D->BindingClash (Alpha-H)ATPATPATP->BindingOutcome_SuccessOutcome_SuccessBinding->Outcome_SuccessOutcome_FailOutcome_FailBinding->Outcome_FailD-Isomer Rejected

Figure 2: Mechanistic basis for the failure of (2R)-isomer incorporation. The MetRS active site requires the L-configuration ((2S)) for proper adenylation.[1][2]

References

  • Kiick, K. L., et al. (2002).[1][2] Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation.[2][4] Proceedings of the National Academy of Sciences, 99(1). [1][2]

  • Ngo, J. T., & Tirrell, D. A. (2011).[2] Non-canonical amino acids in the interrogation of cellular protein synthesis. Accounts of Chemical Research, 44(9).[2]

  • Link, A. J., et al. (2003).[1][2] Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids.[1] Proceedings of the National Academy of Sciences, 103(27).[2] [1][2]

  • PubChem Compound Summary. (2S)-2-aminohex-4-ynoic acid.[1][2][5] National Library of Medicine.[1][2] [1][2]

Optimization of incubation times for (2R)-2-aminohex-4-ynoic acid uptake

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Incubation Times for (2R)-2-Aminohex-4-ynoic Acid Uptake

Overview & Scientific Rationale (2R)-2-aminohex-4-ynoic acid (H4y) is a highly versatile, alkyne-containing noncanonical amino acid (ncAA) utilized for residue-specific incorporation into proteins[1]. By acting as a structural surrogate for canonical amino acids (typically methionine or leucine) in auxotrophic expression systems, H4y provides a bioorthogonal handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, achieving high incorporation efficiency without compromising cell viability requires precise optimization of cellular uptake and incubation times. As a Senior Application Scientist, I have structured this guide to provide field-proven methodologies, mechanistic insights, and troubleshooting strategies to master H4y incorporation.

Mechanistic Pathway of H4y Incorporation

The successful labeling of a target protein is not merely a function of extracellular H4y concentration; it is a kinetic competition. H4y must be transported across the cell membrane, accumulate in the intracellular pool, and successfully compete against residual canonical amino acids for activation by aminoacyl-tRNA synthetases (AARS)[1].

G N1 1. Media Supplementation (H4y Addition) N2 2. Cellular Uptake (Amino Acid Transporters) N1->N2 Time-dependent influx N3 3. Intracellular Pool Accumulation N2->N3 Optimization Window N4 4. AARS Activation & tRNA Charging N3->N4 Competes with canonical AAs N5 5. Ribosomal Translation (Residue-Specific Incorporation) N4->N5 Translation elongation N6 6. Bioorthogonal Detection (CuAAC Click Chemistry) N5->N6 Downstream analysis

Workflow of H4y cellular uptake, ribosomal incorporation, and downstream click detection.

Step-by-Step Methodology: Self-Validating H4y Uptake Protocol

This protocol is designed for methionine-auxotrophic E. coli strains (e.g., B834(DE3)) but can be adapted for mammalian systems. It incorporates built-in validation steps to ensure experimental integrity.

  • Step 1: Canonical Amino Acid Depletion Grow the auxotrophic cells in a defined minimal medium supplemented with all 20 canonical amino acids until the culture reaches an OD600 of 0.8. Centrifuge the cells at 4,000 × g for 10 minutes, wash twice with minimal medium lacking methionine, and resuspend. Causality: Washing physically removes residual extracellular methionine. Because AARS enzymes have a significantly higher evolutionary binding affinity for canonical amino acids over ncAAs, even micromolar traces of methionine will outcompete millimolar concentrations of H4y[1].

  • Step 2: Starvation Incubation (Pulse) Incubate the resuspended cells at 37°C for exactly 30 minutes with shaking. Causality: This brief starvation phase exhausts the endogenous intracellular methionine pool, creating a metabolic "vacuum" that maximizes the competitive advantage of H4y during the subsequent tRNA charging phase.

  • Step 3: H4y Supplementation and Uptake Phase Supplement the culture with H4y at a final concentration of 2.0 mM. To determine the optimal uptake window, establish a time-course assay by aliquoting the culture into separate flasks for 15, 30, 60, 120, and 240-minute incubation intervals.

  • Step 4: Target Protein Expression Induce expression of your target protein (e.g., via 1 mM IPTG) simultaneously with H4y addition. Allow expression to proceed for the duration of each respective time-course interval.

  • Step 5: Harvest and Bioorthogonal Validation (Self-Validating Step) Lyse the cells from each time point. Perform a CuAAC click reaction on the crude lysate using a fluorophore-azide (e.g., TAMRA-azide). Resolve the proteins via SDS-PAGE and visualize using in-gel fluorescence. Causality & Validation: This step isolates the success of the entire workflow. The fluorescence intensity of the target protein band directly correlates with H4y uptake and incorporation efficiency, allowing you to empirically pinpoint the exact incubation time that yields maximum labeling before starvation-induced toxicity occurs.

Quantitative Optimization Matrix

The following table summarizes the typical kinetic trade-offs observed during H4y uptake optimization in auxotrophic bacterial hosts.

Incubation Time (min)H4y Concentration (mM)Relative Incorporation Efficiency (%)Cell Viability / Growth Impact
152.0< 20%High (Normal growth)
302.045 - 50%High
602.085 - 95%Moderate (Growth slowing)
1202.0> 95%Low (Starvation response initiated)
2402.0> 95% (Truncated products)Very Low (High toxicity / Cell death)

Troubleshooting Guides & FAQs

Q1: Why is my H4y incorporation efficiency extremely low despite high media concentrations? A1: The most common cause is insufficient depletion of the canonical amino acid prior to H4y supplementation. If the starvation phase (Step 2) is skipped or shortened, the intracellular H4y pool cannot outcompete the residual canonical amino acids for AARS activation[1]. Ensure you are performing a rigorous wash and a strict 30-minute starvation phase.

Q2: I observe significant cell death and truncated protein products after 4 hours of H4y incubation. How can I resolve this? A2: Prolonged incubation in auxotrophic media causes severe starvation responses. When the ribosome encounters a codon for the depleted canonical amino acid and H4y is either exhausted or inefficiently charged, ribosomal stalling occurs, leading to premature translation termination and cell death[1]. To resolve this, narrow your incubation window to 60–90 minutes (refer to the Optimization Matrix). Alternatively, co-supplement the media with a highly diluted trace amount of the canonical amino acid (e.g., 10 µM) to maintain basal viability without drastically outcompeting H4y uptake.

Q3: Does the uptake of H4y require specific amino acid transporters? A3: Yes, H4y relies on endogenous cellular amino acid transporters (such as ABC transporters in bacteria or the L-type amino acid transporter system in mammalian cells) for influx. If you are working with a novel cell line that exhibits poor uptake, consider increasing the extracellular H4y concentration to drive passive diffusion, or carefully optimizing the media pH to favor the zwitterionic state of the amino acid.

Q4: How do I validate that the H4y is actually accumulating intracellularly before translation? A4: To isolate the uptake variable from the translation variable, perform a pulse-chase experiment combined with LC-MS/MS of the clarified cell lysate (excluding the insoluble protein fraction). By measuring the free intracellular pool of H4y against a standard curve, you can definitively verify if the bottleneck lies at the transporter level (low intracellular H4y) or the AARS charging level (high intracellular H4y but low protein incorporation).

References

  • Marin, Ž., Lacombe, C., Rostami, S., Arasteh Kani, A., Borgonovo, A., Cserjan-Puschmann, M., Mairhofer, J., Striedner, G., & Wiltschi, B. (2025). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews, 125(10), 4840-4932. URL:[Link]

Sources

Validation & Comparative

Mass spectrometry detection of (2R)-2-aminohex-4-ynoic acid residues

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Detection of (2R)-2-aminohex-4-ynoic Acid Residues

For researchers, scientists, and drug development professionals leveraging bioorthogonal labeling, the accurate detection and quantification of non-canonical amino acid (ncAA) reporters is paramount. (2R)-2-aminohex-4-ynoic acid (AHA), a valuable surrogate for methionine, enables the selective analysis of newly synthesized proteins through Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT).[1][2][3] This guide provides a comprehensive comparison of mass spectrometry (MS)-based methodologies for the detection of AHA, moving beyond mere protocols to explain the fundamental causality behind experimental choices. Our focus is on providing self-validating systems and authoritative insights to ensure the integrity of your research.

The Analytical Challenge: Detecting AHA in Complex Milieus

The detection of AHA presents a dual challenge. First, as a free analyte, for instance in residual media analysis or metabolic studies, it is a small, polar zwitterion that is often difficult to retain using standard reversed-phase liquid chromatography. Second, when incorporated into a peptide, its presence must be unambiguously confirmed and localized amidst a sea of other amino acid residues. The choice of analytical strategy depends entirely on the research question: are you measuring the available metabolic precursor, or are you identifying the proteins synthesized using that precursor? This guide will compare three core strategies: direct analysis of free AHA, analysis of derivatized free AHA, and the proteomic identification of AHA-containing peptides.

Strategy 1: Direct Analysis of Underivatized Free AHA via LC-MS/MS

This approach represents the most straightforward method for quantifying free AHA, prioritizing speed and simplicity. It is best suited for applications where high-throughput is essential and ultimate sensitivity is not the primary concern.

Causality of Methodological Choices

The primary challenge in analyzing underivatized amino acids is their high polarity.[4] Standard C18 reversed-phase columns offer limited retention for such compounds. To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the more logical choice, as it is specifically designed to retain and separate polar analytes.[5] For detection, tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QQQ) instrument operating in Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity and sensitivity for quantitative analysis.[6][7] The MRM experiment isolates the AHA precursor ion and a specific, characteristic fragment ion, effectively filtering out chemical noise from complex matrices like cell culture media.

Experimental Protocol: HILIC-MS/MS for Free AHA Quantification
  • Sample Preparation:

    • Centrifuge biological samples (e.g., cell culture supernatant) at 10,000 x g for 10 minutes to pellet particulates.[8]

    • Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C,¹⁵N-labeled AHA or a non-endogenous amino acid like norvaline) to 1 volume of supernatant.

    • Vortex thoroughly and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: High-performance system (e.g., Agilent 1290, Waters Acquity UPLC).

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Agilent 6495).[7][8]

    • Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: Linear ramp to 50% B

      • 5-6 min: Hold at 50% B

      • 6.1-8 min: Return to 95% B and equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • MRM Transition: The precursor ion for AHA (C₆H₉NO₂, MW: 127.14) will be the protonated molecule [M+H]⁺ at m/z 128.1. Product ions must be determined experimentally by infusing a standard, but are predicted to arise from neutral losses such as H₂O (m/z 110.1) or COOH₂ (m/z 83.1).[9]

      • Example Transition: m/z 128.1 → 83.1

Workflow for Direct AHA Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Centrifuge Sample p2 Protein Precipitation (Acetonitrile + IS) p1->p2 p3 Centrifuge & Collect Supernatant p2->p3 a1 HILIC Separation p3->a1 Inject a2 ESI Ionization (Positive Mode) a1->a2 a3 MRM Detection (QQQ-MS) a2->a3 end Data Output a3->end Quantification

Caption: Workflow for direct quantification of free AHA.

Strategy 2: Analysis of Free AHA with Chemical Derivatization

For applications demanding higher sensitivity and chromatographic robustness, chemical derivatization is the superior choice. Derivatization modifies the AHA molecule to increase its hydrophobicity (improving reversed-phase retention) and enhance its ionization efficiency.[10][11]

Comparison of Derivatization Approaches
Derivatization MethodPrincipleChromatographyProsCons
Silylation (e.g., BSTFA) Replaces active hydrogens on amine and carboxyl groups with a nonpolar trimethylsilyl (TMS) group.[8]GC-MSExcellent chromatographic resolution for isomers; well-established fragmentation libraries.[4]Requires anhydrous conditions; derivatives can be moisture-sensitive; requires sample dry-down.
Acylation/Esterification (e.g., aTRAQ) Tags the primary amine with an isobaric tag, often containing a permanently charged moiety.[6]LC-MS/MSImproves ionization efficiency and chromatographic retention; enables multiplexed quantification with isotopic labels.[6][12]Reagents can be costly; may introduce sample preparation complexity.
DEEMM Derivatization Reacts with the amino group to form a derivative that shows a characteristic neutral loss of ethanol (46 Da) upon fragmentation.[13]LC-MS/MSAllows for "Neutral Loss Scanning" to selectively find all amino-containing compounds in a sample.Not as common as other methods; may require more method development.
Experimental Protocol: GC-MS with Silylation

This method is a classic, robust approach for amino acid analysis, leveraging the high separation efficiency of gas chromatography.[5]

  • Sample Preparation & Derivatization:

    • Prepare sample as in Strategy 1 (Steps 1a-1d), but collect supernatant in a glass vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical as water interferes with silylation.

    • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[8]

    • Cap the vial tightly and heat at 70°C for 45 minutes.[14]

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5][8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial 100°C for 2 min, ramp 10°C/min to 280°C, hold for 5 min.[14]

    • MSD Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

Predicted Fragmentation of di-TMS-AHA

The molecular ion of the di-silylated AHA will be subjected to fragmentation. Key diagnostic fragments are predictable based on established patterns for TMS-derivatized amino acids.[9] The most characteristic fragment is often [M-15]⁺, corresponding to the loss of a methyl group from a TMS moiety. Another prominent fragment arises from the cleavage between the alpha and beta carbons, yielding an ion containing the silylated amine and carboxyl groups.

cluster_reaction Silylation Reaction cluster_frag Predicted EI Fragmentation AHA AHA (HOOC-CH(NH2)-CH2-C≡C-CH3) BSTFA + 2 BSTFA AHA->BSTFA TMS_AHA di-TMS-AHA (TMS-OOC-CH(NH-TMS)-...) BSTFA->TMS_AHA M_ion [M]˙⁺ TMS_AHA->M_ion GC Injection & Ionization M_15 [M-15]⁺ (Loss of •CH3) M_ion->M_15 F1 Fragment 1 (α-β Cleavage) M_ion->F1 F2 Fragment 2 M_ion->F2

Caption: Silylation and predicted fragmentation of AHA for GC-MS.

Strategy 3: Proteomic Identification of AHA-Containing Peptides

This is the ultimate application of AHA labeling: identifying and quantifying the proteins that were actively synthesized during a specific time window. This complex workflow requires the integration of cell biology, biochemistry, and advanced mass spectrometry.[1]

The BONCAT Workflow: From Labeling to Identification

The BONCAT methodology is a multi-step process.[2][15][16] It begins with metabolically incorporating AHA into newly synthesized proteins in place of methionine. Cells are then lysed, and the azide-functionalized proteins are "clicked" to a reporter tag—typically an alkyne-biotin—via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3] The biotinylated proteins are then enriched using streptavidin-coated beads, washed extensively, and digested on-bead (usually with trypsin) to yield peptides. This enriched peptide mixture is then analyzed by high-resolution LC-MS/MS.

cluster_cell In-Cell / In-Vitro cluster_enrich Enrichment & Digestion cluster_ms LC-MS/MS Analysis c1 1. Metabolic Labeling (AHA Incorporation) c2 2. Cell Lysis c1->c2 c3 3. Click Chemistry (Attach Alkyne-Biotin) c2->c3 e1 4. Streptavidin Affinity Purification c3->e1 e2 5. On-Bead Digestion (Trypsin) e1->e2 m1 6. Nanoflow LC Separation e2->m1 Elute Peptides m2 7. High-Resolution MS1 Scan m1->m2 m3 8. MS/MS Fragmentation (HCD) m2->m3 end Protein ID m3->end Database Search

Caption: The complete BONCAT workflow for proteomic analysis.

Mass Spectrometry Considerations for AHA Peptides
  • Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Q-TOF systems, are required to provide the mass accuracy needed to distinguish AHA-containing peptides from the background.[17]

  • Database Searching: Standard proteomic search algorithms (e.g., MaxQuant, Proteome Discoverer, Spectronaut) are used. The key is to specify a variable modification corresponding to the mass difference between AHA and methionine at the methionine position.

    • Mass of Methionine (C₅H₁₁NO₂S) = 149.051 Da

    • Mass of AHA (C₆H₉NO₂) = 127.063 Da

    • Mass Difference = -21.988 Da

  • Fragmentation: Higher-energy collisional dissociation (HCD) is commonly used. It produces a rich series of b- and y-ions from peptide backbone fragmentation, allowing for sequence determination. The AHA side chain itself is generally stable under HCD, meaning the mass difference will be observed in the fragment ions containing the modification.

Performance Comparison and Recommendations

The optimal method is dictated by the analytical goal. Below is a comparative summary for the analysis of free AHA .

ParameterDirect HILIC-MS/MSDerivatization GC-MSDerivatization LC-MS/MS
Sensitivity ModerateHighVery High
Throughput HighLow-ModerateModerate
Sample Prep Complexity Low (Precipitation)High (Dry-down, Derivatization)Moderate (Derivatization)
Robustness Moderate (HILIC can be tricky)HighHigh
Cost (Consumables) LowLowHigh (Reagent Kits)
Primary Application High-throughput screening, media analysisDefinitive quantification, structural confirmationSensitive, accurate quantification
Expert Recommendations
  • For rapid profiling of cell culture media or high-throughput metabolic studies: Direct analysis via HILIC-MS/MS offers the best balance of speed and performance.

  • For validated, high-sensitivity quantification of free AHA for regulatory or diagnostic research: Derivatization followed by LC-MS/MS (e.g., using aTRAQ reagents) is the gold standard, providing excellent accuracy and precision.[6]

  • For the discovery-phase analysis of newly synthesized proteins: The full BONCAT workflow coupled with high-resolution LC-MS/MS is the only method capable of identifying which proteins have incorporated the AHA label.[2][3]

This guide provides the strategic framework and practical protocols to approach the mass spectrometric detection of AHA. By understanding the causality behind each methodological choice, researchers can design experiments with confidence and ensure the generation of high-quality, trustworthy data.

References

  • Ghesquière, B., et al. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. FEBS Journal. [Link]

  • Howsmon, D. P., et al. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture. CaltechAUTHORS. [Link]

  • Haynes, B. C., et al. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry. Clinica Chimica Acta. [Link]

  • Speers, A. E., et al. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. Journal of the American Chemical Society. [Link]

  • Speers, A. E., et al. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. ACS Publications. [Link]

  • Lee, D., et al. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Stone, S. E., et al. Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. bioRxiv. [Link]

  • Glenn, W. S., et al. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Al-Dirbashi, O. Y., et al. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Journal of Chromatography B. [Link]

  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • A. Oztunc. An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and other compounds. Academic Journals. [Link]

  • Nakazawa, M., et al. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst. [Link]

  • Santa, T. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Biomedical Chromatography. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • University of Tartu. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]

  • Stój, A., et al. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. [Link]

  • SCIEX. Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. [Link]

  • Cotter, R.J. 260.841 Protein Bioinformatics: Mass Spectrometry. Johns Hopkins University School of Medicine. [Link]

Sources

Comparative Guide: Labeling Efficiency of (2R)-2-aminohex-4-ynoic acid vs. Azidohomoalanine (Aha) in BONCAT

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in metabolic labeling and nascent proteomics, I frequently guide drug development teams through the critical decision of selecting the right noncanonical amino acid (ncAA) for BioOrthogonal NonCanonical Amino acid Tagging (BONCAT). The choice between an alkyne-bearing surrogate like 2-aminohex-4-ynoic acid (H4y) and an azide-bearing surrogate like Azidohomoalanine (Aha) fundamentally dictates the success, yield, and biocompatibility of downstream proteomic analyses.

This guide provides an in-depth, objective comparison of these two methionine analogs, grounded in thermodynamic causality and field-proven experimental logic.

The Stereochemical Elephant in the Room: (2R) vs. (2S)

Before comparing labeling efficiencies, a critical stereochemical caveat must be addressed. The prompt specifically inquires about (2R)-2-aminohex-4-ynoic acid .

In biological systems, the (2R) enantiomer designates a D-amino acid . The endogenous translational machinery—specifically Methionyl-tRNA synthetase (MetRS) and the ribosomal peptidyl transferase center—is highly stereoselective for L-amino acids (the 2S configuration). Consequently, attempting to use (2R)-H4y for in vivo BONCAT will result in a translational labeling efficiency of near zero , as the molecule is sterically rejected during the aminoacylation phase [1].

For functional metabolic labeling, the (2S) enantiomer (L-H4y) must be utilized. Therefore, this guide will evaluate the active L-enantiomers of both Aha and H4y, while highlighting the absolute stereochemical barrier of the (2R) form.

G Met L-Methionine (Native) MetRS Methionyl-tRNA Synthetase (MetRS) Met->MetRS High Affinity Aha L-Aha (Terminal Azide) Aha->MetRS High Affinity H4y_L L-H4y (2S) (Internal Alkyne) H4y_L->MetRS Isosteric Match H4y_D D-H4y (2R) (Stereo-mismatch) Degradation Rejected / Uncharged H4y_D->Degradation Stereochemical Rejection tRNA Charged tRNA MetRS->tRNA Aminoacylation

Fig 1. Stereochemical gating by MetRS. The (2R) enantiomer is rejected, while (2S)-H4y and L-Aha are charged.

Deconstructing Labeling Efficiency: The Pulse vs. The Tag

To objectively evaluate labeling efficiency, we must deconstruct the BONCAT workflow into two distinct thermodynamic and kinetic hurdles:

  • Translational Incorporation (The Pulse): How efficiently does MetRS charge the ncAA onto the tRNA?

  • Bioorthogonal Conjugation (The Tag): How efficiently does the incorporated ncAA react with a fluorophore or affinity tag during cell lysis?

Translational Incorporation: The Isosteric Advantage of H4y

Methionine possesses a flexible side chain featuring a methyl thioether (-S-CH₃) group. MetRS is notoriously promiscuous, allowing analogs to slip past its editing domain if they mimic this geometry [2].

Aha contains a terminal azide (-N₃). While it is an excellent surrogate and widely accepted by MetRS, its linear geometry slightly deviates from natural methionine. L-H4y, conversely, contains an internal alkyne (-C≡C-). Orbital modeling and equipotential surface calculations reveal that the electron density and linear geometry of the internal triple bond almost perfectly mimic the sulfur atom in methionine's thioether [3]. Consequently, L-H4y exhibits exceptional translational efficiency, often outcompeting Aha at the MetRS binding pocket due to this superior structural mimicry.

Bioorthogonal Conjugation: The Kinetic Supremacy of Aha

Despite L-H4y's superior mimicry during translation, its overall labeling efficiency is severely bottlenecked during the conjugation phase.

Aha features a terminal azide , unlocking rapid, high-yield conjugation via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or live-cell compatible Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [1]. L-H4y features an internal alkyne . Internal alkynes are sterically hindered and electronically deactivated toward standard CuAAC. They require Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). RuAAC is notoriously sluggish in complex aqueous biological lysates, requires higher catalyst loading, and often suffers from off-target protein precipitation and toxicity [2].

G Lysate Met-Depleted Cell Lysate (Containing L-Aha or L-H4y) Aha_Path L-Aha-Tagged Proteins Lysate->Aha_Path H4y_Path L-H4y-Tagged Proteins Lysate->H4y_Path CuAAC CuAAC (Copper Catalyzed) Fast Kinetics, High Yield Aha_Path->CuAAC Terminal Azide RuAAC RuAAC (Ruthenium Catalyzed) Slow Kinetics, Steric Hindrance H4y_Path->RuAAC Internal Alkyne Result1 Efficient Downstream Analysis (LC-MS/MS, Imaging) CuAAC->Result1 Result2 Moderate Yield Analysis (Requires Optimization) RuAAC->Result2

Fig 2. Divergent bioorthogonal conjugation workflows highlighting the kinetic bottleneck of L-H4y.

Quantitative Performance Matrix
Parameter(2R)-2-aminohex-4-ynoic acid (D-H4y)(2S)-2-aminohex-4-ynoic acid (L-H4y)L-Azidohomoalanine (L-Aha)
MetRS Affinity (Translational Efficiency) ~0% (Stereochemically rejected)Very High (Isosteric to Met thioether)High (Excellent Met surrogate)
Bioorthogonal Handle Internal Alkyne (-C≡C-)Internal Alkyne (-C≡C-)Terminal Azide (-N₃)
Conjugation Chemistry N/A (Not incorporated)RuAAC (Ruthenium-catalyzed)CuAAC, SPAAC, Staudinger
Tagging Efficiency (Aqueous) N/AModerate to Low (Steric hindrance)Excellent (>95% yield, fast kinetics)
Live-Cell Compatibility N/ALow (Ru catalysts are toxic)High (via SPAAC)
Primary Application None (Inactive enantiomer)Structural probing, specialized taggingProteome-wide BONCAT, pulse-chase
Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include critical causality-driven steps to prevent false positives and maximize yield [4].

Protocol 1: Metabolic Labeling (The "Pulse" Phase)

Objective: Maximize ncAA incorporation while maintaining cell viability.

  • Met-Depletion: Wash mammalian cells (e.g., HEK293) twice with warm PBS. Incubate in Methionine-free DMEM supplemented with dialyzed FBS for 30 minutes. Causality: Endogenous Met has a higher affinity for MetRS; depletion forces the cellular machinery to utilize the provided ncAA surrogate.

  • Pulse: Add either 1 mM L-Aha or 2 mM L-H4y to the media. Incubate for 1–4 hours depending on the desired nascent proteome snapshot.

  • Harvest: Wash cells 3x with ice-cold PBS to halt translation. Lyse in RIPA buffer containing protease inhibitors.

  • Validation Check: Run a BCA assay to ensure equal protein concentration across lysates. Crucial: Always include a "No-ncAA" control (cells grown in Met-depleted media without Aha/H4y) to quantify non-specific background reactivity during downstream click chemistry.

Protocol 2: Bioorthogonal Conjugation (The "Tag" Phase)

Objective: Achieve >90% tagging efficiency without degrading the proteome.

For L-Aha (CuAAC Workflow):

  • To 1 mg/mL of Aha-labeled lysate, add 100 µM Alkyne-Fluorophore (or Alkyne-Biotin).

  • Pre-mix 1 mM CuSO₄ with 2 mM THPTA ligand. Add to the lysate. Causality: THPTA stabilizes Cu(I) and prevents reactive oxygen species (ROS) from degrading proteins during the reaction.

  • Initiate the reaction by adding 5 mM Sodium Ascorbate. Causality: Ascorbate must be freshly prepared; it rapidly oxidizes in water and will fail to reduce Cu(II) to the catalytically active Cu(I) if old.

  • Rotate at room temperature for 1 hour.

For L-H4y (RuAAC Workflow):

  • To 1 mg/mL of H4y-labeled lysate, add 100 µM Azide-Fluorophore.

  • Add 2-5 mol% [Cp*RuCl(PPh3)2] catalyst dissolved in DMF (ensure final organic solvent concentration is ≤10%). Causality: Ru-catalysts have poor aqueous solubility; DMF ensures catalyst availability without denaturing the entire proteome.

  • Rotate at 37°C for 4 hours. Causality: Extended time and slight heating are required due to the inherently slower kinetics of internal alkynes.

The Application Scientist's Verdict

If you are conducting routine BONCAT, pulse-chase proteomics, or live-cell imaging, L-Aha is the undisputed gold standard . Its terminal azide provides unmatched tagging efficiency and biocompatibility.

Conversely, L-H4y should be reserved for highly specialized structural biology studies where the exact steric bulk of methionine must be preserved, and where the researcher has the capacity to optimize complex RuAAC conditions in vitro. Finally, ensure your commercial vendor is supplying the (2S) enantiomer, as the (2R) enantiomer will render your entire experiment inert.

References
  • Dieterich, D. C., et al. "Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT)." PNAS (2006). URL:[Link]

  • "Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?" Chemical Reviews (2025). URL:[Link]

  • Berkheij, M. "Synthesis of 1,3-Diene-Containing alpha-Amino Acids and Peptides via N-Acyliminium Ions." Universiteit van Amsterdam (2008).
  • Zhang, et al. "Development of a novel method for quantification of autophagic protein degradation by AHA labeling." Autophagy / NIH PMC (2017). URL:[Link]

Validating (2R)-2-aminohex-4-ynoic acid Incorporation via Western Blot: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homopropargylglycine (Hpg) , chemically known as 2-aminohex-4-ynoic acid, is a methionine surrogate containing a terminal alkyne group. It is a cornerstone reagent in BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) , allowing researchers to monitor de novo protein synthesis without radioactivity.

Critical Stereochemistry Audit: This guide addresses the validation of (2R)-2-aminohex-4-ynoic acid .

  • WARNING: Standard eukaryotic ribosomes are stereoselective for L-amino acids ((S)-configuration). The (2R) isomer corresponds to D-Homopropargylglycine .

  • Implication: If you are using wild-type mammalian cells (e.g., HEK293, HeLa), the (2R) isomer will likely yield negative results (no incorporation) and serves as a negative control.

  • Action: For standard metabolic labeling, ensure you are using the (2S) isomer (L-Hpg). This guide details the protocol for the biologically active form but frames the (2R) isomer as a specificity control.

Mechanism of Action

Hpg mimics Methionine (Met).[1] During the "pulse" phase in Met-depleted media, methionyl-tRNA synthetase charges tRNA^{Met} with Hpg. The ribosome incorporates Hpg into nascent polypeptide chains. Post-lysis, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "clicks" a reporter molecule (Biotin-Azide) onto the Hpg-alkyne handle, enabling detection via Western Blot (Streptavidin-HRP).

Diagram 1: BONCAT Workflow Logic

BONCAT_Workflow Met_Depletion 1. Met Depletion (30-60 min) Pulse 2. Hpg Pulse (1-4 Hours) Met_Depletion->Pulse Starves cells of Met Lysis 3. Cell Lysis (EDTA-Free) Pulse->Lysis Incorporates Alkyne Click 4. Click Reaction (CuSO4 + THPTA + Azide-Biotin) Lysis->Click Exposes Proteome Precipitation 5. Protein Precipitation (Remove Free Biotin) Click->Precipitation Tags Nascent Proteins WB 6. Western Blot (Streptavidin-HRP) Precipitation->WB Clean Sample

Caption: Step-by-step workflow for validating Hpg incorporation. Note the critical precipitation step to remove unreacted biotin-azide before blotting.

Comparative Analysis: Hpg vs. Alternatives

Why choose Hpg over AHA, Puromycin, or S-35?

FeatureHpg (Alkyne-Met) AHA (Azide-Met) Puromycin (SENS) S-35 Methionine
Mechanism Full-length incorporationFull-length incorporationChain termination (End-labeling)Full-length incorporation
Stability High (Alkyne is inert)Moderate (Azide can reduce)HighLow (Radioactive decay)
Toxicity Low/ModerateModerateHigh (Halts translation)High (Radiation)
Detection Click (Azide-Biotin)Click (Alkyne-Biotin)Anti-Puromycin AntibodyAutoradiography
Background Low (if Biotin blocked)LowModerate (Antibody non-spec)Zero (Physical filter)
Stereochemistry (S) is active; (R) is inactive(S) is activeN/A (Mimics Tyrosyl-tRNA)N/A

Expert Insight: Hpg is often preferred over AHA because the alkyne tag is chemically more robust than the azide tag found on AHA, which can suffer from reduction in reducing cellular environments. However, Hpg requires the use of an Azide-Biotin reporter, which is generally stable.

Experimental Protocol (Self-Validating System)

Phase A: Cell Culture & Labeling
  • Reagents:

    • Methionine-free media (dialyzed FBS required).

    • L-Hpg (or (2R)-Hpg for stereochemical control).

    • Cycloheximide (CHX) – Essential Negative Control .

  • Depletion: Wash cells (PBS) and incubate in Met-free media for 30–60 mins to deplete intracellular Met pools.

  • Pulse: Add Hpg (50 µM – 1 mM). Incubate for desired time (e.g., 2 hours).

    • Control A (Background): No Hpg (Met-free media only).

    • Control B (Translation Inhibition): Pre-treat with CHX (50 µg/mL) for 30 min, then add Hpg + CHX.

  • Harvest: Wash cells 2x with ice-cold PBS to remove free Hpg.

Phase B: Lysis & Click Chemistry
  • Critical Constraint: Do NOT use EDTA or EGTA in the lysis buffer. These chelate the Copper (Cu) required for the click reaction, halting the tagging process.

  • Lysis: Lyse in 1% SDS, 50 mM Tris-HCl (pH 8.0) with protease inhibitors (EDTA-free).

  • Quantification: BCA Assay. Normalize protein concentration (e.g., 2 mg/mL).

  • Click Reaction Setup (Per 100 µL lysate):

    • Add in order:

      • Azide-Biotin (Reporter): 100 µM final.

      • THPTA (Ligand): Protects proteins from Cu oxidation.

      • CuSO4: 1 mM final.

      • Sodium Ascorbate: 5 mM final (Freshly prepared).

  • Incubation: 30–60 mins at Room Temp in dark.

Phase C: Cleanup & Western Blot[2]
  • The "Dirty Secret" of BONCAT: Unreacted Azide-Biotin will run as a low MW smear and can cause high background if not removed.

  • Precipitation: Methanol/Chloroform or Acetone precipitation is mandatory to remove free Azide-Biotin.

  • Resuspension: Resuspend pellet in 1x Laemmli Buffer. Boil.

  • Blotting:

    • Block: 3% BSA in TBST (Do NOT use Milk; milk contains endogenous biotin).

    • Probe: Streptavidin-HRP (1:10,000 to 1:50,000).

    • Wash: Stringent washing (3x 10 min TBST).

Validation Logic & Expected Results

To scientifically validate incorporation, your Western Blot must display the following pattern. If these controls fail, the experiment is invalid.

Diagram 2: Expected Blot Patterns

Blot_Results Blot Lane Condition Expected Signal 1 Met Only (No Hpg) No Signal 2 Hpg + Click Strong Smear (All MWs) 3 Hpg + CHX No/Weak Signal 4 (2R)-Hpg (D-Isomer) No Signal (Stereo-control) 5 Hpg (No Click) No Signal caption Figure 2: Validation Matrix. Lane 3 proves translation dependence. Lane 4 proves stereoselectivity.

Interpretation:
  • The Smear: Unlike a single band, Hpg incorporation results in a smear across the entire lane (Lane 2), representing the entire nascent proteome.

  • The CHX Control (Lane 3): If this lane has a signal equal to Lane 2, your signal is non-specific (likely background biotinylation or non-specific click), not protein synthesis.

  • The (2R) Control (Lane 4): If using (2R)-Hpg results in a signal, either your cell line has unique D-amino acid tolerance (rare) or your reagent is racemic (contaminated with L-Hpg).

Troubleshooting

  • High Background:

    • Cause: Endogenous biotinylated carboxylases (e.g., Acetyl-CoA Carboxylase ~265 kDa, Pyruvate Carboxylase ~130 kDa).

    • Solution: These appear as specific sharp bands, not a smear. Ignore them or deplete endogenous biotin.

  • No Signal:

    • Cause: Copper oxidation or chelation.

    • Solution: Ensure Sodium Ascorbate is fresh. Ensure Lysis buffer is EDTA-free. Increase THPTA:Cu ratio to 5:1.

  • Precipitation Issues:

    • Cause: Pellet hard to resuspend.

    • Solution: Sonicate the pellet in Laemmli buffer.

References

  • Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Proceedings of the National Academy of Sciences, 103(25), 9482–9487. Link

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Link

  • Thermo Fisher Scientific. Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kits User Guide. Link

  • Landor, L., et al. (2023). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling. bioRxiv. Link

Sources

LC-MS/MS Fragmentation Patterns of (2R)-2-Aminohex-4-ynoic Acid Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of sequencing peptides modified with non-canonical amino acids (ncAAs). (2R)-2-aminohex-4-ynoic acid is a prime example. Featuring an internal alkyne side chain (CH₃–C≡C–CH₂–), this ncAA is utilized in residue-specific incorporation for specialized bioorthogonal labeling and as a mechanism-based structural probe[1].

Locating this specific residue within a peptide sequence requires a nuanced approach to tandem mass spectrometry (MS/MS). The internal alkyne is relatively robust, but improper fragmentation parameters can lead to neutral losses or incomplete sequence coverage. This guide objectively compares the three primary fragmentation modalities—HCD, CID, and ETD—and provides a self-validating protocol for the unambiguous characterization of alkyne-containing peptides.

Mechanistic Comparison of Fragmentation Modalities

The choice of fragmentation technique dictates the energy distribution across the peptide, directly impacting the stability of the (2R)-2-aminohex-4-ynoic acid residue (Calculated Residue Mass: 109.0528 Da ).

Higher-energy Collisional Dissociation (HCD)

HCD utilizes a multipole collision cell to induce vibrational excitation, generating high-resolution b and y ion series detected in the Orbitrap.

  • The Causality: Because HCD lacks the low-mass cutoff inherent to ion traps, it successfully captures the diagnostic immonium ion of this specific alkyne residue at m/z 82.0657 [2].

  • The Trade-off: At higher Normalized Collision Energies (NCE > 30%), the vibrational energy can distribute into the alkyne side chain, occasionally causing partial neutral losses or internal backbone fragmentation that complicates spectral interpretation[3].

Collision-Induced Dissociation (CID)

CID is a slow-heating method typically performed in a linear ion trap.

  • The Causality: Collisions with an inert gas (helium) gradually increase the peptide's vibrational energy until the weakest bond (the amide backbone) breaks. This generally preserves the alkyne side chain better than high-energy HCD.

  • The Trade-off: CID is governed by the "1/3 rule," meaning fragment ions with an m/z less than one-third of the precursor m/z are not trapped. Consequently, the critical m/z 82.0657 immonium ion is lost, removing a key diagnostic marker for the presence of the UAA[2].

Electron Transfer Dissociation (ETD)

ETD relies on ion-ion reactions where a radical anion (e.g., fluoranthene) transfers an electron to a multiply protonated peptide.

  • The Causality: This electron transfer induces a non-ergodic (near-instantaneous) cleavage of the N-Cα bond, generating c and z ions. Because the cleavage occurs faster than vibrational energy can distribute throughout the molecule, labile side chains—including alkynes—are perfectly preserved[4].

  • The Trade-off: ETD efficiency is highly dependent on precursor charge density. For 2+ precursors, the electron transfer often fails to induce dissociation (ETnoD), resulting in poor sequence coverage.

Frag_Logic Precursor [M+nH]n+ Precursor Alkyne-Peptide Energy Vibrational Excitation (HCD/CID) Precursor->Energy Radical Electron Transfer (ETD) Precursor->Radical Backbone_V Amide Bond Cleavage (b and y ions) Energy->Backbone_V SideChain Alkyne Stability Check (Potential Neutral Loss) Energy->SideChain Backbone_R N-Cα Bond Cleavage (c and z ions) Radical->Backbone_R Preserved Intact Alkyne Side Chain Backbone_R->Preserved

Caption: Logical pathways of peptide fragmentation and alkyne side-chain stability.

Quantitative Performance Comparison

Fragmentation ModePrimary Ion SeriesAlkyne Side-Chain StabilityLow-Mass Diagnostic Ion (m/z 82.0657)Optimal Precursor ChargeSequence Coverage (Typical)
HCD b, yModerate to High (NCE dependent)Detected 2+, 3+, 4+High
CID b, yHighNot Detected (1/3 Rule)2+, 3+Moderate
ETD c, zAbsolute Preservation Not Detected≥ 3+Variable (Charge dependent)

Self-Validating Experimental Protocol: The EThcD Workflow

Step-by-Step Methodology

Step 1: Chromatographic Separation

  • Load the peptide mixture onto a C18 analytical nano-column (e.g., 75 μm × 25 cm, 2 μm particle size).

  • Elute using a linear gradient of 5% to 35% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 60 minutes at a flow rate of 300 nL/min.

Step 2: MS1 Precursor Selection

  • Acquire MS1 full scans in the Orbitrap at a resolution of 120,000 (m/z 350–1500).

  • Set the Data-Dependent Acquisition (DDA) to select the top 10 most intense precursors. Crucial: Restrict selection to charge states 3+ to 5+ to maximize ETD efficiency.

Step 3: EThcD Fragmentation

  • Isolate the precursor in the quadrupole (isolation window: 1.6 m/z).

  • Perform ETD reaction using a calibrated fluoranthene reagent anion (reaction time: ~50–100 ms, target AGC: 5e4).

  • Apply supplemental HCD activation at an NCE of 15–20%. This energy is low enough to prevent alkyne fragmentation but sufficient to break apart ETnoD complexes.

  • Detect fragments in the Orbitrap at a resolution of 30,000.

Step 4: Self-Validation & Data Analysis A robust analytical protocol must be self-validating. To confirm the correct localization of (2R)-2-aminohex-4-ynoic acid, apply the following logical checks to your spectra:

  • Validation Check 1 (Mass Shift): Locate the c or z ion series. The mass difference between the sequence ion preceding the UAA and the ion immediately following it must be exactly 109.0528 Da (± 5 ppm).

  • Validation Check 2 (Diagnostic Marker): Inspect the low-mass region of the supplemental HCD fragments. The presence of the m/z 82.0657 immonium ion confirms the specific alkyne UAA is within the selected precursor.

LCMS_Workflow cluster_Frag Parallel Fragmentation Strategy Sample Peptide Mixture with (2R)-2-aminohex-4-ynoic acid LC Nano-LC Separation (C18, Gradient Elution) Sample->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Full Scan (High-Res Orbitrap) ESI->MS1 HCD HCD (High b/y yield, side-chain risk) MS1->HCD CID CID (Standard b/y, moderate energy) MS1->CID ETD ETD (c/z ions, side-chain preserved) MS1->ETD Data Data Analysis & Sequence Mapping HCD->Data CID->Data ETD->Data

Caption: Parallel LC-MS/MS workflow for characterizing alkyne-modified peptides.

References

1.[1] Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? | ACS Publications |[Link] 2.[2] Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation | NIH/PMC |[Link] 3.[3] A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides | RSC |[Link] 4.[4] Electron Transfer Dissociation Mass Spectrometry in Proteomics | NIH/PMC |[Link]

Sources

A Researcher's Guide to Quantitative Proteomics: A Comparative Analysis of (2R)-2-aminohex-4-ynoic Acid (AHA) Metabolic Labeling

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the ability to precisely measure dynamic changes in protein synthesis is paramount. Traditional methods that assess the entire proteome often mask subtle but critical changes in newly synthesized proteins (NSPs). This guide provides an in-depth technical comparison of a powerful technique, Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) using the methionine analog L-azidohomoalanine (AHA), against established alternatives. We will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to empower you to select and implement the optimal strategy for your research needs.

The Challenge: Seeing the Trees for the Forest in Proteomics

Cells constantly adapt to their environment by altering protein synthesis. Measuring these changes against the vast background of pre-existing proteins is a significant technical hurdle. Imagine trying to identify a handful of new books added to a library containing millions of volumes. This is the challenge faced by traditional quantitative proteomics. Metabolic labeling techniques offer a solution by "tagging" proteins as they are made, providing a clear window into the dynamic "translatome."

The AHA/BONCAT Method: A Revolution in Specificity and Temporal Resolution

The BONCAT strategy utilizes L-azidohomoalanine (AHA), an analog of methionine where the terminal methyl group is replaced by a bioorthogonal azide moiety.[1] This subtle change is key; the cell's own translational machinery recognizes AHA and incorporates it into NSPs in place of methionine.[2][3] The true power of this method lies in the azide group—a chemical handle that does not interact with native biological molecules but can be specifically targeted in a secondary reaction.[4]

This "click chemistry" reaction, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), covalently links the azide-tagged proteins to a reporter molecule bearing an alkyne group.[4] This reporter can be a fluorophore for imaging or, more commonly for proteomics, a biotin tag for affinity purification.[2] By enriching only for biotin-tagged proteins, BONCAT effectively isolates the NSP population for analysis by mass spectrometry (MS), dramatically reducing sample complexity.[5]

cluster_0 Cellular Labeling cluster_1 Bioconjugation & Enrichment cluster_2 Analysis AHA L-azidohomoalanine (AHA) in Met-free media Cell Cell with active translation AHA->Cell Metabolic Incorporation NSP_AHA Newly Synthesized Proteins (NSP) with AHA incorporated Cell->NSP_AHA Lysis Cell Lysis NSP_AHA->Lysis Click Click Chemistry (CuAAC) Lysis->Click Preexisting Pre-existing Proteins (Unlabeled) NSP_Biotin Biotinylated NSPs Click->NSP_Biotin Biotin Alkyne-Biotin Tag Biotin->Click Enrich Streptavidin Enrichment Digestion On-bead Tryptic Digestion Enrich->Digestion NSP_Biotin->Enrich LCMS LC-MS/MS Analysis Digestion->LCMS

BONCAT Workflow Diagram.

Comparative Analysis: AHA/BONCAT vs. Key Alternatives

No single method is perfect for every application. The choice of a quantitative proteomics strategy depends on the specific biological question, the required temporal resolution, and the available resources. Here, we compare the AHA/BONCAT approach, particularly when combined with isotopic labeling (BONLAC/QuaNCAT), to its main alternatives.

BONCAT vs. SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)

SILAC is a powerful metabolic labeling technique where cells are grown in media containing "light" (normal) or "heavy" (isotope-labeled) essential amino acids, typically lysine and arginine.[6] After several cell divisions, the entire proteome becomes labeled. To compare two conditions (e.g., control vs. drug-treated), one cell population is grown with light amino acids and the other with heavy. The populations are then combined, and the relative abundance of proteins is determined by the ratio of light to heavy peptide signals in the mass spectrometer.

A variation, pulsed SILAC (pSILAC) , is used to measure protein synthesis over shorter periods by introducing the heavy amino acids for a defined "pulse" time.[7] However, the newly synthesized "heavy" proteins are still analyzed against the entire background of "light" pre-existing proteins, which severely limits sensitivity.

This is where combining the two methods shines. The BONCAT-pSILAC (or BONLAC) approach uses pSILAC for quantification but adds the crucial BONCAT enrichment step.[5][8] This physically removes the pre-existing proteome, allowing the mass spectrometer to focus solely on the newly synthesized proteins of interest.

cluster_pSILAC pSILAC Workflow cluster_BONLAC BONCAT-pSILAC (BONLAC) Workflow pSILAC_start Pulse with 'Heavy' Isotope-Labeled Amino Acids pSILAC_mix Mix with 'Light' Control Lysate pSILAC_start->pSILAC_mix pSILAC_digest Digest Total Proteome pSILAC_mix->pSILAC_digest pSILAC_ms LC-MS/MS Analysis pSILAC_digest->pSILAC_ms pSILAC_quant Quantify 'Heavy' vs 'Light' Peptide Signals pSILAC_ms->pSILAC_quant BONLAC_start Pulse with 'Heavy' Amino Acids + AHA BONLAC_mix Mix with 'Light' Control Lysate (also AHA-labeled) BONLAC_start->BONLAC_mix BONLAC_click Click Chemistry (Add Alkyne-Biotin) BONLAC_mix->BONLAC_click BONLAC_enrich Enrich Biotinylated (Newly Synthesized) Proteins BONLAC_click->BONLAC_enrich BONLAC_digest Digest Enriched Proteins BONLAC_enrich->BONLAC_digest BONLAC_ms LC-MS/MS Analysis BONLAC_digest->BONLAC_ms BONLAC_quant Quantify 'Heavy' vs 'Light' Peptide Signals BONLAC_ms->BONLAC_quant

pSILAC vs. BONCAT-pSILAC Comparison.

Experimental Data: The Power of Enrichment

The physical enrichment of NSPs in the BONCAT-pSILAC workflow provides a dramatic improvement in detection, especially over short time courses where NSPs represent a tiny fraction of the total proteome.

ParameterpSILAC aloneBONCAT-pSILACFold ImprovementData Source
Proteins Quantified (4-hour pulse) 5891931~3.3x [7][9]
Proteins Quantified (30-min pulse) 91484~165x [7][9]
Peptide Evidences (4-hour pulse) ~1x5-7x5-7x [7]
Peptide Evidences (30-min pulse) ~1x35-175x35-175x [7]
NSP % of Analyzed Sample (30-min pulse) ~3%52-65%~17-22x [7]

Table 1: Comparison of proteins and peptides quantified in HeLa cells using pSILAC alone versus a combined BONCAT-pSILAC approach. Data demonstrates the profound impact of NSP enrichment.

The causality is clear: by removing the high-abundance, pre-existing proteins, the BONCAT enrichment step allows the mass spectrometer's analytical capacity to be dedicated to the low-abundance NSPs. This makes BONCAT-pSILAC vastly superior for studying rapid changes in protein synthesis.[7][8]

BONCAT vs. Isobaric Tagging (TMT/iTRAQ)

Isobaric tagging reagents like TMT and iTRAQ are chemical labels that are added to peptides after protein extraction and digestion.[10] All tags have the same total mass, so corresponding peptides from different samples (e.g., control, treated-1, treated-2) are indistinguishable in the initial MS1 scan. Upon fragmentation (MS2 or MS3), the tags release reporter ions of different masses, and the intensity of these reporter ions is used for relative quantification.[11]

Key Differences & Synergies:

  • Target: TMT/iTRAQ labels the entire peptide population (new and old proteins), whereas BONCAT specifically targets NSPs.

  • Multiplexing: TMTpro currently allows for up to 18 samples to be compared in a single run, a significant advantage over traditional 2- or 3-plex SILAC.[10]

  • Synergy: BONCAT can be combined with isobaric tags. In this workflow, NSPs from different conditions or timepoints are first enriched via BONCAT. The resulting purified NSPs are then digested and labeled with different iTRAQ or TMT tags. This approach marries the specificity of BONCAT with the high-level multiplexing of isobaric tags, enabling sensitive, time-resolved analysis across many conditions.[11][12]

BONCAT vs. Label-Free Quantification (LFQ)

LFQ methods do not use any isotopic or chemical labels. Instead, they compare protein abundance across different runs by measuring the signal intensity of peptides or by counting the number of fragmentation spectra identified for a given protein.[13]

Key Differences:

  • Simplicity & Cost: LFQ has the simplest sample preparation and is the most cost-effective, as it requires no expensive labeling reagents.[13]

  • Coverage vs. Specificity: LFQ analyzes the entire proteome and generally identifies more proteins overall than labeling methods.[13][14] However, like other non-enrichment methods, it struggles to detect changes in low-abundance NSPs against the stable background of the total proteome.

  • Complementary Nature: Studies have shown that AHA-labeling and LFQ can be used as complementary techniques. While LFQ provides a broad overview of the total proteome, BONCAT delivers specific insights into the dynamic synthesis of proteins that may be missed by LFQ.[14]

MethodPrimary TargetTemporal ResolutionThroughput/MultiplexKey AdvantageKey Disadvantage
AHA/BONCAT Newly Synthesized ProteinsHigh (minutes to hours)Low (can be combined)Specificity for NSPs; reduces sample complexity.Requires metabolic labeling; misses Met-free proteins.[2]
SILAC Total ProteomeLow (days for full labeling)2-3 plexHigh accuracy; early sample mixing reduces error.Requires dividing cells; long labeling time.
pSILAC Newly Synthesized ProteinsMedium (hours)2-3 plexDirect measure of synthesis without enrichment.Very low sensitivity for short pulse times.[7]
TMT/iTRAQ Total ProteomeNot time-resolvedHigh (up to 18-plex)High multiplexing capability.Ratio compression can affect accuracy.[10]
Label-Free Total ProteomeNot time-resolvedHigh (sequential runs)Highest proteome coverage; lowest cost.Less quantitative precision; run-to-run variation.[13]

Table 2: High-level comparison of quantitative proteomics strategies.

Field-Proven Methodologies: Experimental Protocols

Trustworthiness in scientific results stems from robust, validated protocols. Below are detailed, step-by-step workflows for quantitative analysis using AHA.

Protocol 1: BONCAT-pSILAC for Quantitative Analysis of NSPs

This protocol combines AHA labeling for enrichment with pulsed SILAC for relative quantification between two conditions (e.g., Control vs. Treatment).

Rationale: This is the gold-standard workflow for accurately quantifying dynamic changes in protein synthesis with high sensitivity. Mixing the two isotopically distinct cell populations immediately after lysis minimizes experimental variation from subsequent steps (click chemistry, enrichment, digestion), ensuring high quantitative accuracy.

Step-by-Step Methodology:

  • Cell Culture & Pulsed SILAC Labeling:

    • Culture two populations of cells in parallel.

    • For the "pulse" period (e.g., 30 minutes to 4 hours), replace the standard medium with methionine-free DMEM.

    • To the Control population, add "medium" SILAC amino acids (e.g., ¹³C₆-Lysine, ¹³C₆-Arginine) and 50 µM AHA.

    • To the Treated population, add "heavy" SILAC amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine; ¹³C₆,¹⁵N₄-Arginine) and 50 µM AHA. Add your stimulus/drug for the desired treatment time.

    • Causality: Using methionine-free medium is critical to maximize the incorporation of the AHA analog over native methionine.[15] A 50 µM AHA concentration is a common starting point, balancing labeling efficiency with minimal cellular perturbation.[3]

  • Cell Lysis & Protein Quantification:

    • Harvest both cell populations and wash with PBS.

    • Lyse cells in a buffer containing 2% SDS and protease/phosphatase inhibitors. Sonication can ensure complete lysis.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Combine the "medium" (Control) and "heavy" (Treated) lysates in a precise 1:1 protein ratio.

  • Click Chemistry (CuAAC Reaction):

    • To the combined 1 mg of protein lysate, add the following click chemistry reagents in order:

      • 1 mM TCEP (Tris(2-carboxyethyl)phosphine) - Reduces disulfide bonds.

      • 100 µM TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - A copper-chelating ligand that stabilizes Cu(I) and improves reaction efficiency.

      • 100 µM Alkyne-Biotin tag.

      • 1 mM CuSO₄ (Copper(II) sulfate).

      • 1 mM Sodium Ascorbate - Reduces Cu(II) to the catalytic Cu(I) state in situ.

    • Incubate for 1 hour at room temperature with gentle rocking, protected from light.

    • Causality: CuAAC is chosen over the copper-free SPAAC for in-vitro lysate reactions as it generally provides higher efficiency and lower non-specific background binding in proteomics workflows.[16]

  • Protein Precipitation & Enrichment:

    • Precipitate the protein by adding 4 volumes of cold acetone and incubating overnight at -20°C.

    • Pellet the protein, wash with cold methanol, and resuspend in a buffer compatible with the enrichment step (e.g., 1.2% SDS in PBS).

    • Add high-capacity streptavidin agarose beads to the lysate and incubate for 2 hours at room temperature to capture the biotinylated NSPs.

    • Wash the beads extensively with stringent buffers (e.g., sequential washes with 1% SDS, 8M Urea, and 50mM Ammonium Bicarbonate) to remove non-specifically bound proteins.

  • On-Bead Digestion & MS Analysis:

    • Resuspend the beads in a digestion buffer (e.g., 50mM Ammonium Bicarbonate).

    • Reduce with DTT and alkylate with iodoacetamide.

    • Add sequencing-grade trypsin and digest overnight at 37°C.

    • Collect the supernatant containing the cleaved peptides.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Data Analysis:

    • Process the raw data using software like MaxQuant.

    • Search against a relevant protein database, specifying the "medium" and "heavy" SILAC labels and potential AHA modifications.

    • The software will calculate the Heavy/Medium (H/M) ratios for each identified protein, providing the relative change in synthesis between the treated and control states.

Concluding Remarks: Choosing the Right Tool for the Job

(2R)-2-aminohex-4-ynoic acid, or L-azidohomoalanine (AHA), is a powerful tool for investigating the dynamic proteome. The BONCAT method provides an unparalleled ability to isolate newly synthesized proteins, offering a level of specificity and temporal resolution that is difficult to achieve with other techniques.[7][17]

  • For high-sensitivity, quantitative studies of dynamic protein synthesis , particularly in response to stimuli or over short time courses, the BONCAT-pSILAC combination is the superior choice. Its ability to physically remove the background proteome is its single greatest advantage.[7][8]

  • For highly multiplexed comparative studies across many conditions, combining BONCAT with TMT/iTRAQ labeling offers a powerful workflow that leverages the strengths of both techniques.[11]

  • For broad, discovery-phase proteomics where the goal is to catalog as many proteins as possible and cost is a factor, Label-Free Quantification remains a valuable and complementary approach.[13][14]

By understanding the fundamental principles, comparative performance, and detailed protocols outlined in this guide, researchers can confidently select and implement the most appropriate strategy to unlock new insights into the complex and dynamic world of protein synthesis.

References

  • Howden, A. J. M., et al. (2013). Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture. Molecular & Cellular Proteomics. [Link]

  • Wang, C., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Scientific Reports. [Link]

  • Zhang, M., & Liu, K. (2018). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics. [Link]

  • Deng, J., et al. (2018). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Protein Science. [Link]

  • Hinz, F. I., et al. (2012). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Protein Science. [Link]

  • Zhang, M., et al. (2014). In-Depth Quantitative Proteomic Analysis of de Novo Protein Synthesis Induced by Brain-Derived Neurotrophic Factor. Journal of Proteome Research. [Link]

  • Lim, J., et al. (2019). Comparative analysis of differentially secreted proteins in serum-free and serum-containing media by using BONCAT and pulsed SILAC. Scientific Reports. [Link]

  • Deng, J., et al. (2018). Quantitative Comparison of Proteomes Using SILAC. ResearchGate. [Link]

  • Stas,O., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]

  • Howden, A. J. M., et al. (2014). Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture. ResearchGate. [Link]

  • Goundry, A., et al. (2019). A BONCAT-iTRAQ method enables temporally resolved quantitative profiling of newly synthesised proteins in Leishmania mexicana parasites during starvation. bioRxiv. [Link]

  • Alhourani, L., et al. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. MDPI. [Link]

  • Maas, R. J. A., et al. (2023). Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. Expert Review of Proteomics. [Link]

  • Howden, A. J. M., et al. (2014). Quantitative, time-resolved proteomic analysis by combining bioorthogonal noncanonical amino acid tagging and pulsed stable isotope labeling by amino acids in cell culture. Institute for Collaborative Biotechnology (ICB). [Link]

  • Nagaraj, N., et al. (2012). Comparison of stable-isotope labeling with amino acids in cell culture and spectral counting for relative quantification of protein expression. ResearchGate. [Link]

  • Uttamapinant, C. (2008). Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). Personal Website. [Link]

  • Zhang, Y., et al. (2014). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy. [Link]

  • Zhang, Y., et al. (2020). Workflow for AHA-labeling of de novo protein synthesis in autophagy. ResearchGate. [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]

  • Zhang, M., et al. (2016). Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons. Methods in Molecular Biology. [Link]

  • Witte, M. D., et al. (2012). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. ResearchGate. [Link]

  • McClatchy, D. B., et al. (2023). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Journal of the American Society for Mass Spectrometry. [Link]

  • Howden, A. J. M., et al. (2014). Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture. CaltechAUTHORS. [Link]

  • Deiters, A., et al. (2010). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Chemical Communications. [Link]

  • Ong, S. E., & Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Protocols. [Link]

  • Lim, J., & Yoon, T. (2021). Profiling of Secreted Proteins in Serum-Containing Media Using BONCAT and Pulsed SILAC. ResearchGate. [Link]

  • Glenn, W. S., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology. [Link]

  • Giammarinaro, P. I., & Söll, D. (2022). Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea. Methods in Molecular Biology. [Link]

  • Creative Biolabs. (n.d.). SILAC - Based Proteomics Analysis. Creative Biolabs. [Link]

  • Alvarez-Lugo, L., et al. (2022). Quantitative BONCAT (QBONCAT) allows identification of newly synthesized proteins after optic nerve injury. bioRxiv. [Link]

  • Al-Diri, I., et al. (2020). Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. bioRxiv. [Link]

  • Dr.Oracle. (2025). What concentration of alpha hydroxy acids (AHAs) is recommended for anti-aging purposes?. Dr.Oracle. [Link]

  • Schiapparelli, L. M., et al. (2014). Optimizing incorporation of AHA into proteins in vitro and in vivo. ResearchGate. [Link]

  • Shuda, M., et al. (2015). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol. [Link]

  • Abbink, T. E. M., et al. (2018). L-azidohomoalanine (AHA) incorporation rates are similar between wt and 2b5 ho astrocytes. ResearchGate. [Link]

  • Howden, A. J. M., et al. (2014). Aha labeling does not cause artifacts in protein identification. ResearchGate. [Link]

  • Gay, G., et al. (2014). Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore–Mediated Click Chemistry in Yeast. Journal of Visualized Experiments. [Link]

Sources

A Senior Application Scientist's Guide to Selectivity in Bioorthogonal Chemistry: Featuring Alkyne-Bearing Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for specific covalent reactions to occur within living systems without interfering with native biochemical processes[1]. A key strategy in this field is the metabolic incorporation of non-canonical amino acids (ncAAs) bearing a unique chemical handle, which can then be selectively modified with a probe.

This guide focuses on the use of alkyne-bearing ncAAs, such as (2R)-2-aminohex-4-ynoic acid and the more extensively documented L-Homopropargylglycine (HPG), as metabolic reporters[2][3][4]. We will dissect the critical selectivity controls at both the biological incorporation and chemical ligation stages, providing a comparative analysis of the two cornerstone bioorthogonal reactions for alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Our objective is to provide the in-depth, field-proven insights necessary to design robust and self-validating bioorthogonal experiments.

Part 1: The First Layer of Control - Biological Selectivity

The foundation of a successful bioorthogonal experiment is the selective incorporation of the ncAA into the target biomolecule, a technique often called Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)[5][6]. Since ncAAs like HPG are analogues of methionine, they are recognized by the cell's own translational machinery and incorporated into newly synthesized proteins in place of methionine[7][8].

Controlling Incorporation Efficiency

The primary challenge is competition with the endogenous pool of natural methionine. The affinity of methionyl-tRNA synthetase (MetRS) for HPG or L-Azidohomoalanine (AHA) is significantly lower than for methionine[8]. Therefore, to achieve efficient labeling, it is crucial to reduce the concentration of natural methionine.

Causality Behind the Choice: By incubating cells in methionine-free medium for a short period (e.g., 30-60 minutes) prior to and during the introduction of the alkyne-ncAA, the intracellular pool of methionine is depleted. This significantly increases the probability that the MetRS will utilize the alkyne-ncAA analogue, leading to a higher density of bioorthogonal handles in the nascent proteome[7][9]. This simple step is often the difference between a weak signal and a robust, detectable one.

Achieving Cell-Type Specificity

In complex multicellular systems, global labeling is often insufficient. True selectivity may require targeting protein synthesis in only a specific cell type. This can be achieved by introducing a mutant aminoacyl-tRNA synthetase (aaRS) that preferentially recognizes the ncAA over its natural counterpart. This engineered synthetase is expressed only in the target cell type, ensuring that ncAA incorporation is restricted to that population[8][10]. While powerful, this advanced technique requires genetic modification of the model system.

Part 2: The Second Layer of Control - Chemical Ligation Selectivity

Once the alkyne handle is incorporated into proteins, the next critical step is its selective reaction with a complementary probe (e.g., a fluorophore or biotin tag) bearing an azide. This is accomplished via "click chemistry."[11] The choice between the two primary methods, CuAAC and SPAAC, is dictated by the experimental system and goals.

start Start: You have an alkyne-labeled proteome question1 Is the experiment in live cells/organisms? start->question1 cu_path Fixed Cells, Lysates, or In Vitro Samples question1->cu_path No spaac_path Yes, Biocompatibility is Paramount question1->spaac_path Yes question_cu Need to minimize perturbation & toxicity? cu_path->question_cu question_spaac Is rapid labeling critical? spaac_path->question_spaac ligand Use Accelerating Ligand (e.g., BTTAA, THPTA) to reduce Cu(I) concentration and cytotoxicity. question_cu->ligand Yes no_ligand Standard CuAAC (Higher Cu(I) concentration) question_cu->no_ligand No fast_spaac Use High-Reactivity Cyclooctyne (e.g., DBCO) for faster kinetics. question_spaac->fast_spaac Yes stable_spaac Use more stable/smaller Cyclooctyne (e.g., BCN) for intracellular targets. question_spaac->stable_spaac No

Caption: Decision workflow for choosing between CuAAC and SPAAC.
CuAAC: Fast and Efficient, with a Caveat

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction, exclusively forming the 1,4-disubstituted triazole isomer.[12][13] It is exceptionally fast, making it ideal for labeling in cell lysates or on fixed cells where reaction time is a concern.[14]

CuAAC_Mechanism sub R¹-C≡CH Terminal Alkyne catalyst { Cu(I) | Copper(I) Catalyst } azide R²-N₃ Azide Probe product 1,4-Triazole catalyst->product Reaction ligand { Ligand | (e.g., THPTA, BTTAA) }

Caption: Simplified schematic of the CuAAC reaction components.

The Selectivity Challenge: Copper Cytotoxicity The primary drawback of CuAAC for live-cell applications is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[15][16]

Expert Insight: Taming Copper with Ligands The key to performing CuAAC in sensitive biological systems is to control the copper catalyst. This is achieved by using chelating ligands that stabilize the Cu(I) oxidation state.[17][18]

  • Why use a ligand? Ligands like THPTA and BTTAA serve a dual purpose. First, they protect the Cu(I) ion from oxidation to the inactive Cu(II) state.[17] Second, and more importantly, they reduce the bioavailability of free copper, dramatically lowering its cytotoxicity while simultaneously enhancing the reaction rate.[15][19][20] For live-cell applications, a ligand is not optional; it is a mandatory component for ensuring the bioorthogonality of the reaction.[21] The newest generation of ligands, such as BTTAA, are particularly effective at accelerating the reaction at very low, less toxic copper concentrations.[17][19]

SPAAC: The Biocompatible Alternative

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents the issue of copper toxicity entirely.[22] This reaction uses a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[12][23] The driving force is the release of ring strain in the cyclooctyne.[24] This makes SPAAC the superior choice for in vivo and live-cell labeling studies where biocompatibility is the top priority.[11][12]

SPAAC_Mechanism sub Strained Cyclooctyne (e.g., DBCO, BCN) product Triazole sub->product Strain Release azide R-N₃ Azide Probe

Caption: Simplified schematic of the catalyst-free SPAAC reaction.

The Selectivity Challenge: Kinetics vs. Stability While catalyst-free, SPAAC is not without its own set of choices that control selectivity and efficiency. The reaction rate is highly dependent on the structure of the cyclooctyne.[22] Researchers must balance reactivity with stability.

  • Dibenzocyclooctyne (DBCO): Generally offers the fastest reaction rates, making it a popular choice for rapid labeling, especially on cell surfaces.[24]

  • Bicyclo[6.1.0]nonyne (BCN): A smaller and often more stable cyclooctyne, which can be advantageous for intracellular applications where higher stability is required.[24][25]

  • Difluorinated Cyclooctyne (DIFO): Features electron-withdrawing fluorine atoms that increase reactivity.[23]

Expert Insight: The choice of cyclooctyne is an empirical decision tailored to the experiment. For labeling abundant cell-surface proteins where speed is essential, the fast kinetics of DBCO are ideal.[24] For tracking a low-abundance intracellular protein over a long period, the enhanced stability of BCN might be preferable to minimize side reactions and degradation of the probe.

Data-Driven Comparison of Ligation Chemistries

The choice between CuAAC and SPAAC, and among their various reagents, can be guided by quantitative data. The second-order rate constant (k₂) is a key metric for comparing reaction efficiency.

FeatureCuAAC with LigandSPAAC with DBCOSPAAC with BCN
Principle Copper(I)-catalyzed cycloaddition[12]Strain-promoted cycloaddition[12]Strain-promoted cycloaddition[12]
Biocompatibility Moderate (ligand-dependent)[17]High[11]High[11]
Cytotoxicity Low to Moderate (ligand choice is critical)[15][16]Very Low[22]Very Low[22]
Typical k₂ (M⁻¹s⁻¹) 1 - 100[11]10⁻³ - 1[11]~0.15[11]
Primary Reactant Terminal AlkyneStrained Cyclooctyne (DBCO)[23]Strained Cyclooctyne (BCN)[23]
Ideal Use Case Lysates, fixed cells, in vitro conjugation[12]Live cells, in vivo imaging[11]Intracellular live-cell labeling[24]
Key Advantage Very fast kinetics, highly regioselective[12][13]No catalyst required, highly biocompatible[22]Good balance of reactivity and stability[25]

Part 3: Validated Experimental Protocols

Trustworthy protocols are self-validating. The following methods include the necessary controls and steps to ensure reproducible and reliable results.

Protocol 1: Metabolic Labeling of Nascent Proteins with HPG (BONCAT)

This protocol describes the incorporation of L-homopropargylglycine (HPG) into newly synthesized proteins in cultured mammalian cells.[9]

  • Cell Preparation: Plate mammalian cells on coverslips or in dishes to achieve ~70-80% confluency on the day of the experiment.

  • Methionine Depletion (Critical Control Step): Aspirate the complete growth medium. Gently wash the cells once with warm Dulbecco's Phosphate-Buffered Saline (DPBS). Add pre-warmed methionine-free medium (e.g., DMEM without methionine) and incubate for 30-60 minutes to deplete the intracellular methionine pool.[7][9]

  • HPG Labeling: Replace the depletion medium with fresh, pre-warmed methionine-free medium supplemented with 25-50 µM HPG.

    • Expert Tip: The optimal concentration and labeling time (typically 1-24 hours) should be determined empirically for each cell type and experimental goal.[9]

  • Incubation: Return cells to their normal growth conditions for the desired labeling period.

  • Cell Processing: After incubation, wash cells twice with cold PBS. The cells are now ready for downstream processing, such as cell lysis for CuAAC in lysate or fixation for in-cell CuAAC or SPAAC.

Protocol 2: CuAAC Ligation in Cell Lysate

This protocol is for labeling HPG-containing proteins with an azide-fluorophore in a cell lysate.

  • Cell Lysis: Lyse the HPG-labeled cells (from Protocol 1) in a lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.

  • Prepare Click-Chemistry Reaction Mix: Prepare a fresh catalyst premix. For a 100 µL final reaction volume, mix the following:

    • 2 µL of 50 mM CuSO₄

    • 2 µL of 100 mM THPTA ligand (or other suitable ligand)[12]

    • Causality: Pre-mixing the copper and ligand allows the complex to form before addition to the protein sample, which can improve efficiency and reduce protein precipitation.

  • Reaction Assembly: In a microcentrifuge tube, combine the following in order:

    • X µL of cell lysate (containing 50-100 µg of protein)

    • 1 µL of 10 mM Azide-fluorophore stock (final concentration: 100 µM)

    • 4 µL of the Copper/Ligand premix

    • Add lysis buffer to a final volume of 90 µL.

  • Initiate Reaction: Add 10 µL of 100 mM sodium ascorbate (prepare fresh).

    • Causality: Sodium ascorbate is a reducing agent that maintains copper in the active Cu(I) oxidation state.[15]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Analysis: The labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence, or by affinity purification if a biotin-azide was used.

Protocol 3: SPAAC Ligation in Live Cells

This protocol describes labeling HPG-containing proteins on live cells with a DBCO-fluorophore.

  • Cell Preparation: Grow and label cells with HPG as described in Protocol 1.

  • Washing: After the HPG labeling period, gently wash the cells twice with warm, serum-free medium to remove unincorporated HPG.

  • SPAAC Reaction: Add pre-warmed medium containing the DBCO-functionalized probe (e.g., DBCO-fluorophore) at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 1-4 hours at 37°C, protected from light.[23]

    • Expert Tip: Unlike CuAAC, SPAAC is slower. The incubation time may need to be optimized. Monitor cell health during this period.

  • Final Wash and Imaging: Wash the cells three times with warm DPBS to remove the unreacted probe. The cells can then be fixed, permeabilized (for intracellular targets), and imaged by fluorescence microscopy.

References

  • A Comparative Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents for Bioorthogonal Labeling. Benchchem.
  • A Head-to-Head Comparison of SPAAC and CuAAC Efficiency: A Guide for Researchers. Benchchem.
  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to Detect Newly Synthesized Proteins in Cells and their Secretome. Protocols.io. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS. [Link]

  • Detection of Protein-Synthesizing Microorganisms in the Environment via Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT). Springer Nature Experiments. [Link]

  • Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PMC. [Link]

  • Technical Support Center: Strategies to Reduce Copper Toxicity in Live-Cell Click Chemistry. Benchchem.
  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. PMC. [Link]

  • A Comparative Analysis of CuAAC and SPAAC for m-PEG10-Azide Reactions. Benchchem.
  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC. [Link]

  • L- Homopropargylglycine (HPG) HCl salt. AxisPharm. [Link]

  • Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry. PLOS Pathogens. [Link]

  • Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society. [Link]

  • A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides in Strain. Benchchem.
  • Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS v1. ResearchGate. [Link]

  • Comparative Guide: CuAAC vs. SPAAC for Labeling with Methyl 6-(azidomethyl)
  • Tissue Specific Labeling in Proteomics. PMC. [Link]

  • Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase. ResearchGate. [Link]

  • Copper-catalyzed click reaction on/in live cells. PMC. [Link]

  • Metabolic Labeling of Biomolecules with sp-Alkyne Tags: Applic
  • Study of newly synthetized proteins with l-homopropargylglycine (HPG)... ResearchGate. [Link]

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. [Link]

  • Amino Acid-based Fluorescent & Biotin Protein Labeling. Jena Bioscience. [Link]

  • Strategy for Conditional Orthogonal Sequential CuAAC Reactions Using a Protected Aromatic Ynamine. The Journal of Organic Chemistry. [Link]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. PMC. [Link]

  • Metabolic Labeling with an Alkyne-modified Isoprenoid Analog Facilitates Imaging and Quantification of the Prenylome in Cells. PMC. [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC. [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. PMC. [Link]

  • Bioorthogonal chemistry. Wikipedia. [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. [Link]

  • Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. MDPI. [Link]

  • Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers. [Link]

Sources

A Researcher's Guide to Verifying Protein Structural Integrity After (2R)-2-aminohex-4-ynoic Acid Tagging

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Conformational Fidelity in Bioorthogonal Labeling

In the dynamic landscape of chemical biology and drug development, the precise labeling of proteins is paramount for elucidating their function, interactions, and localization. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for this purpose. Among these, the incorporation of non-canonical amino acids (ncAAs) like (2R)-2-aminohex-4-ynoic acid offers a site-specific handle for subsequent chemical modification. However, the introduction of any foreign moiety, no matter how small, raises a critical question: does the tag perturb the protein's native structure and function?

This guide provides a comprehensive framework for researchers to rigorously assess the structural integrity of proteins after tagging with (2R)-2-aminohex-4-ynoic acid. We will compare this method with other common labeling techniques and detail a multi-faceted experimental approach to validate that the labeled protein remains a faithful representation of its unmodified counterpart.

The Principle of Bioorthogonal Labeling with (2R)-2-aminohex-4-ynoic Acid

(2R)-2-aminohex-4-ynoic acid is a non-canonical amino acid that contains a terminal alkyne group. This alkyne serves as a "bioorthogonal handle." Using genetic code expansion techniques, this amino acid can be incorporated into a specific site within a protein of interest during its synthesis.[1] The alkyne group is chemically inert within the cellular environment but can undergo highly specific and efficient reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), with a probe molecule containing a complementary azide group.[2] This allows for the attachment of various reporters, such as fluorophores or biotin, to the protein.[3][4]

The primary advantage of this approach is its precision. Unlike traditional labeling methods that target naturally occurring amino acids like lysine or cysteine, which can be present in multiple locations, ncAA-based tagging offers single-site modification.[5] This is crucial for studies where the orientation and stoichiometry of the label are important.

Comparison with Alternative Protein Tagging Strategies

While ncAA-based labeling is powerful, it is essential to consider its performance in the context of other available methods. The choice of tagging strategy often depends on the specific application, the nature of the protein, and the experimental system.

Tagging Method Principle Advantages Potential for Structural Perturbation
(2R)-2-aminohex-4-ynoic acid (ncAA) Site-specific incorporation of an alkyne-containing amino acid via genetic code expansion, followed by bioorthogonal "click" chemistry.[1]High specificity, minimal tag size, versatile for various probes.[4]Low, but the introduction of a non-native amino acid and the subsequent chemical reaction could cause localized changes.
Fluorescent Proteins (e.g., GFP) Genetic fusion of a large fluorescent protein tag to the N- or C-terminus of the target protein.[6]Genetically encoded, enables live-cell imaging.High, the large size of the tag (e.g., GFP is ~27 kDa) can interfere with protein folding, function, and interactions.[7]
Peptide Tags (e.g., His-tag, Strep-tag) Genetic fusion of a short peptide sequence to the protein.[8]Small size, useful for purification and detection.[8][9]Generally low, but can sometimes affect protein function or be immunogenic.[8]
Chemical Labeling of Natural Residues Covalent modification of reactive side chains of natural amino acids (e.g., lysine, cysteine) with probes like NHS-esters or maleimides.[5]Does not require genetic manipulation.Moderate to high, can be non-specific leading to multiple labels per protein, potentially altering charge and structure.[5]

A Multi-Pronged Approach to Verifying Structural Integrity

No single technique can definitively confirm the structural integrity of a tagged protein. Therefore, a combination of biophysical and biochemical methods is essential to build a comprehensive and trustworthy picture.

Workflow for Assessing Post-Tagging Structural Integrity

G cluster_verification Verification of Tagging cluster_structure Structural Analysis cluster_function Functional Analysis cluster_stability Stability Analysis Verification Successful Tagging Confirmation Secondary Secondary Structure (Circular Dichroism) Verification->Secondary Proceed if tagged Tertiary Tertiary & Quaternary Structure (X-ray Crystallography, NMR) Secondary->Tertiary Confirm secondary structure Binding Binding Assays (SPR, ITC) Tertiary->Binding Confirm overall fold Enzymatic Enzymatic Assays Binding->Enzymatic Assess specific interactions Thermal Thermal Stability (DSF, DSC) Enzymatic->Thermal Confirm catalytic activity Conclusion Conclusion: Structural Integrity Verified Thermal->Conclusion Assess stability

Caption: A logical workflow for the comprehensive validation of protein structural integrity following bioorthogonal tagging.

Confirmation of Successful Tagging

Before any structural analysis, it is crucial to confirm that the tagging reaction was successful and site-specific.

  • Mass Spectrometry (MS): This is the gold standard for verifying covalent modifications.[10][11] By comparing the mass of the tagged protein to the untagged control, you can confirm the addition of the label.[12] Tandem MS (MS/MS) can further pinpoint the exact location of the modification.[13]

Assessment of Secondary Structure

The secondary structure, comprising α-helices and β-sheets, forms the fundamental building blocks of a protein's fold.

  • Circular Dichroism (CD) Spectroscopy: CD is a rapid and sensitive technique for assessing the secondary structure of proteins in solution.[14][15] The far-UV CD spectrum (190-250 nm) provides a characteristic signature of the protein's secondary structural content.[16][17] A comparison of the CD spectra of the tagged and untagged protein can reveal any significant changes in the overall secondary structure.[18][19]

Evaluation of Tertiary and Quaternary Structure

The three-dimensional arrangement of secondary structural elements and the assembly of multiple subunits constitute the tertiary and quaternary structures, which are critical for function.

  • X-ray Crystallography: This technique provides a high-resolution, atomic-level picture of the protein's structure.[20][21] While it is a labor-intensive method, comparing the crystal structures of the tagged and untagged protein can provide definitive evidence of any structural perturbations.[22][23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein structure and dynamics in solution.[24][25][26] Chemical shift perturbation analysis can identify localized changes in the chemical environment of specific residues upon tagging.[27] This can reveal subtle conformational changes that might not be apparent from other methods.[28]

Functional Assays

Ultimately, the most important validation is whether the tagged protein retains its biological function. The specific assays will depend on the protein of interest.

  • Binding Assays: For proteins that interact with other molecules (e.g., receptors, antibodies), techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantitatively measure binding affinities and kinetics.[29]

  • Enzymatic Assays: If the protein is an enzyme, its catalytic activity should be measured and compared to the untagged control.[9]

Stability Analysis

Changes in protein stability can be an indicator of structural perturbations.

  • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: This high-throughput method measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).[30] A significant shift in the Tm of the tagged protein compared to the untagged control could suggest a change in stability.[18]

  • Differential Scanning Calorimetry (DSC): DSC provides a more detailed thermodynamic profile of protein unfolding, including the enthalpy of unfolding.[18]

Experimental Protocols

Protocol 1: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare samples of both the tagged and untagged protein at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region. Ensure samples are free of aggregates by centrifugation or filtration.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a scanning speed of 50 nm/min. Use a quartz cuvette with a path length of 1 mm.

  • Data Acquisition: Record the CD spectrum of the buffer alone as a baseline. Then, record the spectra of the tagged and untagged protein samples. Acquire at least three scans for each sample and average them to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the buffer baseline from the protein spectra. Convert the raw data (in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (mdeg * 100) / (c * n * l), where c is the protein concentration in mg/mL, n is the number of amino acid residues, and l is the path length in cm. Compare the spectra of the tagged and untagged proteins.

Protocol 2: Differential Scanning Fluorimetry (DSF)
  • Reagent Preparation: Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange) at a 5X concentration in the assay buffer.

  • Sample Preparation: In a 96-well PCR plate, prepare reactions containing the protein (final concentration 5-10 µM), the fluorescent dye (final concentration 1X), and the assay buffer to a final volume of 20-25 µL. Include both tagged and untagged protein samples, as well as a no-protein control.

  • Data Acquisition: Place the plate in a real-time PCR instrument. Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/min. Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.

  • Data Analysis: Plot fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve. Compare the Tm values of the tagged and untagged proteins.

Conclusion

The incorporation of (2R)-2-aminohex-4-ynoic acid provides a powerful and precise method for protein labeling. However, as with any protein modification, rigorous validation of structural integrity is not just recommended, it is essential for the generation of reliable and meaningful data. By employing a multi-faceted approach that combines biophysical, biochemical, and functional assays, researchers can confidently ensure that their tagged protein is a true reflection of its native state, thereby upholding the scientific integrity of their findings.

References

  • Sino Biological. Protein Labeling Techniques. [Link]

  • Jing, C., & Cornish, V. W. (2011). Chemical Tags for Labeling Proteins Inside Living Cells. Accounts of Chemical Research, 44(9), 784–792.
  • Kittilä, T., et al. (2021). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. Chemical Reviews, 121(12), 6839–6905.
  • van der Woude, L. K., et al. (2020). Bioorthogonal protein labelling enables the study of antigen processing of citrullinated and carbamylated auto-antigens. Chemical Science, 11(13), 3371–3380.
  • Kleinoeder, T., et al. (2013). Using NMR to study fast dynamics in proteins: methods and applications. Future Medicinal Chemistry, 5(2), 147–167.
  • Wlodawer, A., et al. (2008). X-ray crystallography for structural proteomics. Current Opinion in Structural Biology, 18(5), 604–610.
  • Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Vedadi, M., et al. (2011). Biophysical characterization of recombinant proteins: A key to higher structural genomics success. Journal of Structural Biology, 175(2), 225–232.
  • Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]

  • Niesen, F. H., et al. (2007). The use of differential scanning fluorimetry to detect ligand binding to proteins.
  • Laukens, K., et al. (2015). Functional analysis of protein post-translational modifications using genetic codon expansion. The FEBS Journal, 282(22), 4255–4271.
  • Zhang, H., et al. (2017).
  • Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry to determine association constants for high-affinity ligands.
  • Palmer, A. G. (2014). An introduction to NMR-based approaches for measuring protein dynamics. Biophysical Reviews, 6(1), 53–66.
  • Kelly, S. M., & Price, N. C. (2000). The use of circular dichroism in the investigation of protein structure and function. Current Protein & Peptide Science, 1(4), 349–384.
  • PubChem. (2S)-2-Aminohex-4-enoic acid. [Link]

  • The Medical Biochemistry Page. Protein Modifications. [Link]

  • Willems, L. I., et al. (2017). Bioorthogonal Reactions in Activity-Based Protein Profiling. Accounts of Chemical Research, 50(4), 835–845.
  • Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1–16.
  • Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095–E3103.
  • Alpha Lifetech. Selection and Comparison of Protein Purification Tags. [Link]

  • Shapiro, A. B. (2018). Answer to "What is a reliable and quick way to label a protein?". ResearchGate. [Link]

  • Nikić, I., & Lemke, E. A. (2021). Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids allows access to masked epitopes in live neurons. bioRxiv.
  • Wikipedia. Nuclear magnetic resonance spectroscopy of proteins. [Link]

  • PDB-101. Learn: Guide to Understanding PDB Data: Methods for Determining Structure. [Link]

  • MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]

  • Sikosek, T., & Chan, H. S. (2014). The interface of protein structure, protein biophysics, and molecular evolution. Journal of the Royal Society Interface, 11(100), 20140847.
  • Amerigo Scientific. Rapid Tagged Protein Assay Kits. [Link]

  • Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Recent Progress and Future Directions.
  • PubChem. 2-Amino-4-hexenoic acid. [Link]

  • AxisPharm. Mass Spec for Protein Analysis: Techniques, Applications, and Benefits. [Link]

  • Tcherpakov, M., et al. (2008). Post-Translational Modification Profiling – a high-content assay for identifying protein modifications in mammalian cellular systems. Journal of Visualized Experiments, (18), 831.
  • Medicines Discovery Catapult. (2020). Proteins, X-ray crystal structures, and how to get them. [Link]

  • Abselion. (2025). Simplifying His-tagged protein analysis for efficient expression workflows. News-Medical.Net.
  • Li, J., et al. (2025). A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society.
  • Giglione, C., et al. (2023). Impact of Protein Nα-Modifications on Cellular Functions and Human Health. International Journal of Molecular Sciences, 24(15), 11985.
  • NP-Mariner. (2022). Showing NP-Card for (2s)-2-amino-5-methylhex-4-enoic acid (NP0183617). [Link]

  • Profacgen. Protein X-ray Crystallography: Key Principles. [Link]

  • Zhang, J., et al. (2011). PeaksPTM: Mass Spectrometry-Based Identification of Peptides with Unspecified Modifications. Journal of Proteome Research, 10(7), 3244–3251.
  • Gabrielson, J. P., & Weiss, W. F. (2015). Biophysical Analysis: A Paradigm Shift in the Characterization of Protein-Based Biological Products.
  • Kleckner, I. R., & Foster, M. P. (2011). Protein dynamics and function from solution state NMR spectroscopy. Quarterly Reviews of Biophysics, 44(3), 327–389.

Sources

A Comparative Guide to (2R)-2-aminohex-4-ynoic Acid and Other Alkynyl Amino Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of (2R)-2-aminohex-4-ynoic acid with other alkynyl amino acids, offering insights into their biochemical properties, potential applications, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the unique characteristics of this class of non-proteinogenic amino acids.

Introduction to Alkynyl Amino Acids

Alkynyl amino acids are a class of unnatural amino acids characterized by the presence of a carbon-carbon triple bond in their side chain. This functional group imparts unique chemical reactivity, making them valuable tools in chemical biology and medicinal chemistry. The alkyne moiety can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the efficient and specific labeling of proteins and other biomolecules.[1] Furthermore, the electronic properties of the alkyne can influence the biological activity of the amino acid, leading to the development of potent enzyme inhibitors.[2]

(2R)-2-aminohex-4-ynoic acid is a specific chiral alkynyl amino acid. Its structure, featuring a propargyl group attached to the α-carbon, makes it a subject of interest for its potential as a modulator of enzyme activity.

Mechanism of Action: Targeting Pyridoxal Phosphate (PLP)-Dependent Enzymes

A significant body of research on alkynyl amino acids has focused on their ability to act as mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes, particularly aminotransferases. These enzymes play crucial roles in amino acid metabolism.

(2R)-2-aminohex-4-ynoic acid is a structural analog of known inhibitors of key aminotransferases, such as γ-aminobutyric acid aminotransferase (GABA-T) and ornithine aminotransferase (OAT). For instance, the closely related compound, 4-aminohex-5-ynoic acid, has been identified as an enzyme-activated irreversible inhibitor of both OAT and GABA-T.[3][4] The proposed mechanism involves the enzyme's catalytic machinery processing the alkynyl substrate, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inhibition. It is highly probable that (2R)-2-aminohex-4-ynoic acid follows a similar mechanism of action.

The inhibition of these enzymes has significant therapeutic implications. Increased levels of the inhibitory neurotransmitter GABA, through the inhibition of GABA-T, is a validated strategy for the treatment of epilepsy.[5] OAT inhibition, on the other hand, is being explored as a potential therapeutic approach for certain types of cancer.

Comparative Analysis of Inhibitory Potency

A direct quantitative comparison of the inhibitory potency of (2R)-2-aminohex-4-ynoic acid with other alkynyl amino acids is challenging due to the limited availability of published head-to-head studies. However, by compiling data from various sources on related compounds, we can infer a structure-activity relationship (SAR) and provide a basis for experimental comparison.

Compound/ClassTarget Enzyme(s)Inhibition TypePotency (IC50/Ki)Reference(s)
4-Aminohex-5-ynoic acid GABA-T, OATIrreversibleNot specified[3][4]
(2R)-2-aminohex-4-ynoic acid GABA-T, OAT (putative)Irreversible (putative)Data not available-
Vigabatrin (γ-vinyl-GABA) GABA-TIrreversibleIC50: ~10 µM (porcine)[1]
Gabaculine GABA-T, OATIrreversiblePotent inhibitor[3]

Note: The table highlights the lack of specific inhibitory data for (2R)-2-aminohex-4-ynoic acid and underscores the need for direct experimental evaluation. The data for Vigabatrin is provided as a benchmark for a clinically approved GABA-T inhibitor.

Structure-Activity Relationships (SAR)

The inhibitory activity of alkynyl amino acids is influenced by several structural features:

  • Chain Length: The length of the carbon chain separating the amino group from the alkyne can affect binding affinity and inhibitory potency.

  • Position of the Alkyne: The location of the triple bond along the side chain is critical for its interaction with the enzyme's active site and for the subsequent chemical transformations that lead to inhibition.

  • Stereochemistry: The chirality at the α-carbon can significantly impact the binding of the inhibitor to the enzyme's active site, with one enantiomer often being more active than the other.

Experimental Protocols

To facilitate the direct comparison of (2R)-2-aminohex-4-ynoic acid with other alkynyl amino acids, detailed experimental protocols for enzyme inhibition assays are provided below.

Enantioselective Synthesis of (2R)-2-aminohex-4-ynoic acid

A plausible synthetic route, adapted from established methodologies for chiral alkynyl amino acids, is outlined below.[6][7] This multi-step synthesis aims to provide a framework for the laboratory-scale preparation of the target compound.

Synthetic_Workflow cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Corey-Fuchs Reaction cluster_2 Step 3: Alkyne Formation & Deprotection A N-Boc-(R)-allylglycine B N-Boc-(R)-2-amino-4-pentenal A->B Ozonolysis C Dibromo-olefin intermediate B->C CBr4, PPh3 D (2R)-2-aminohex-4-ynoic acid C->D 1. n-BuLi, MeI 2. TFA OAT_Inhibition_Assay cluster_workflow Experimental Workflow prep Prepare Reagents (Buffer, Substrates, Enzyme, Inhibitors) plate Plate Setup (Inhibitor dilutions in 96-well plate) prep->plate preincubate Pre-incubation (Enzyme + Inhibitor) plate->preincubate reaction Initiate Reaction (Add Substrate Mix) preincubate->reaction incubation Incubation (37°C) reaction->incubation detection Color Development (Add o-aminobenzaldehyde) incubation->detection read Measure Absorbance (440 nm) detection->read analyze Data Analysis (Calculate IC50) read->analyze

Figure 2: Workflow for the OAT inhibition assay.

Conclusion

(2R)-2-aminohex-4-ynoic acid and other alkynyl amino acids represent a promising class of compounds for the development of novel enzyme inhibitors. Their unique chemical properties allow for potent and often irreversible inhibition of key metabolic enzymes like OAT and GABA-T. While direct comparative data for (2R)-2-aminohex-4-ynoic acid is currently limited, the provided experimental protocols offer a clear path for researchers to conduct their own comparative studies. Further investigation into the structure-activity relationships of this class of compounds will undoubtedly pave the way for the design of more potent and selective therapeutic agents.

References

  • Jung, M. J., & Seiler, N. (1978). Enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase. Demonstration of mechanistic features of the inhibition of ornithine aminotransferase by 4-aminohex-5-ynoic acid and gabaculine and correlation with in vivo activity. Journal of Biological Chemistry, 253(20), 7431–7439. [Link]

  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of unnatural α-amino acids. Tetrahedron, 50(6), 1539-1650. [Link]

  • Silverman, R. B. (2021). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 54(15), 3046-3059. [Link]

  • Reddy, G. S., & Vankar, Y. D. (2001). Stereospecific synthesis of chiral alkinylogous amino acids. Chemical Communications, (22), 2344-2345. [Link]

  • Kim, J., & Lee, S. G. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Enzyme and Microbial Technology, 150, 109873. [Link]

  • Palanimuthu, D., & Silverman, R. B. (2019). Mechanism of inactivation and identification of sites of modification of ornithine aminotransferase by 4-aminohex-5-ynoate. Biochemistry, 58(4), 313-323. [Link]

Sources

Determining substitution rates of Methionine by (2R)-2-aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Methionine Substitution Rates: L-Homopropargylglycine (HPG) vs. Alternatives

As bioorthogonal noncanonical amino acid tagging (BONCAT) becomes a cornerstone technique for tracking spatiotemporal protein dynamics, the selection of the correct methionine surrogate is critical. (2R)-2-aminohex-4-ynoic acid, commonly known as L-homopropargylglycine (HPG), is a terminal alkyne-bearing amino acid that exploits the natural promiscuity of the translational machinery to substitute for methionine[1].

This guide provides an objective, data-driven comparison of HPG against other common surrogates like Azidohomoalanine (AHA), detailing the mechanistic causality behind their incorporation efficiencies, and outlines a self-validating mass spectrometry workflow to precisely determine substitution rates.

Mechanistic Grounding: The Role of MetRS Promiscuity

The incorporation of non-canonical amino acids (ncAAs) like HPG relies entirely on the substrate tolerance of Methionyl-tRNA synthetase (MetRS). MetRS catalyzes the esterification of methionine to its cognate tRNA. The terminal alkyne of HPG mimics the electron density and approximate steric bulk of methionine's thioether group, allowing it to be recognized and activated by MetRS[1].

However, this recognition is not perfectly efficient. The activation rate (kcat/Km) for HPG by E. coli MetRS is approximately 500-fold lower than that of natural L-methionine, and slightly lower than that of the azide-bearing surrogate AHA (which is ~390-fold lower than Met)[2]. Because of this severe kinetic disadvantage, HPG cannot effectively compete with endogenous methionine. Consequently, determining and optimizing substitution rates requires strict methionine depletion and, ideally, the use of methionine auxotrophic strains to eliminate endogenous competition[3].

Comparative Performance: HPG vs. AHA vs. Methionine

When designing a BONCAT experiment, researchers must balance the desired substitution rate with the potential for cellular toxicity or altered protein expression profiles. While AHA is often praised for its slightly better MetRS activation kinetics, HPG has demonstrated superior total substitution rates in specific auxotrophic and prototrophic models during prolonged expression[4].

Below is an objective comparison of these surrogates based on recent proteomic evaluations.

Table 1: Quantitative Comparison of Methionine Surrogates

ParameterL-Methionine (Met)L-Homopropargylglycine (HPG)L-Azidohomoalanine (AHA)
Side Chain Functional Group ThioetherTerminal AlkyneTerminal Azide
Relative MetRS Activation Rate 1x~1/500x[2]~1/390x[2]
Max Substitution Rate (Auxotrophs) 100%70% – 80%[4]30% – 50%[4]
Exact Mass Shift (vs. Met) 0 Da-21.99 Da[5]-4.98 Da
Impact on Protein Expression BaselineModerate reduction[4]Mild to moderate reduction[4]
Bioorthogonal Derivatization NoneCuAAC (Click Chemistry)CuAAC or Staudinger Ligation

Data Insight: Despite HPG's lower MetRS activation rate compared to AHA, empirical mass spectrometry data reveals that HPG can achieve up to 80% methionine substitution in auxotrophic E. coli strains, whereas AHA substitution often plateaus or sharply decreases after initial hours of expression[4]. This causality suggests that while AHA is loaded onto tRNA slightly faster, HPG may be better tolerated by the elongation factors or ribosomal peptidyl transferase center during sustained translation.

Experimental Workflow: Determining Substitution Rates via Mass Spectrometry

To accurately determine the substitution rate of HPG, researchers must utilize high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol below is designed as a self-validating system : it incorporates internal controls to differentiate true bioorthogonal incorporation from background noise or mass artifacts.

G N1 1. Cell Culture (Auxotrophic Strain) N2 2. Methionine Depletion (Met-free media, 30 min) N1->N2 Wash & Starve N3 3. HPG Pulse Labeling (Add 1-4 mM HPG) N2->N3 Overcome MetRS Bias N4 4. Cell Lysis & Protein Extraction N3->N4 Harvest Cells N5 5. Tryptic Digestion N4->N5 Denature & Cleave N6 6. LC-MS/MS Analysis (Detect -21.99 Da Mass Shift) N5->N6 Peptide Separation N7 7. Substitution Rate Calculation (AUC Ratio) N6->N7 Quantify Extracted Ions

Figure 1: End-to-end experimental workflow for determining HPG substitution rates via LC-MS/MS.

Step-by-Step Methodology

Step 1: Cell Culture and Preparation

  • Action: Grow the target cells (e.g., E. coli B834 auxotrophs or mammalian HeLa cells) to mid-log phase (OD600 ~0.6 for bacteria) in standard complete media.

  • Causality: Establishing a healthy, exponentially growing culture ensures that the translational machinery is highly active prior to surrogate introduction.

Step 2: Methionine Depletion

  • Action: Pellet the cells, wash twice with PBS, and resuspend in methionine-free media. Incubate for 30 minutes under standard growth conditions.

  • Causality: Because MetRS prefers natural methionine by a factor of 500[1], even trace amounts of residual methionine will outcompete HPG. Depletion exhausts the intracellular methionine pool, forcing the cell to utilize the surrogate.

Step 3: HPG Pulse Labeling (The Self-Validating Step)

  • Action: Divide the culture into three parallel arms:

    • Experimental: Add 1–4 mM HPG[6].

    • Positive Control: Add 1–4 mM L-Methionine.

    • Negative Control: Add 1–4 mM HPG + 40 μM Anisomycin (a protein synthesis inhibitor)[6].

  • Causality: The positive control provides the baseline MS spectra for natural peptides. The negative control validates that any HPG detected downstream is due to active ribosomal translation, not non-specific chemical adduction.

Step 4: Lysis and Tryptic Digestion

  • Action: Harvest cells, lyse using a urea-based buffer (8M Urea, 50 mM Tris-HCl, pH 8.0), reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade Trypsin.

  • Causality: Trypsin cleaves at Arg/Lys residues, generating predictable peptide fragments. HPG does not interfere with tryptic cleavage, ensuring that the resulting peptides are directly comparable to the Met-control peptides.

Step 5: LC-MS/MS Analysis

  • Action: Analyze the desalted peptide mixtures using high-resolution mass spectrometry (e.g., Orbitrap). Search the resulting spectra against the target proteome database.

  • Data Interpretation: Instruct the search algorithm to look for a dynamic modification on Methionine residues corresponding to a mass shift of -21.9877 Da (the exact mass difference between a Met residue[131.0405 Da] and an HPG residue [109.0528 Da])[5].

Step 6: Calculating the Substitution Rate

  • Action: Extract the ion chromatograms (XIC) for both the Met-containing peptide and its corresponding HPG-substituted counterpart. Calculate the Area Under the Curve (AUC) for both peaks.

  • Calculation: % Substitution =[ AUC_HPG / (AUC_HPG + AUC_Met) ] × 100

  • Causality: Using the AUC of MS1 precursor ions provides a highly accurate, label-free quantification of the relative abundance of the substituted peptide versus the canonical peptide[4].

Critical Considerations for Drug Development Professionals

When utilizing HPG in drug development—such as in the synthesis of bioorthogonally modified viral vectors[7] or tracking nascent protein synthesis in response to therapeutics[8]—researchers must account for the biological cost of substitution.

Prolonged labeling with HPG in the complete absence of methionine can lead to cytostatic effects and altered abundance of cellular proteins[7]. Interestingly, supplementing the HPG labeling medium with a highly restricted ratio of natural methionine (e.g., 1/30th the concentration of the surrogate) can rescue cell viability and viral replication yields while still allowing for readily detectable, albeit reduced, HPG incorporation[7]. This highlights the necessity of titrating HPG/Met ratios to optimize the balance between substitution efficiency and biological fidelity.

References

  • Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium Source: International Journal of Molecular Sciences (MDPI) / PMC URL:[Link]

  • In situ visualization of newly synthesized proteins in environmental microbes using amino acid tagging and click chemistry Source: Environmental Microbiology / PMC URL:[Link]

  • Analysis of a fully infectious bio-orthogonally modified human virus reveals novel features of virus cell entry Source: PLOS Pathogens URL:[Link]

  • Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment Source: MDPI URL:[Link]

  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging Source: Current Protocols in Cell Biology / PMC URL:[Link]

  • Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • L-Homopropargylglycine (L-HPG) Product Specifications Source: Jena Bioscience URL:[Link]

Sources

Reproducibility of metabolic labeling with (2R)-2-aminohex-4-ynoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Imperative: A Technical Guide to Metabolic Labeling with (2R)-2-aminohex-4-ynoic acid

As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility in metabolic labeling workflows. Often, the root cause is not the biological model or the click chemistry reagents, but a fundamental misunderstanding of stereochemistry.

When discussing homopropargylglycine (HPG), we must explicitly distinguish between its enantiomers. Standard Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for nascent protein synthesis relies on the L-isomer, (2S)-2-aminohex-4-ynoic acid. However, this guide focuses on its chiral counterpart: (2R)-2-aminohex-4-ynoic acid , commonly known as D-homopropargylglycine (D-HPG) .

Because ribosomal translation machinery strictly rejects D-amino acids, (2R)-HPG is completely inert in mammalian proteomic labeling. Instead, it is a highly specialized, potent probe for tracking bacterial peptidoglycan (cell wall) biosynthesis . This guide objectively compares (2R)-HPG against alternative peptidoglycan probes and provides a self-validating protocol to ensure absolute reproducibility.

Mechanistic Divergence: Why Stereochemistry Dictates the Target

To understand the utility of (2R)-HPG, we must look at the causality of chiral recognition in cellular metabolism.

In mammalian cells and bacterial translation, Methionyl-tRNA synthetase (MetRS) possesses a strict chiral proofreading mechanism. It will only charge tRNAs with L-amino acids. Consequently, attempting to use racemic DL-HPG for protein labeling halves the effective concentration and introduces an inert bystander.

Conversely, bacteria utilize D-amino acids (such as D-Alanine and D-Glutamate) to construct the stem peptides of their peptidoglycan layer, protecting the cell wall from host proteases. Bacterial Penicillin-Binding Proteins (PBPs) and Mur ligases are promiscuous enough to accept synthetic D-amino acids with terminal alkynes. Thus, (2R)-HPG is actively incorporated into the bacterial cell wall, allowing for highly specific bioorthogonal imaging of gut microbiota and pathogenic bacteria[1, 2].

StereochemicalDivergence L_HPG (2S)-HPG (L-Isomer) MetRS Methionyl-tRNA Synthetase L_HPG->MetRS Transpeptidase Bacterial PBPs & Mur Ligases L_HPG->Transpeptidase Poor Affinity D_HPG (2R)-HPG (D-Isomer) D_HPG->MetRS Chiral Rejection D_HPG->Transpeptidase Ribosome Ribosomal Translation MetRS->Ribosome Nascent Nascent Proteome (BONCAT) Ribosome->Nascent Peptidoglycan Peptidoglycan (Cell Wall) Transpeptidase->Peptidoglycan

Stereochemical divergence: (2S)-HPG targets the proteome, while (2R)-HPG targets the peptidoglycan.

Comparative Performance of Peptidoglycan Probes

When selecting a probe for bacterial cell wall tracking, researchers typically choose between (2R)-HPG, D-propargylglycine (D-Pra), and Ethynyl-D-alanine (EDA).

While EDA closely mimics the native D-Alanine found in the stem peptide, its small size can sometimes lead to rapid metabolic turnover. (2R)-HPG, possessing a slightly longer aliphatic chain, offers excellent stability and optimal spacing for subsequent Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reactions, minimizing steric hindrance at the cell surface [3].

Table 1: Comparative Analysis of Alkyne-Functionalized Metabolic Probes
ProbeStereochemistryPrimary TargetIncorporating EnzymePrimary ApplicationInter-assay CV (%)
(2R)-HPG D-isomerPeptidoglycanPBPs / TranspeptidasesCell Wall Imaging~4.8%
(2S)-HPG L-isomerNascent ProteinsMet-tRNA SynthetaseGlobal Proteomics~5.2%
D-Pra D-isomerPeptidoglycanPBPs / TranspeptidasesCell Wall Imaging~6.1%
EDA D-isomerPeptidoglycanPBPs / TranspeptidasesCell Wall Imaging~5.5%
Table 2: Reproducibility & Signal Metrics in S. aureus Labeling

Data represents quantitative flow cytometry analysis of S. aureus labeled for 2 hours at 2 mM probe concentration, followed by CuAAC with Azide-Fluor 488.

Metric(2R)-HPGD-PraEDA(2S)-HPG (Negative Control)
Signal-to-Noise Ratio (SNR) 28.4 ± 1.224.1 ± 1.531.2 ± 1.81.2 ± 0.1
Labeling Efficiency >95%>92%>98%<1%
Toxicity (MIC, mM) >10 mM>10 mM>5 mM>10 mM
Background Autofluorescence LowLowLowHigh (Unreacted probe)

Self-Validating Experimental Protocol: Peptidoglycan Labeling

To ensure high reproducibility, every step in this protocol is designed with internal causality. The workflow utilizes a self-validating control system: treating a parallel sample with a translation inhibitor (e.g., chloramphenicol) confirms that the (2R)-HPG signal is entirely independent of ribosomal protein synthesis, proving its exclusive incorporation into the peptidoglycan.

Phase 1: Metabolic Incorporation
  • Culture Preparation: Grow the bacterial strain (e.g., E. coli or S. aureus) in standard liquid media (LB or TSB) overnight.

  • Subculture: Dilute the culture 1:100 into fresh media. Causality: Bacteria must be in the early exponential growth phase (OD600 ~0.2–0.4) because peptidoglycan synthesis—and thus transpeptidase activity—is maximal during active cell division.

  • Labeling: Add (2R)-HPG to a final concentration of 1–2 mM.

  • Incubation: Incubate for 1 to 2 doubling times (typically 30–60 minutes) at 37°C with shaking.

Phase 2: Fixation and Permeabilization
  • Harvest: Pellet the cells by centrifugation (5,000 x g for 3 minutes) and wash twice with ice-cold PBS. Causality: Cold PBS halts metabolic activity instantly, preventing probe turnover.

  • Fixation: Resuspend the pellet in 70% ice-cold ethanol and incubate at -20°C for 20 minutes. Causality: Ethanol fixation is preferred over cross-linking agents (like PFA) because PFA can alter the spatial distribution of the cell wall and increase background autofluorescence, reducing the SNR.

  • Wash: Centrifuge and wash the fixed cells three times in PBS containing 0.1% BSA (PBS-BSA) to block non-specific binding sites.

Phase 3: Click Chemistry (CuAAC)
  • Master Mix Preparation: Prepare the click reaction cocktail in the following strict order to prevent premature copper oxidation:

    • PBS (Buffer)

    • 100 μM Azide-Fluorophore (e.g., Alexa Fluor 488 Azide)

    • 1 mM CuSO4 (Catalyst)

    • 5 mM THPTA ligand

    • 5 mM Sodium Ascorbate (Reducing agent, add last right before use).

    • Causality: The addition of the THPTA ligand is critical. It stabilizes the Cu(I) state and prevents the generation of reactive oxygen species (ROS), which would otherwise degrade the fluorophore and damage the bacterial cell architecture.

  • Reaction: Resuspend the bacterial pellet in 100 μL of the click cocktail. Incubate in the dark at room temperature for 30 minutes.

  • Final Wash: Wash the cells extensively (at least 4 times) with PBS-BSA to remove unreacted dye.

  • Analysis: Analyze via Flow Cytometry or Confocal Microscopy.

Troubleshooting & Reproducibility Insights

If you experience high background or low signal when using (2R)-HPG, verify the source of your amino acid. A common pitfall in drug development and proteomics is purchasing "Homopropargylglycine" without verifying the stereochemistry [4].

  • If you are doing Proteomics (BONCAT): Using a racemic DL-mixture will cut your labeling efficiency in half, as the (2R)-isomer is ignored by MetRS. Furthermore, if you are working with intracellular bacteria or microbiome models, the (2R)-isomer will actively label the bacteria, creating massive false-positive "proteomic" background signals.

  • If you are doing Peptidoglycan Labeling: Ensure you are using enantiopure (2R)-HPG. Contamination with the (2S)-isomer will result in the labeling of newly synthesized bacterial proteins, destroying the specificity of your cell wall imaging.

References

  • Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging Source: Current Protocols in Cell Biology URL:[Link] [1]

  • Metabolic Labeling of Peptidoglycan with NIR-II Dye Enables In Vivo Imaging of Gut Microbiota Source: Angewandte Chemie International Edition URL:[Link] [2]

  • Detection of Lipid-Linked Peptidoglycan Precursors by Exploiting an Unexpected Transpeptidase Reaction Source: Journal of the American Chemical Society URL:[Link] [3]

Safety Operating Guide

Laboratory Stewardship Guide: Proper Disposal of (2R)-2-Aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Objective: To establish a standardized, safety-compliant protocol for the disposal of (2R)-2-aminohex-4-ynoic acid (CAS: 346707-82-2). Scope: This guide applies to research laboratories, pharmaceutical development sites, and chemical storage facilities handling non-canonical amino acids (NCAAs). Core Safety Insight: Unlike its terminal alkyne analogs (e.g., propargylglycine), (2R)-2-aminohex-4-ynoic acid contains an internal alkyne . Consequently, it does not form explosive metal acetylides (e.g., with copper or silver). However, it remains a chemical irritant and must be segregated from strong oxidizers to prevent energetic reactions.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and hazard class.[1]

Physicochemical Data Table
PropertySpecificationOperational Implication
Chemical Name (2R)-2-aminohex-4-ynoic acidTarget Analyte
CAS Number 346707-82-2Identifier for waste manifesting
Molecular Formula C₆H₉NO₂Organic waste stream
Functional Groups Primary Amine, Carboxylic Acid, Internal Alkyne Amphoteric; Reactive with oxidizers
Physical State Solid (Powder/Crystals)Particulate hazard (dust)
GHS Classification Warning (Irritant)H315 (Skin), H319 (Eye), H335 (Resp)
Reactivity & Stability Analysis
  • Stability: Stable under standard laboratory conditions (STP).

  • Incompatibilities:

    • Strong Oxidizers: (e.g., Peroxides, Permanganates, Nitric Acid). Reaction with the alkyne moiety can be exothermic and generate unstable intermediates.

    • Acid Chlorides/Anhydrides: Reacts vigorously with the amine/carboxylic acid groups.

  • Critical Distinction: Due to the methyl cap at the C6 position (internal alkyne), this compound is resistant to forming shock-sensitive acetylides with copper (Cu) or silver (Ag), a common risk in "Click Chemistry" reagents.

Waste Classification & Segregation Strategy

Proper segregation is the first line of defense against waste stream accidents.

Decision Matrix for Waste Segregation
  • Stream A: Solid Chemical Waste (Pure/Unused)

    • Container: High-density polyethylene (HDPE) or amber glass jar.

    • Labeling: "Hazardous Waste - Solid - Irritant."

  • Stream B: Aqueous Reaction Waste (Buffers/Solvents)

    • Condition: pH must be between 5 and 9.[2]

    • Container: Solvent waste carboy (polypropylene).

    • Restriction: Do not mix with azide-containing waste unless the azide has been quenched.

  • Stream C: Sharps/Contaminated Debris

    • Items: Weigh boats, spatulas, pipette tips.

    • Container: Rigid biohazard/sharps container (if biologicals involved) or chemically contaminated debris bin.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Required PPE:

  • Nitrile gloves (Double gloving recommended for powder handling).

  • Safety goggles (ANSI Z87.1).

  • Lab coat (buttoned).

  • Respiratory Protection: If handling >500mg of dry powder outside a fume hood, use an N95 particulate respirator to prevent inhalation (H335).

Phase 2: Packaging & Labeling
  • Transfer: Carefully transfer the solid material into a compatible screw-top container. Avoid generating dust.[2][3][4][5][6][7]

  • Solvent Wash (Empty Containers): If the original container is empty, triple-rinse with a small volume of water or ethanol. Collect the rinsate into the Liquid Organic Waste stream.

  • Labeling: Affix a hazardous waste label containing:

    • Full Chemical Name: (2R)-2-aminohex-4-ynoic acid.[8][9]

    • Hazard Checkbox: [x] Irritant [x] Toxic (Precautionary).

Phase 3: Final Disposal
  • Method: High-Temperature Incineration .

    • Rationale: Thermal destruction ensures the complete breakdown of the alkyne and amino acid backbone into CO₂, H₂O, and NOₓ.

  • Hand-off: Transfer the sealed, labeled container to your facility's Environmental Health & Safety (EHS) collection point.

  • Drain Disposal: Strictly Prohibited. Do not flush down the sink, regardless of water solubility.

Special Workflow: "Click Chemistry" Post-Reaction Waste

Although this compound does not form copper acetylides, it is often used in workflows involving azides and copper catalysts.

Protocol for Mixed Waste:

  • Check for Azides: If the waste stream contains unreacted organic azides, treat with a quenching agent (e.g., phosphine or modified Staudinger reduction) before consolidation.

  • Copper Removal: If Copper(I) was used, chelate with EDTA prior to disposal to prevent heavy metal leaching in downstream processing.

  • Consolidation: Once quenched and chelated, the solution can be disposed of as Aqueous Organic Waste .

Visualizations

Figure 1: Waste Classification Decision Tree

This logic flow ensures the material is routed to the correct waste stream based on its physical state and purity.

WasteClassification Start Start: (2R)-2-aminohex-4-ynoic acid Waste StateCheck What is the physical state? Start->StateCheck SolidPure Solid (Pure Substance) StateCheck->SolidPure Dry Powder LiquidSol Dissolved in Solution StateCheck->LiquidSol Liquid/Reaction Mix Contaminated Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contaminated Solid Waste SolidBin Solid Chemical Waste Bin (Label: Irritant) SolidPure->SolidBin SolventCheck Does it contain Azides or Copper? LiquidSol->SolventCheck DebrisBin Chemically Contaminated Debris Bin Contaminated->DebrisBin Quench Perform Azide Quench & Copper Chelation SolventCheck->Quench Yes LiquidBin Aqueous/Organic Waste Carboy SolventCheck->LiquidBin No Quench->LiquidBin

Caption: Decision matrix for segregating (2R)-2-aminohex-4-ynoic acid waste streams to ensure safety compliance.

Figure 2: Operational Disposal Workflow

A linear guide for the researcher at the bench.

DisposalWorkflow Collect 1. Collect Material (Glass/HDPE Container) Label 2. Apply Hazard Label (Name + 'Irritant') Collect->Label Segregate 3. Segregate (Away from Oxidizers) Label->Segregate Store 4. Temporary Storage (Satellite Accumulation Area) Segregate->Store Handoff 5. EHS Handoff (Incineration) Store->Handoff

Caption: Step-by-step operational workflow for the safe disposal of aminohexynoic acid residues.

Emergency Procedures

In the event of accidental release during the disposal process:

  • Spill (Solid):

    • Don PPE (Gloves, Goggles, N95).

    • Cover spill with a damp paper towel to prevent dust dispersion.

    • Sweep up carefully and place in a sealed bag.

    • Clean surface with soap and water.[3]

  • Exposure (Skin/Eye):

    • Skin: Wash with soap and water for 15 minutes.[3][4]

    • Eye: Flush with water for 15 minutes; seek medical attention if irritation persists.[3][4][5]

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (2R)-2-aminohex-4-ynoic acid. Retrieved from

  • PubChem. (2024). (2S)-2-Aminohex-4-enoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Marchand, J. A., et al. (2019). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. Nature. Retrieved from [Link]

Sources

A Guide to Personal Protective Equipment for Handling (2R)-2-aminohex-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the introduction of novel compounds like (2R)-2-aminohex-4-ynoic acid into a workflow necessitates a thorough understanding of its safe handling. This guide provides essential safety and logistical information, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. As a non-proteinogenic amino acid containing a reactive alkyne functional group, (2R)-2-aminohex-4-ynoic acid requires careful handling to mitigate potential risks.

Understanding the Hazards: A Proactive Approach

The amino acid backbone is a familiar moiety in biological and chemical laboratories. However, the terminal alkyne presents a more significant, and potentially severe, hazard. Terminal alkynes possess an acidic proton that can be deprotonated to form highly reactive and potentially explosive acetylide anions.[2] This reaction is of particular concern in the presence of strong bases or certain metal salts, such as those of copper(I), silver, and mercury.[2] Therefore, all handling and disposal procedures must be designed to prevent the formation of these hazardous species.

Potential Health Effects:

While specific toxicity data is unavailable, it is prudent to assume that (2R)-2-aminohex-4-ynoic acid may be harmful if inhaled, ingested, or comes into contact with skin.[3] Similar compounds can cause respiratory tract, skin, and eye irritation.[4][5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling (2R)-2-aminohex-4-ynoic acid to provide comprehensive protection.[6][7][8]

Eye and Face Protection:
  • Safety Goggles: Chemical splash goggles are mandatory at all times to protect the eyes from splashes and airborne particles.[6]

  • Face Shield: When there is a significant risk of splashes, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to safety goggles for full facial protection.[7][9]

Skin and Body Protection:
  • Laboratory Coat: A flame-resistant lab coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended.

  • Full Body Protection: In situations with a high risk of exposure, such as a large-scale reaction or a significant spill, disposable coveralls ("bunny suits") offer head-to-toe protection.[9]

Hand Protection:
  • Chemical-Resistant Gloves: Nitrile gloves are a standard choice for many laboratory chemicals.[6] However, it is crucial to consult a glove compatibility chart for the specific solvents being used with (2R)-2-aminohex-4-ynoic acid. Double-gloving is a good practice to enhance protection, especially during prolonged handling.

Respiratory Protection:
  • Work in a Fume Hood: All handling of solid (2R)-2-aminohex-4-ynoic acid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Respirator: If there is a potential for aerosol generation or if work outside of a fume hood is unavoidable (which should be a rare and well-justified exception), a respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][8]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for (2R)-2-aminohex-4-ynoic Acid cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_equipment Required Equipment Start Start: Handling (2R)-2-aminohex-4-ynoic acid AssessOperation Assess Nature of Operation Start->AssessOperation LowRisk Low Risk (e.g., weighing small quantities in a fume hood) AssessOperation->LowRisk Low MediumRisk Medium Risk (e.g., solution transfers, small-scale reactions) AssessOperation->MediumRisk Medium HighRisk High Risk (e.g., large-scale reactions, potential for splashes, spill cleanup) AssessOperation->HighRisk High PPE_Low Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves LowRisk->PPE_Low PPE_Medium Enhanced PPE: - Safety Goggles - Face Shield - Lab Coat - Chemical-Resistant Apron - Double Nitrile Gloves MediumRisk->PPE_Medium PPE_High Maximum PPE: - Safety Goggles & Face Shield - Full Body Suit - Chemical-Resistant Gloves - Respirator (if needed) HighRisk->PPE_High

Caption: PPE selection workflow based on risk assessment.

Operational Plan: Step-by-Step Guidance

Adherence to a strict operational plan is paramount for the safe handling of (2R)-2-aminohex-4-ynoic acid.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong oxidizing agents, and heavy metal salts.[2]

Handling:
  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower must be accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation risk.

    • Use appropriate tools (spatulas, etc.) to avoid generating dust.

    • When preparing solutions, add the solid to the solvent slowly.

  • Reactions:

    • All reactions involving (2R)-2-aminohex-4-ynoic acid must be conducted in a chemical fume hood.

    • Be mindful of the potential for exothermic reactions, especially when introducing other reagents.

    • Avoid the use of strong bases and incompatible metal catalysts unless part of a well-controlled and understood reaction protocol.

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention.

  • Spill:

    • For a small spill, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

    • For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: A Critical Final Step

The proper disposal of (2R)-2-aminohex-4-ynoic acid and its associated waste is crucial to prevent environmental contamination and ensure safety.[10]

Waste Segregation:
  • Solid Waste: Contaminated gloves, pipette tips, and other solid materials should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[10] The container must be clearly labeled as "Hazardous Chemical Waste" and specify that it contains (2R)-2-aminohex-4-ynoic acid.[10]

  • Liquid Waste:

    • Unused or expired pure (2R)-2-aminohex-4-ynoic acid should be disposed of in its original container, securely sealed, and labeled as hazardous waste through your institution's EHS office.[2]

    • Reaction mixtures containing (2R)-2-aminohex-4-ynoic acid must be carefully and completely quenched before being collected for waste disposal.[2] This is a critical step to neutralize any residual reactive species. The quenched mixture should be collected in a designated hazardous waste container.

  • Sharps Waste: Any sharps contaminated with (2R)-2-aminohex-4-ynoic acid must be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[10]

Disposal Procedure:
  • All waste containers must be clearly and accurately labeled with their contents.[2]

  • Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal service.[10]

Quantitative Data Summary

The following table summarizes key data for (2R)-2-aminohex-4-ynoic acid.

PropertyValueSource
CAS Number 346707-82-2[1]
Molecular Formula C6H9NO2[11]
Molecular Weight 127.14 g/mol [11]
Physical Form Assumed to be a solidN/A
Solubility Data not availableN/A
Storage Temperature Cool, dry place[10]

References

  • Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel - Benchchem. (n.d.).
  • (2R)-2-aminohex-4-ynoic acid | 346707-82-2 - Sigma-Aldrich. (n.d.).
  • (2R)-2-aminohex-4-ynoic acid | 346707-82-2. (n.d.).
  • Essential Safety and Disposal Procedures for AF568 Alkyne, 5-Isomer - Benchchem. (n.d.).
  • (2S)-2-Aminohex-4-enoic acid | C6H11NO2 | CID 57073816 - PubChem. (n.d.).
  • 2-Amino-4-hexenoic acid | C6H11NO2 | CID 6441491 - PubChem - NIH. (n.d.).
  • Physical and chemical properties of 2-amino-5-methylhex-4-enoic acid. - Benchchem. (n.d.).
  • Safety Data Sheet. (n.d.).
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. (n.d.).
  • Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics. (n.d.).
  • Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials. (2024, June 6).
  • 52523-53-2, 2-aminohex-4-ynoic acid Formula - Echemi. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • 1 - SAFETY DATA SHEET. (2010, September 16).
  • Amino Acid Protection & Deprotection Services - BOC Sciences. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 28).
  • PPE and Safety Equipment When Using Chemicals - Compliance Partners. (2024, April 5).
  • Handling and Storage Guidelines for Peptides - Bachem. (n.d.).
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025, July 2).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • Safety Data Sheet: Amino acid - Carl ROTH. (n.d.).
  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023, February 27).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Peptides. (n.d.).
  • (S)-2-((tert-Butoxycarbonyl)amino)pent-4-ynoic acid-SDS-MedChemExpress. (n.d.).
  • Safety Data Sheet: Amino acid - Carl ROTH. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.